Tin di(octanolate)
Description
BenchChem offers high-quality Tin di(octanolate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin di(octanolate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
52120-31-7 |
|---|---|
Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
InChI Key |
OABBLIJURKXQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tin(II) 2-Ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Tin(II) 2-ethylhexanoate, a versatile organotin compound widely utilized as a catalyst in various industrial applications, including the production of polyurethanes and polyesters.[1] This document outlines the primary synthesis protocols, presents quantitative data in a structured format, and offers detailed experimental methodologies.
Core Synthesis Methodologies
The synthesis of Tin(II) 2-ethylhexanoate, also known as stannous octoate, can be achieved through several chemical pathways. The most prevalent methods involve the reaction of a tin(II) source with 2-ethylhexanoic acid. Below is a summary of the key synthesis strategies identified from scientific literature and patent filings.
Direct Reaction of Tin(II) Oxide with 2-Ethylhexanoic Acid
The most common and direct industrial method for producing Tin(II) 2-ethylhexanoate is the reaction of tin(II) oxide with 2-ethylhexanoic acid.[2][3][4] This process is favored for its simplicity and atom economy. The reaction typically involves heating the reactants, often under vacuum, to drive off the water formed as a byproduct.[5]
Saponification and Metathesis Route
Another established method involves a two-step process. First, 2-ethylhexanoic acid is saponified with an alkali hydroxide, such as sodium hydroxide, to form the corresponding sodium 2-ethylhexanoate.[6][7] Subsequently, this salt undergoes a metathesis reaction with a tin(II) salt, typically stannous chloride, in an inert solvent to yield Tin(II) 2-ethylhexanoate and a salt byproduct.[6][8]
Pressurized Synthesis from Elemental Tin
A less common but documented method involves the direct reaction of elemental tin, in the form of tin powder or flower, with 2-ethylhexanoic acid under elevated pressure and temperature.[8] This process is carried out in an autoclave, and the reaction conditions can be varied to control the reaction rate and yield.
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols for Tin(II) 2-ethylhexanoate. This allows for a clear comparison of reaction conditions and reported outcomes.
| Synthesis Method | Reactants | Temperature (°C) | Time (h) | Pressure | Key Outcomes/Notes | Reference |
| Direct Reaction | Tin(II) oxide, 2-ethylhexanoic acid | 115-130 | 2-3 (post-dehydration) | Vacuum | Dehydration reaction followed by further reaction. | [5] |
| Saponification-Metathesis | 2-ethylhexanoic acid, Sodium hydroxide, Stannous chloride | 80-90 (saponification), 130-160 (metathesis) | 0.5-0.8 (saponification), 4-8 (metathesis) | Atmospheric | Performed under a nitrogen atmosphere. | [5] |
| Pressurized Synthesis | Tin flower, 2-ethylhexanoic acid, Water | 180 ± 5 | 6 | 1.0 MPa | Liquid-solid mass ratio of 4:1. | [8] |
| Pressurized Synthesis | Tin flower, 2-ethylhexanoic acid, Water | 155 ± 5 | 5 | 1.2 MPa | Liquid-solid mass ratio of 6:1. | [8] |
| Pressurized Synthesis | Tin powder, 2-ethylhexanoic acid, Water | 200 ± 5 | 4 | 1.5 MPa | Liquid-solid mass ratio of 10:1. | [8] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes. These protocols are synthesized from the available literature to provide a practical guide for laboratory-scale preparation.
Protocol 1: Synthesis via Direct Reaction of Tin(II) Oxide
Materials:
-
Tin(II) oxide (SnO)
-
2-ethylhexanoic acid
-
Reaction kettle equipped with a stirrer, thermometer, and vacuum distillation setup
Procedure:
-
Charge the reaction kettle with stoichiometric amounts of tin(II) oxide and 2-ethylhexanoic acid.
-
Commence stirring and begin heating the mixture to a temperature of 115-130°C.
-
Apply vacuum to the system to facilitate the removal of water generated during the reaction.
-
Continue the dehydration reaction until no more water is distilled.
-
Maintain the reaction mixture at the specified temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to obtain the crude Tin(II) 2-ethylhexanoate.
-
For higher purity, the product can be distilled under reduced pressure.
Protocol 2: Synthesis via Saponification and Metathesis
Materials:
-
2-ethylhexanoic acid
-
Sodium hydroxide solution (1.5-2.5 mol/L)
-
Anhydrous stannous chloride (SnCl₂)
-
Nitrogen gas supply
-
Reaction kettle with heating, stirring, and a nitrogen inlet
Procedure:
-
Add the sodium hydroxide solution to the reaction kettle and heat to 80-90°C.
-
Slowly add 2-ethylhexanoic acid to the kettle under constant stirring.
-
Allow the saponification reaction to proceed for 30-50 minutes.
-
Blanket the reaction mixture with nitrogen gas.
-
Add anhydrous stannous chloride to the reaction kettle.
-
Increase the temperature to 130-160°C and maintain for 4-8 hours.
-
After the reaction is complete, cool the mixture to 40-60°C.
-
Wash the product by adding hot water (40-50°C), stirring vigorously, and then allowing the layers to separate. Repeat the washing step.
-
Separate the organic layer containing Tin(II) 2-ethylhexanoate.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of Tin(II) 2-ethylhexanoate.
Caption: Direct reaction of Tin(II) oxide with 2-ethylhexanoic acid.
Caption: Two-step synthesis via saponification and metathesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. TIN(II) 2-ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 4. Tin(II) 2-ethylhexanoate - Wikiwand [wikiwand.com]
- 5. CN108947808B - Preparation method of stannous octoate - Google Patents [patents.google.com]
- 6. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 7. TIN (II)2-ETHYL HEXANOATE - Ataman Kimya [atamanchemicals.com]
- 8. Method for preparing stannous octoate by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tin(II) Di(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) di(2-ethylhexanoate), commonly known as stannous octoate, is an organotin compound with significant applications across various scientific and industrial fields. For researchers and professionals in drug development, its primary relevance lies in its role as a highly effective catalyst in the ring-opening polymerization of cyclic esters, such as lactide and caprolactone. This catalytic activity is crucial for the synthesis of biodegradable and biocompatible polymers like polylactic acid (PLA) and poly(ε-caprolactone) (PCL), which are extensively used in drug delivery systems, medical implants, and tissue engineering. This technical guide provides a comprehensive overview of the physical and chemical properties of tin di(octanoate), detailed experimental protocols for their determination, and an exploration of its catalytic mechanism and toxicological profile pertinent to pharmaceutical applications.
Physical Properties
Tin di(octanoate) is typically a clear to light-yellow, viscous liquid at room temperature.[1][2] Its physical characteristics are critical for handling, storage, and application in polymerization processes. The key physical properties are summarized in the table below.
| Property | Value | References |
| Appearance | Clear to light-yellow viscous liquid | [1][2] |
| Molecular Formula | C₁₆H₃₀O₄Sn | [1] |
| Molecular Weight | 405.12 g/mol | [1] |
| Density | 1.25 - 1.26 g/cm³ at 20-25 °C | [1][3] |
| Melting Point | 9 °C | [1][3] |
| Boiling Point | >200 °C | [3] |
| Flash Point | >110 °C (closed cup) | [3] |
| Solubility | Soluble in organic solvents, insoluble in water | [4][5] |
| Viscosity | <380 mPa.s at 25 °C | [6] |
Chemical Properties
The chemical behavior of tin di(octanoate) is largely dictated by the tin(II) center, which acts as a Lewis acid. This property is fundamental to its catalytic activity.
Stability and Reactivity:
-
Stability: Tin di(octanoate) is stable under normal temperatures and pressures.[1] However, it is sensitive to moisture and air, which can lead to hydrolysis and oxidation of the tin(II) to tin(IV), respectively.[4][7] This degradation can reduce its catalytic activity.[7]
-
Reactivity: It is incompatible with strong oxidizing agents.[1] Upon decomposition, which can be induced by excessively high temperatures, it yields carbon monoxide, carbon dioxide, and tin oxides.[1]
-
Polymerization: It does not undergo polymerization itself.[1]
Catalytic Activity:
Tin di(octanoate) is a widely used catalyst for the ring-opening polymerization of lactones.[5] It operates through a coordination-insertion mechanism, which is discussed in detail in a later section.[8][9] Its catalytic efficiency is a key reason for its widespread use in the synthesis of biodegradable polyesters for biomedical applications.[10]
Experimental Protocols
The determination of the physical and chemical properties of tin di(octanoate) follows standardized experimental protocols. Below are summaries of the methodologies for key properties.
Melting Point Determination (OECD 102)
The melting point of tin di(octanoate), being a viscous liquid with a low melting point, can be determined using the capillary method.
Methodology:
-
A small, dried sample is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a heated bath (e.g., silicone oil) or a metal block apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the substance becomes completely liquid.
Density Determination (OECD 109)
For a viscous liquid like tin di(octanoate), the density can be determined using a pycnometer or an oscillating densitometer.
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the sample, ensuring no air bubbles are present, and its mass is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.
-
The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.
Water Solubility (OECD 105 - Flask Method)
Given its low water solubility, the flask method is appropriate for determining the water solubility of tin di(octanoate).
Methodology:
-
An excess amount of the substance is added to a flask containing a known volume of distilled water.
-
The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
The solution is then filtered or centrifuged to remove any undissolved substance.
-
The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., chromatography).
Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup)
The flash point is a measure of the flammability of a substance and is determined using a closed cup tester.
Methodology:
-
The sample is placed in the test cup of the Pensky-Martens apparatus and the lid is closed.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the substance ignite momentarily.[2][11]
Catalytic Mechanism in Ring-Opening Polymerization
The primary application of tin di(octanoate) in the pharmaceutical and biomedical fields is as a catalyst for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. The generally accepted mechanism is the coordination-insertion mechanism.
Caption: Catalytic cycle of stannous octoate in ring-opening polymerization.
Mechanism Description:
-
Initiation: Tin di(octanoate) reacts with an alcohol initiator (R-OH), which can be an added alcohol or hydroxyl impurities, to form the active catalytic species, an alkoxide-tin(II)-octanoate complex (Oct-Sn-OR).[12][13]
-
Propagation:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates with the tin(II) center of the active species.[8]
-
Insertion: The alkoxide group (OR) on the tin center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring. The opened monomer is then inserted between the tin atom and the alkoxide group, elongating the polymer chain.[9] This process repeats with the addition of more monomer units.
-
-
Termination/Chain Transfer: The polymerization can be terminated by the presence of water, which hydrolyzes the active tin-alkoxide bond, resulting in a hydroxyl-terminated polymer chain and tin(II) hydroxide.[13] Chain transfer reactions can also occur, where the active center is transferred to another alcohol molecule.
Toxicology and Biocompatibility in Drug Development
The use of tin di(octanoate) in the synthesis of polymers for biomedical applications necessitates a thorough understanding of its toxicological profile and biocompatibility.
Toxicity Data:
| Endpoint | Species | Value | References |
| Acute Oral LD50 | Rat | 5870 mg/kg | [14][15] |
| Acute Dermal LD50 | Rabbit | >2000 mg/kg | [6][15] |
| Skin Irritation | Rabbit | Mild skin irritation | [16] |
| Eye Irritation | Rabbit | Severe eye irritation | [16] |
While tin di(octanoate) is considered to have relatively low acute toxicity compared to other organotin compounds, it is classified as a skin and eye irritant.[16][17] There are also concerns about its potential for reproductive toxicity.[15][18]
Biocompatibility and Residual Catalyst:
The primary concern for drug development professionals is the potential toxicity of residual tin catalyst in the final polymer product.[19] Studies have shown that residual tin catalysts can have toxic effects on microorganisms and may induce cytotoxicity.[1][4][20] Therefore, it is crucial to minimize the catalyst concentration during polymerization and/or purify the polymer to reduce residual tin levels to an acceptable limit for biomedical applications. The U.S. Food and Drug Administration (FDA) has regulations concerning the manufacturing of active pharmaceutical ingredients (APIs) and excipients, and manufacturers of tin di(octanoate) for such applications are expected to follow Good Manufacturing Practices (GMP).[21]
Logical Workflow for Tin Di(octanoate) Analysis in a Research Setting
The following diagram illustrates a logical workflow for the analysis and application of tin di(octanoate) in a research context, particularly for the development of biodegradable polymers for drug delivery.
Caption: Logical workflow for the analysis and application of tin di(octanoate).
Conclusion
Tin(II) di(2-ethylhexanoate) is a pivotal catalyst in the synthesis of biodegradable polymers essential for advanced drug delivery systems. Its physical and chemical properties, particularly its catalytic activity via the coordination-insertion mechanism, are well-understood. For researchers in drug development, a critical consideration is the management of residual tin catalyst in the final polymer product to ensure biocompatibility and meet regulatory standards. The standardized experimental protocols outlined in this guide provide a framework for the accurate characterization of this important compound, facilitating its effective and safe use in the development of innovative pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of tin-based catalysts on polymer-degrading bacteria - American Chemical Society [acs.digitellinc.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Stannous octoate | 301-10-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcrt.org [ijcrt.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. Stannous Octoate or Tin Octoate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 15. Stannous octoate - Safety Data Sheet [chemicalbook.com]
- 16. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 17. carlroth.com [carlroth.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Stannous Octoate API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 21. Stannous Octoate | Stannous Octoate | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
This technical guide provides a comprehensive overview of stannous octoate, a versatile organometallic compound widely utilized as a catalyst in the chemical industry. Aimed at researchers, scientists, and professionals in drug development, this document details the key identifiers of stannous octoate, its primary application as a catalyst in polymerization reactions, and a representative experimental protocol for its use.
Core Identifiers of Stannous Octoate
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a coordination complex of tin with 2-ethylhexanoic acid. For clarity and precise identification in research and manufacturing, a variety of identifiers are used. These are summarized in the table below.
| Identifier Type | Value |
| CAS Number | 301-10-0[1][2][3][4][5][6][7][8] |
| IUPAC Name | Tin(2+) bis(2-ethylhexanoate)[7][9] |
| Synonyms | Stannous 2-ethylhexanoate, Tin(II) octoate[1][2][9] |
| Chemical Formula | C16H30O4Sn[1][2][3][9][10] |
| Molecular Weight | 405.12 g/mol [2][3][10] |
| EC Number | 206-108-6[2][6] |
| PubChem CID | 9318[3], 16689712[9] |
| InChI Key | KSBAEPSJVUENNK-UHFFFAOYNA-L[7] |
| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2][9] |
Application in Polymer Synthesis: A Catalyst for Polylactic Acid (PLA)
Stannous octoate is a highly effective catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polyester with numerous applications in the medical and packaging industries.[9][11] Its catalytic activity is valued for enabling controlled polymerization, leading to high molecular weight polymers with desirable properties. The compound's solubility in organic solvents makes it suitable for homogeneous catalysis in bulk or solution polymerization processes.[12]
The catalytic cycle of stannous octoate in the ring-opening polymerization of lactide is a well-studied process. The reaction is initiated by the coordination of the lactide monomer to the tin(II) center, followed by the nucleophilic attack of an alcohol initiator on the carbonyl group of the lactide. This leads to the opening of the lactide ring and the formation of a growing polymer chain attached to the tin atom. The propagation step involves the sequential insertion of lactide monomers into the tin-alkoxide bond.
Experimental Protocol: Bulk Polymerization of L-Lactide
The following protocol provides a representative method for the bulk polymerization of L-lactide using stannous octoate as a catalyst. This procedure is intended for researchers familiar with standard laboratory techniques for polymer synthesis.
Materials:
-
L-lactide (recrystallized and dried under vacuum)
-
Stannous octoate (Sn(Oct)2) solution in dry toluene
-
Benzyl alcohol (dried over molecular sieves)
-
Dry, nitrogen-purged reaction vessel with mechanical stirring
Procedure:
-
Reactor Preparation: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum is charged with the desired amount of purified L-lactide.
-
Monomer Melting: The reactor is heated to a temperature above the melting point of L-lactide (typically 130-150°C) under a constant stream of dry nitrogen to melt the monomer.
-
Initiator and Catalyst Addition: Once the L-lactide is completely molten and thermally equilibrated, the benzyl alcohol initiator is injected via a syringe, followed by the stannous octoate catalyst solution. The molar ratio of monomer to initiator and catalyst should be carefully calculated to control the polymer's molecular weight.
-
Polymerization: The reaction mixture is stirred vigorously to ensure homogeneity. The polymerization is allowed to proceed for a predetermined time, which can range from a few minutes to several hours, depending on the desired conversion and molecular weight. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Product Isolation: The polymerization is terminated by cooling the reactor to room temperature. The resulting solid polymer is then dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
Purification: The dissolved polymer is precipitated in a non-solvent, such as cold methanol or ethanol, to remove any unreacted monomer and catalyst residues. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Characterization: The resulting polylactic acid can be characterized by various techniques, including:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the stereochemical purity.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Stannous octoate - Safety Data Sheet [chemicalbook.com]
- 3. 2-ethylhexanoic acid tin(II) salt | C16H30O4Sn | CID 9318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stannous octoate | 301-10-0 [chemicalbook.com]
- 5. Stannous Octoate | Producer & Supplier | CAS 301-10-0 [todini.com]
- 6. Tin(II) 2-ethylhexanoate - TRIGON Chemie [trigon-chemie.com]
- 7. Tin(II) 2-ethylhexanoate, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. watson-int.com [watson-int.com]
- 9. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 10. Stannous octoate - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 12. Stannous Octoate, Tin 2-ethylhexanoate, Tin octoate Manufacturers, SDS [mubychem.com]
An In-depth Technical Guide to the Solubility of Tin(II) 2-Ethylhexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tin(II) 2-ethylhexanoate (also known as stannous octoate), a widely used organometallic compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound in organic media is critical.
Introduction
Tin(II) 2-ethylhexanoate is a versatile catalyst and intermediate used in a variety of applications, including the production of polyurethanes, polyesters, and as a stabilizer for polymers.[1] Its effectiveness in these applications is often dependent on its solubility and compatibility with various organic solvents. Understanding its solubility profile is therefore crucial for process optimization, formulation development, and ensuring reaction homogeneity.
This guide summarizes the available qualitative solubility data, provides a detailed experimental protocol for determining solubility, and includes visualizations of its synthesis and a typical solubility testing workflow.
Physicochemical Properties
A summary of the key physicochemical properties of tin(II) 2-ethylhexanoate is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₄Sn |
| Molecular Weight | 405.12 g/mol |
| CAS Number | 301-10-0 |
| Appearance | Clear, colorless to yellowish, viscous liquid |
| Density | Approximately 1.251 g/mL at 25 °C |
| Melting Point | < 0 °C |
| Boiling Point | > 200 °C |
| Flash Point | > 110 °C |
Solubility in Organic Solvents
Tin(II) 2-ethylhexanoate is generally characterized by its good solubility in a wide range of organic solvents and its poor solubility in water.[2][3][4] The long hydrocarbon chains of the 2-ethylhexanoate ligands contribute to its lipophilic nature. It is important to note that in the presence of water, tin(II) 2-ethylhexanoate is susceptible to hydrolysis, which can lead to the formation of tin oxides and other byproducts.[2] While some sources indicate miscibility with water, the consensus from more reliable chemical literature is that it is practically insoluble and degrades in aqueous environments.
| Solvent | Solvent Type | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |
| Methanol | Polar Protic | Soluble |
| Hexane | Non-polar | Soluble[5] |
| Hexanol | Polar Protic | Soluble[5] |
| Ethyl Acetate | Polar Aprotic | Soluble[5] |
| Petroleum Ether | Non-polar | Soluble[6][7] |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble |
| Chloroform | Non-polar | Very Slightly Soluble |
| Water | Polar Protic | Practically Insoluble[2][3][7] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of tin(II) 2-ethylhexanoate in an organic solvent, adapted from the widely recognized shake-flask method.[8][9][10]
4.1. Materials and Equipment
-
Tin(II) 2-ethylhexanoate (analytical grade)
-
Selected organic solvent (high purity)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with screw caps and PTFE septa
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or another appropriate analytical technique for quantification.
-
Volumetric flasks and other standard laboratory glassware
4.2. Procedure
-
Preparation of Stock Standard Solutions: Prepare a series of standard solutions of tin(II) 2-ethylhexanoate of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of tin(II) 2-ethylhexanoate to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with an undissolved phase present after equilibration.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the tin(II) 2-ethylhexanoate.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking should be vigorous enough to ensure good mixing but not so aggressive as to cause emulsification.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a period to allow for the separation of the undissolved solute. For complete separation, centrifuge the vials at a controlled temperature.
-
Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. Dilute the aliquot gravimetrically or volumetrically with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of tin(II) 2-ethylhexanoate.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
5.1. Synthesis of Tin(II) 2-Ethylhexanoate
The most common method for the synthesis of tin(II) 2-ethylhexanoate involves the reaction of tin(II) oxide with 2-ethylhexanoic acid.[11]
Caption: Reaction scheme for the synthesis of Tin(II) 2-ethylhexanoate.
5.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of tin(II) 2-ethylhexanoate.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
Tin(II) 2-ethylhexanoate is a liquid organometallic compound with broad solubility in organic solvents, a critical characteristic for its industrial applications. While precise quantitative solubility data remains sparse in publicly available literature, this guide provides a solid foundation of its qualitative solubility profile and a detailed experimental protocol for its determination. For applications requiring precise solubility values, it is imperative to perform experimental measurements under the specific conditions of use. The provided methodologies and diagrams serve as a practical resource for scientists and researchers working with this important chemical.
References
- 1. TIN(II) 2-ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. TIN (II)2-ETHYL HEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]
- 4. americanelements.com [americanelements.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Stannous octoate | 301-10-0 [amp.chemicalbook.com]
- 7. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
The Decisive Role of the Tin(II) Oxidation State in Stannous Octoate Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a pivotal organometallic catalyst widely employed in the synthesis of a diverse range of polymers. Its efficacy, particularly in the production of polyurethanes (PU) and biodegradable polyesters like polylactic acid (PLA), is intrinsically linked to the accessibility and reactivity of the tin(II) (Sn(II)) oxidation state. This technical guide provides a comprehensive exploration of the core principles governing stannous octoate catalysis, with a focus on the mechanistic significance of the Sn(II) center. We will delve into quantitative catalytic performance data, detailed experimental protocols, and visual representations of the underlying reaction pathways to offer a thorough resource for professionals in research, and drug development.
The Coordination-Insertion Mechanism: A Central Tenet
The catalytic activity of stannous octoate is predominantly governed by a coordination-insertion mechanism. The divalent tin center, with its available d-orbitals, acts as a Lewis acid, coordinating to the nucleophilic oxygen of a hydroxyl group (in the case of polyurethane formation) or the carbonyl oxygen of a cyclic ester (in ring-opening polymerization). This coordination polarizes the respective bonds, activating the monomer or initiator for subsequent nucleophilic attack and facilitating the insertion of the monomer into the tin-alkoxide bond. This cycle of coordination and insertion is the fundamental driving force behind the polymerization processes catalyzed by stannous octoate.
Catalysis in Polyurethane Synthesis
In polyurethane production, stannous octoate is a highly effective gelling catalyst, accelerating the reaction between polyols and isocyanates to form urethane linkages.[1][2][3] The Sn(II) center coordinates with the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.[4][5] This mechanism is particularly crucial for controlling the gel time and ensuring the formation of a stable polymer network, which directly impacts the final properties of the polyurethane foam, such as density, cell structure, and resilience.[1][4]
Quantitative Data: Stannous Octoate in Polyurethane Foam Formulation
The concentration of stannous octoate is a critical parameter in polyurethane foam formulation, directly influencing the reaction kinetics and the physical properties of the resulting foam. The following table summarizes typical effects observed with varying catalyst concentrations.
| Catalyst Concentration (php) | Gel Time (seconds) | Tack-Free Time (seconds) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.1 | 120-150 | 240-300 | 28-32 | 10-15 |
| 0.3 | 60-90 | 120-180 | 30-35 | 15-20 |
| 0.5 | 30-60 | 90-120 | 32-38 | 20-25 |
Note: These values are illustrative and can vary significantly depending on the specific polyol, isocyanate, and other additives used in the formulation.
Experimental Protocol: Polyurethane Foam Synthesis
This protocol outlines a general procedure for the laboratory-scale synthesis of flexible polyurethane foam using stannous octoate as a catalyst.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-3500)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Amine catalyst (e.g., triethylenediamine)
-
Silicone surfactant
-
Stannous octoate
-
Disposable cups and stirring rods
-
Fume hood
Procedure:
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the deionized water, amine catalyst, and silicone surfactant to the polyol and mix thoroughly for at least 30 seconds.
-
In a separate cup, weigh the required amount of stannous octoate.
-
Add the stannous octoate to the polyol mixture and stir vigorously for 15-20 seconds.
-
Add the diisocyanate to the mixture and immediately begin stirring vigorously for 5-10 seconds.
-
Quickly pour the reacting mixture into a mold or on a surface within the fume hood.
-
Observe the cream time, rise time, and tack-free time.
-
Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
Catalysis in Ring-Opening Polymerization (ROP) of Lactones
Stannous octoate is a widely used and highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[6][7] In this process, the Sn(II) center activates the monomer by coordinating to the carbonyl oxygen of the ester group.[6] This is followed by the nucleophilic attack of an alcohol initiator, which has been activated by the formation of a tin alkoxide species, leading to the ring-opening of the lactone and the propagation of the polymer chain.[6]
Quantitative Data: Kinetics of Stannous Octoate Catalyzed ROP
The kinetics of ROP catalyzed by stannous octoate are influenced by factors such as temperature, monomer concentration, and initiator concentration. The following table summarizes key kinetic parameters for the ROP of lactide.
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 70-90 kJ/mol | Bulk polymerization |
| Reaction Order (Monomer) | 1 | In solution |
| Reaction Order (Catalyst) | 1 | In solution |
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol provides a general method for the bulk polymerization of L-lactide using stannous octoate.
Materials:
-
L-lactide
-
Stannous octoate
-
Dry nitrogen or argon gas
-
Schlenk flask or other suitable reaction vessel
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Add the desired amount of L-lactide to the Schlenk flask.
-
Heat the flask under vacuum to melt the lactide and remove any residual moisture.
-
Backfill the flask with dry nitrogen or argon gas.
-
Under a positive pressure of inert gas, add the required amount of stannous octoate to the molten lactide.
-
Stir the reaction mixture and maintain the desired polymerization temperature (typically 130-180°C).
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
After the desired polymerization time, cool the reaction vessel to room temperature.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Dry the purified polymer under vacuum.
Visualizing the Catalytic Pathways
To further elucidate the role of the Tin(II) oxidation state in stannous octoate catalysis, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of stannous octoate in polyurethane formation.
Caption: Catalytic cycle of stannous octoate in ROP of lactones.
Caption: Workflow for a typical polymerization kinetics experiment.
Conclusion
The Tin(II) oxidation state is the cornerstone of stannous octoate's catalytic prowess. Its ability to act as a Lewis acid and facilitate a coordination-insertion mechanism is fundamental to its widespread use in the synthesis of polyurethanes and polyesters. By understanding the intricate details of these catalytic pathways, researchers and drug development professionals can better control polymerization processes, tailor polymer properties, and innovate in the design of advanced materials for a multitude of applications. This guide has provided a comprehensive overview of the key aspects of stannous octoate catalysis, from quantitative data and experimental protocols to visual representations of the underlying mechanisms, serving as a valuable resource for the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. US3520835A - Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts - Google Patents [patents.google.com]
- 3. emirachem.com [emirachem.com]
- 4. ohans.com [ohans.com]
- 5. newtopchem.com [newtopchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Octoate with Polyols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(II) octoate, also known as stannous octoate, is a pivotal organometallic compound extensively utilized as a catalyst in various polymerization reactions, most notably in the synthesis of polyurethanes and biodegradable polyesters like polylactic acid (PLA). Its efficacy stems from its ability to coordinate with hydroxyl groups of polyols, forming a more reactive tin(II) alkoxide species. This technical guide provides a comprehensive exploration of the coordination chemistry between tin(II) octoate and polyols, detailing the reaction mechanisms, quantitative data, experimental protocols for characterization, and visual representations of the key chemical pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who seek a deeper understanding of this critical catalytic system.
Introduction
Tin(II) 2-ethylhexanoate, commonly referred to as tin(II) octoate or stannous octoate, is a widely employed catalyst in the production of a diverse range of polymers.[1][2] Its primary function is to accelerate the reaction between polyols (compounds with multiple hydroxyl groups) and isocyanates to form polyurethanes, and to initiate the ring-opening polymerization of lactones.[1][3] The central theme of its catalytic activity is the initial coordination interaction with the hydroxyl groups of the polyol.[1] This guide delves into the fundamental aspects of this coordination chemistry, providing a detailed overview for scientific and industrial applications.
Physicochemical Properties of Tin(II) Octoate
Tin(II) octoate is a pale yellow, viscous liquid with good solubility in organic solvents, a key property for its use in homogeneous catalysis.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₀O₄Sn | [1] |
| Molecular Weight | 405.12 g/mol | [1] |
| Appearance | Pale yellow to amber liquid | [1] |
| Density (20°C) | 1.25 - 1.28 g/cm³ | [1] |
| Viscosity (25°C) | 25 - 35 cP | [1] |
| Tin Content | 28.0 - 29.5 wt% | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Stability | Sensitive to moisture and oxygen | [1] |
Table 1: Physicochemical Properties of Tin(II) Octoate. This table summarizes the key physical and chemical characteristics of tin(II) octoate.
The Coordination Mechanism: Formation of the Active Catalyst
The catalytic activity of tin(II) octoate is not direct but rather proceeds through the formation of a more reactive intermediate. The central tin(II) ion acts as a Lewis acid, coordinating with the oxygen atom of a hydroxyl group from a polyol molecule.[1] This coordination is followed by an alcoholysis reaction, where one or both of the 2-ethylhexanoate (octoate) ligands are displaced by the polyol's alkoxide group, forming a tin(II) alkoxide. This newly formed tin(II) alkoxide is the true, more active catalytic species.[3]
The general reaction can be depicted as follows:
Sn(OOCR)₂ + R'OH ⇌ (R'O)Sn(OOCR) + RCOOH (R'O)Sn(OOCR) + R'OH ⇌ Sn(OR')₂ + RCOOH
Where:
-
Sn(OOCR)₂ is tin(II) octoate
-
R'OH is a polyol
This equilibrium is a critical step in initiating the polymerization process.
Catalysis in Polyurethane Formation
In the context of polyurethane synthesis, the formed tin(II) alkoxide activates the polyol's hydroxyl group, increasing its nucleophilicity.[1][3] This activated hydroxyl group then readily attacks the electrophilic carbon of an isocyanate group, leading to the formation of a urethane linkage.[1] The catalyst is regenerated in the process, allowing it to participate in further reactions.
References
Stannous Octoate: A Technical Guide to its Discovery and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, has been a cornerstone in the field of polymer chemistry for decades. Its efficacy as a catalyst has been pivotal in the industrial production of polyurethanes and biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL). This technical guide provides an in-depth exploration of the discovery of stannous octoate and its historical and ongoing use in catalysis, with a focus on quantitative data, experimental methodologies, and the underlying reaction mechanisms.
Discovery and Historical Context
The precise individual credited with the discovery of stannous octoate remains elusive in historical records. However, its emergence as a critical industrial catalyst can be traced back to the late 1950s. The development of tin catalysts, with stannous octoate at the forefront, revolutionized the polyurethane industry by enabling the "one-shot" process for foam production, a significant advancement that streamlined manufacturing.
In the realm of polyester synthesis, the use of stannous octoate as an initiator for the ring-opening polymerization (ROP) of lactide was notably documented in a 1987 publication by Eenink. This highlighted its versatility and opened new avenues for the production of biodegradable polymers for biomedical and other applications.
Catalytic Applications in Polymer Synthesis
Polyurethane Formation
Stannous octoate is a highly effective catalyst for the gelling reaction in polyurethane production—the reaction between a polyol and an isocyanate. It functions as a Lewis acid, activating the reactants and significantly accelerating the formation of urethane linkages.
The following table summarizes a typical formulation for flexible polyurethane foam from early patents, showcasing the relative quantities of components.
| Component | Parts by Weight |
| Polyether Polyol | 100 |
| Toluene Diisocyanate (TDI) | 40 - 50 |
| Water | 3 - 5 |
| Silicone Surfactant | 1 - 2 |
| Stannous Octoate | 0.1 - 0.5 |
| Tertiary Amine Co-catalyst | 0.1 - 0.5 |
-
Preparation: A premix is prepared by thoroughly blending the polyether polyol, water, silicone surfactant, and tertiary amine co-catalyst in a suitable container.
-
Catalyst Addition: The stannous octoate is added to the premix and dispersed uniformly with agitation.
-
Isocyanate Addition: The toluene diisocyanate is rapidly added to the catalyzed premix.
-
Mixing: The components are mixed vigorously for a short period (typically 5-10 seconds) until a creamy consistency is observed.
-
Pouring and Curing: The reacting mixture is immediately poured into a mold and allowed to rise and cure at ambient or slightly elevated temperatures. The foam typically becomes tack-free within minutes.
The catalytic cycle of stannous octoate in urethane formation is believed to proceed through the coordination of the tin center with the reactants.
Catalytic cycle of stannous octoate in polyurethane formation.
Ring-Opening Polymerization of Lactones
Stannous octoate is a widely used initiator for the ring-opening polymerization of cyclic esters such as lactide and caprolactone to produce biodegradable polyesters. It is particularly favored for its high efficiency and the ability to produce high molecular weight polymers.
The following table presents kinetic data for the bulk polymerization of ε-caprolactone.
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 64.9–80.4 kJ/mol | Initiator: Sn(Oct)₂/n-HexOH |
| Reaction Temperature | 130 - 180 °C | Bulk Polymerization |
| Catalyst Concentration | 0.02 - 0.1 mol% | Relative to monomer |
| Typical Molecular Weight (Mn) | > 90,000 g/mol | - |
-
Reagent Purification: ε-caprolactone monomer is dried over calcium hydride and distilled under reduced pressure to remove moisture. An alcohol initiator (e.g., n-hexanol) is similarly dried and distilled.
-
Reaction Setup: A flame-dried reaction vessel equipped with a magnetic stirrer is charged with the purified ε-caprolactone and the alcohol initiator under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: A stock solution of stannous octoate in a dry, inert solvent (e.g., toluene) is added to the reaction mixture via syringe.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 130-160 °C) and stirred for a specified time (typically several hours).
-
Polymer Isolation: After the desired reaction time, the viscous polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or dichloromethane), and precipitated into a non-solvent (e.g., cold methanol).
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
The coordination-insertion mechanism is the most widely accepted pathway for the stannous octoate-initiated ring-opening polymerization of lactones.
Coordination-insertion mechanism for ring-opening polymerization.
Conclusion
Stannous octoate has proven to be a remarkably versatile and efficient catalyst that has significantly impacted the polymer industry. Its role in enabling the cost-effective production of polyurethanes and its utility in the synthesis of biodegradable polyesters underscore its continued importance in both industrial and research settings. The understanding of its catalytic mechanisms continues to evolve, offering opportunities for the development of new and improved polymerization processes.
Spectroscopic Characterization of Tin(II) Di(octanolate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) di(octanolate), also known as stannous octoate or tin(II) 2-ethylhexanoate, is a versatile organometallic compound with significant applications in various fields, including as a catalyst in polymerization reactions for producing biodegradable polyesters like polylactic acid (PLA) and as a stabilizer for polymers.[1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and purity. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tin(II) di(octanolate), offering detailed experimental protocols and data interpretation.
The characterization of tin(II) di(octanolate) relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information, enabling a thorough analysis of the compound's chemical structure, composition, and purity.
Molecular Structure and Properties
Tin(II) di(octanolate) is the salt formed from tin(II) and two equivalents of 2-ethylhexanoic acid.[1] The chemical formula is C₁₆H₃₀O₄Sn, and it has a molecular weight of approximately 405.12 g/mol .[3] It typically exists as a clear, colorless to yellowish viscous liquid at room temperature.[1]
Spectroscopic Characterization Workflow
The comprehensive characterization of tin(II) di(octanolate) involves a multi-step spectroscopic analysis workflow. This process ensures the confirmation of the compound's identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tin(II) di(octanolate) in solution. ¹H and ¹³C NMR provide information about the organic octanoate ligand, while ¹¹⁹Sn NMR directly probes the tin center.
¹H NMR Spectroscopy
Proton NMR spectroscopy confirms the presence of the 2-ethylhexanoate ligand. The spectrum typically shows characteristic signals for the methyl, methylene, and methine protons of the alkyl chain.[4]
Table 1: ¹H NMR Spectral Data for Tin(II) di(octanolate)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.9 | t | -CH₃ (terminal) |
| ~1.3 | m | -CH₂- (chain) |
| ~1.6 | m | -CH₂- (adjacent to CH) |
| ~2.3 | m | -CH- |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides detailed information about the carbon skeleton of the octanoate ligand. The spectrum will show distinct signals for each carbon atom in the 2-ethylhexanoate chain, as well as a characteristic signal for the carboxylate carbon.[3]
Table 2: ¹³C NMR Spectral Data for Tin(II) di(octanolate)
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₃ (terminal) |
| ~23-32 | -CH₂- (alkyl chain) |
| ~40 | -CH- |
| ~180 | -COO- |
Note: This is a representative dataset; actual values may vary.
¹¹⁹Sn NMR Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in tin(II) di(octanolate). The key vibrational bands of interest are the C-H stretching and bending modes of the alkyl chains and the carboxylate group vibrations.
Table 3: FT-IR Spectral Data for Tin(II) di(octanolate)
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (alkyl) |
| ~1710 | C=O stretching (free carboxylic acid, if present as impurity) |
| ~1538 | Asymmetric COO⁻ stretching (coordinated carboxylate) |
| ~1460 | C-H bending (alkyl) |
| ~1415 | Symmetric COO⁻ stretching (coordinated carboxylate) |
| ~550 | Sn-O stretching |
The positions of the asymmetric and symmetric carboxylate stretching vibrations are particularly important as their separation (Δν = νasym - νsym) can provide insights into the coordination mode of the carboxylate ligand to the tin center.[6]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of tin(II) di(octanolate) and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for the analysis of such organometallic compounds.[7] The mass spectrum is expected to show a characteristic isotopic pattern for tin.
Due to the lability of the tin-carboxylate bond, the molecular ion [Sn(C₈H₁₅O₂)₂]⁺ may not be the most abundant peak. Common fragmentation pathways for organotin carboxylates involve the loss of one or more carboxylate ligands.
Table 4: Expected Mass Spectrometry Fragments for Tin(II) di(octanolate)
| m/z (for ¹²⁰Sn) | Fragment |
| 405.1 | [Sn(C₈H₁₅O₂)₂]⁺ (Molecular Ion) |
| 263.1 | [Sn(C₈H₁₅O₂)]⁺ |
| 143.1 | [C₈H₁₅O₂]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of tin(II) di(octanolate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The choice of solvent can influence the chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹⁹Sn NMR Acquisition: If available, acquire the ¹¹⁹Sn NMR spectrum. A wider spectral width will be necessary. Tetramethyltin (Sn(CH₃)₄) is a common external standard.
FT-IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid tin(II) di(octanolate) directly onto the ATR crystal.
-
Sample Preparation (Transmission): For transmission FT-IR, place a drop of the liquid between two KBr or NaCl plates to create a thin film.[1][8]
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates should be collected and subtracted from the sample spectrum.[9]
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of tin(II) di(octanolate) (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Instrumentation: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). The characteristic isotopic pattern of tin should be observed for tin-containing fragments.
Conclusion
The spectroscopic characterization of tin(II) di(octanolate) through a combination of NMR (¹H, ¹³C, ¹¹⁹Sn), FT-IR, and mass spectrometry provides a robust framework for its identification, structural elucidation, and purity assessment. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important organometallic compound. The complementary nature of these techniques allows for a comprehensive understanding of its molecular features, which is essential for its effective application and for quality control in its production.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 3. Tin2-ethylhexanoate | C16H30O4Sn | CID 16689712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ESI-MS (electrospray Ionization mass spectrometry) for rapidly detecting organic tin ions in aqueous solution through complexation and enrichment - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols: Tin Di(octanoate) as a Catalyst for Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin di(octanoate), also known as stannous octoate, is a widely utilized organometallic catalyst in the production of polyurethane (PU) foams.[1][2][3] It primarily functions as a gelling catalyst, accelerating the reaction between polyols and isocyanates to form the polyurethane polymer network.[1][2][4] This application note provides detailed protocols for the preparation of flexible and rigid polyurethane foams using tin di(octanoate) as a catalyst, along with expected performance data and key processing considerations.
Tin di(octanoate) is favored for its high catalytic activity, cost-effectiveness, and versatility in a range of polyurethane formulations.[1] It is often used in conjunction with a tertiary amine catalyst, which primarily promotes the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide gas). This dual-catalyst system allows for precise control over the gelling and blowing reactions, which is crucial for achieving the desired foam properties.[2]
Chemical and Physical Properties of Tin Di(octanoate)
A summary of the key physical and chemical properties of tin di(octanoate) is presented in Table 1.
| Property | Value |
| Chemical Name | Tin(II) 2-ethylhexanoate, Stannous Octoate |
| CAS Number | 301-10-0 |
| Molecular Formula | C₁₆H₃₀O₄Sn |
| Molecular Weight | 405.12 g/mol |
| Appearance | Pale yellow to amber liquid |
| Density (20°C) | 1.25 - 1.28 g/cm³ |
| Viscosity (25°C) | 25 - 35 cP |
| Tin Content | 28.0 - 29.5 wt% |
| Solubility | Soluble in organic solvents, insoluble in water |
Table 1: Physical and chemical properties of tin di(octanoate).[1]
Mechanism of Action
Tin di(octanoate) acts as a Lewis acid catalyst in the polyurethane formation reaction. The catalytic cycle can be summarized in the following steps:
-
Coordination: The tin(II) ion in stannous octoate coordinates with the oxygen atom of the polyol's hydroxyl group. This coordination increases the nucleophilicity of the hydroxyl group.[1]
-
Activation: The activated hydroxyl group is now more susceptible to attack by the electrophilic isocyanate group.
-
Reaction: The activated hydroxyl group attacks the isocyanate group, leading to the formation of a urethane linkage and regeneration of the catalyst.
This catalytic action significantly accelerates the polymerization and cross-linking of the polyurethane matrix.
Experimental Protocols
Protocol 1: Preparation of Flexible Polyurethane Foam
This protocol describes the preparation of a flexible polyurethane foam suitable for applications such as cushioning and padding.
Materials:
-
Polyether Polyol (e.g., Voranol® 3010 or similar, hydroxyl number 56 mg KOH/g)
-
Toluene Diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)
-
Deionized Water
-
Silicone Surfactant (e.g., Tegostab® B 8228 or similar)
-
Amine Catalyst (e.g., Dabco® 33-LV or similar)
-
Tin Di(octanoate) (Stannous Octoate)
Equipment:
-
High-speed laboratory mixer with a serrated blade
-
Paper or plastic cups
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
-
Oven
Formulation:
The following table provides a typical formulation for a flexible polyurethane foam. The amounts are given in parts per hundred of polyol (pphp).
| Component | Amount (pphp) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| Amine Catalyst | 0.2 |
| Tin Di(octanoate) | 0.3 |
| Toluene Diisocyanate (TDI) | 48.0 (NCO Index: 105) |
Table 2: Typical formulation for flexible polyurethane foam.
Procedure:
-
Preparation of the Polyol Premix: In a cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and amine catalyst.
-
Mixing: Mix the components thoroughly for 30 seconds at 2000 rpm using the laboratory mixer.
-
Addition of Tin Di(octanoate): Add the tin di(octanoate) to the premix and mix for another 15 seconds.
-
Addition of Isocyanate: Add the toluene diisocyanate (TDI) to the mixture and mix vigorously for 5-7 seconds.
-
Pouring and Curing: Immediately pour the reacting mixture into a mold or on a surface and allow it to rise freely.
-
Curing: Place the foam in an oven at 70°C for 30 minutes to cure.
-
Characterization: After 24 hours of aging at room temperature, the foam can be characterized for its physical and mechanical properties.
Expected Foam Properties:
| Property | Typical Value |
| Cream Time | 8 - 12 seconds |
| Gel Time | 60 - 80 seconds |
| Rise Time | 90 - 120 seconds |
| Tack-Free Time | 120 - 180 seconds |
| Free-Rise Density | 28 - 32 kg/m ³ |
| Tensile Strength | 100 - 150 kPa |
| Elongation at Break | 150 - 200% |
Table 3: Expected properties of the flexible polyurethane foam.
Protocol 2: Preparation of Rigid Polyurethane Foam
This protocol details the synthesis of a rigid polyurethane foam, often used for insulation and structural applications.
Materials:
-
Polyester Polyol (e.g., Stepanpol® PS-2352 or similar, hydroxyl number ~240 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI) (e.g., Suprasec® 5005 or similar)
-
Deionized Water
-
Silicone Surfactant (e.g., Tegostab® B 8404 or similar)
-
Amine Catalyst (e.g., Polycat® 8 or similar)
-
Tin Di(octanoate) (Stannous Octoate)
Equipment:
-
High-speed laboratory mixer with a serrated blade
-
Paper or plastic cups
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
-
Oven
Formulation:
The following table provides a typical formulation for a rigid polyurethane foam.
| Component | Amount (pphp) |
| Polyester Polyol | 100 |
| Deionized Water | 2.0 |
| Silicone Surfactant | 1.5 |
| Amine Catalyst | 1.0 |
| Tin Di(octanoate) | 0.5 - 1.5 (varied) |
| Polymeric MDI (pMDI) | 120 (NCO Index: 110) |
Table 4: Typical formulation for rigid polyurethane foam.
Procedure:
-
Preparation of the Polyol Premix: In a cup, weigh the polyester polyol, deionized water, silicone surfactant, and amine catalyst.
-
Mixing: Mix the components thoroughly for 30 seconds at 2000 rpm.
-
Addition of Tin Di(octanoate): Add the desired amount of tin di(octanoate) and mix for an additional 15 seconds.
-
Addition of Isocyanate: Add the pMDI to the mixture and mix vigorously for 5-7 seconds.
-
Pouring and Curing: Immediately pour the mixture into a mold and allow it to rise.
-
Curing: Cure the foam at room temperature for 24 hours before characterization.
Effect of Tin Di(octanoate) Concentration on Rigid Foam Properties:
The concentration of tin di(octanoate) significantly influences the properties of the resulting rigid foam. The following table illustrates the effect of varying the catalyst concentration on compressive strength.
| Tin Di(octanoate) (pphp) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Free-Rise Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.5 | 25 | 60 | 95 | 35 | 180 |
| 1.0 | 20 | 50 | 80 | 36 | 220 |
| 1.5 | 15 | 40 | 70 | 37 | 250 |
Table 5: Influence of tin di(octanoate) concentration on rigid polyurethane foam properties.
Visualizations
Caption: Catalytic cycle of polyurethane formation mediated by tin di(octanoate).
Caption: Experimental workflow for polyurethane foam synthesis and characterization.
Caption: Relationship between tin di(octanoate) concentration and key foam properties.
Conclusion
Tin di(octanoate) is a highly effective and versatile catalyst for the production of both flexible and rigid polyurethane foams. By carefully controlling its concentration in conjunction with other formulation components, researchers and scientists can tailor the properties of the resulting foam to meet the specific requirements of their applications. The provided protocols offer a starting point for the development of polyurethane foams for various uses, from biomedical devices to industrial insulation. It is recommended to perform preliminary experiments to optimize the formulation and processing conditions for any new application.
References
Application Notes & Protocols: Ring-Opening Polymerization of ε-Caprolactone with Stannous Octoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest for a wide range of biomedical applications.[1][2] Its desirable properties, including high permeability to drugs, slow degradation rate, and excellent miscibility with other polymers, make it an ideal candidate for tissue engineering scaffolds, long-term implantable devices, and controlled drug delivery systems.[3][4][5][6]
The most common and efficient method for synthesizing PCL with controlled properties is the ring-opening polymerization (ROP) of its cyclic monomer, ε-caprolactone.[1] Stannous octoate, also known as tin(II) 2-ethylhexanoate (Sn(Oct)₂), is a widely used catalyst for this reaction, favored for its high efficiency and its acceptance for use in biomedical applications.[7][8] This document provides detailed protocols and application notes for the Sn(Oct)₂-catalyzed ROP of ε-caprolactone.
Reaction Mechanism: Coordination-Insertion
The ROP of ε-caprolactone catalyzed by stannous octoate in the presence of an alcohol (initiator, R-OH) proceeds via a "coordination-insertion" mechanism.[8][9] The process involves several key steps:
-
Initiator Formation : Stannous octoate reacts with an alcohol (which can be an intentionally added initiator like butanol or residual water) to form the true initiating species, a stannous alkoxide.[10][11][12]
-
Coordination : The carbonyl oxygen of the ε-caprolactone monomer coordinates with the tin atom of the stannous alkoxide.[9]
-
Insertion : A nucleophilic attack by the alkoxide group on the carbonyl carbon of the monomer leads to the cleavage of the acyl-oxygen bond of the cyclic ester.[9] This "inserts" the monomer into the tin-alkoxide bond, elongating the chain.
-
Propagation : The process repeats as new monomer units coordinate and insert, propagating the polymer chain.
Caption: Coordination-insertion mechanism for ROP of ε-caprolactone.
Experimental Protocols
An effective experimental design is crucial for synthesizing PCL with a target molecular weight and narrow molecular weight distribution.
General Workflow for PCL Synthesis
The synthesis of PCL via ROP involves a straightforward workflow from reagent preparation to final polymer characterization.
Caption: General experimental workflow for PCL synthesis and characterization.
Detailed Protocol for Bulk Polymerization
This protocol describes a typical bulk polymerization to synthesize PCL with a high molecular weight.
Materials:
-
ε-Caprolactone (CL) monomer, purified by distillation over calcium hydride (CaH₂).
-
Stannous octoate (Sn(Oct)₂), as a solution in toluene.
-
Initiator: n-hexanol (n-HexOH) or diethylene glycol (DEG).[7][8]
-
Solvents: Dichloromethane (DCM) and methanol (for purification).
-
Inert gas supply (Nitrogen or Argon).
Equipment:
-
Three-neck round-bottom flask or Schlenk flask.
-
Magnetic stirrer with hotplate.
-
Vacuum line and inert gas manifold.
-
Syringes for liquid transfer.
Procedure:
-
Preparation : All glassware must be rigorously dried in an oven at >100°C overnight to remove any trace moisture, which can act as an uncontrolled initiator.[12][13]
-
Reaction Setup : Assemble the reaction flask while hot under a stream of inert gas.
-
Charging the Reactor : Add the desired amount of purified ε-caprolactone monomer and the initiator (e.g., n-hexanol) to the flask via syringe. The monomer-to-initiator ratio is a key factor in controlling the final molecular weight.[14]
-
Heating : Heat the mixture to the reaction temperature (e.g., 140-180°C) with stirring.[8][9]
-
Initiation : Once the temperature is stable, inject the required amount of Sn(Oct)₂ catalyst into the reaction mixture. The polymerization will commence, often indicated by an increase in viscosity.
-
Polymerization : Allow the reaction to proceed for the desired time (typically 1 to 24 hours). The reaction time influences monomer conversion and can affect polymer properties due to side reactions like transesterification.[13][15]
-
Purification : After cooling to room temperature, dissolve the viscous polymer in a minimal amount of dichloromethane. Precipitate the PCL by slowly adding this solution to a large volume of cold methanol with vigorous stirring.
-
Drying : Collect the white PCL precipitate by filtration and dry it in a vacuum oven at 45°C until a constant weight is achieved.
Protocol for Polymer Characterization
-
Gel Permeation Chromatography (GPC) : Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Use a system with THF as the eluent and polystyrene standards for calibration.[16]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Confirm the polymer structure and determine monomer conversion. The PCL structure is confirmed by characteristic peaks, and conversion is calculated by comparing the integrals of monomer and polymer peaks.[1]
-
Differential Scanning Calorimetry (DSC) : Determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).
Data Presentation: Factors Influencing PCL Properties
The properties of the final PCL polymer are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.
Table 1: Effect of Catalyst and Initiator Concentration on Molecular Weight
The molecular weight of PCL can be controlled by adjusting the concentration of the Sn(Oct)₂/n-HexOH initiating system.[8][9] Generally, a lower concentration of the initiating system leads to a higher molecular weight.
| Sn(Oct)₂ Conc. (mol%) | Initiator (n-HexOH) Conc. (mol%) | Reaction Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 0.1 | 0.2 | 160 | 90,000 | 1.81 | 89 |
| 0.2 | 0.4 | 160 | 68,200 | 1.74 | 86 |
| 0.3 | 0.6 | 160 | 45,100 | 1.69 | 81 |
| 0.4 | 0.8 | 160 | 33,500 | 1.63 | 78 |
Data synthesized from Chodok et al., Des Monomers Polym, 2021.[8]
Table 2: Effect of Reaction Temperature on Polymerization
Reaction temperature affects both the rate of polymerization and the final monomer conversion. Higher temperatures generally lead to faster rates and higher conversions.[13]
| Initiator System | Reaction Temp. (°C) | Polymerization Rate | Maximum Monomer Conversion | Notes |
| Sn(Oct)₂ / n-butanol | 110 | Lower | Lower | - |
| Sn(Oct)₂ / n-butanol | 130 | Higher | Higher | Increased rate and conversion observed |
| Sn(Oct)₂ / n-butanol | 140-180 | Very High | High | Risk of side reactions (transesterification) increases, potentially broadening PDI[8][15] |
Qualitative data trends compiled from multiple sources.[8][13][15]
Application in Drug Development
PCL is an excellent candidate for creating drug delivery systems (DDS) due to its biocompatibility and slow degradation, which allows for long-term, controlled release of therapeutic agents.[3][4] PCL-based systems can be formulated as nanoparticles, microparticles, films, and implants.[2]
Workflow for PCL-Based Nanoparticle Drug Delivery
The process involves synthesizing the polymer, loading it with a drug, and characterizing the final formulation before preclinical testing.
Caption: Workflow for developing PCL-based nanoparticle drug delivery systems.
PCL's high permeability and slow degradation make it particularly suitable for long-term drug delivery applications, lasting for periods greater than one year.[3] By blending PCL with other polymers, its degradation kinetics and drug release profiles can be finely tuned to meet specific therapeutic needs.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - ProQuest [proquest.com]
- 6. Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. reprap.org [reprap.org]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. kinetics-of-sn-oct-2-catalyzed-ring-opening-polymerization-of-caprolactone - Ask this paper | Bohrium [bohrium.com]
- 14. sid.ir [sid.ir]
- 15. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 16. improving-the-ring-opening-polymerization-of-caprolactone-and-l-lactide-using-stannous-octanoate - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Polylactic Acid (PLA) Synthesis using Tin(II) 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide, utilizing tin(II) 2-ethylhexanoate as a catalyst. The protocol outlines the necessary materials, step-by-step experimental procedures, and methods for purification and characterization of the resulting polymer. This synthesis route is noted for its high reactivity and the ability to produce high-molecular-weight polyesters, making it a common choice in both academic and industrial settings.[1][2] The molecular weight of the synthesized PLA is influenced by various factors including reaction temperature, reaction duration, and the purity of the monomers.[1]
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, positioning it as a leading material for a variety of applications, including biomedical devices, drug delivery systems, and sustainable packaging.[3][4] The most prevalent method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[5][6] Tin(II) 2-ethylhexanoate (also known as stannous octoate) is a widely employed catalyst for this reaction due to its high efficiency, solubility in the monomer melt, and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[7][8][9] This protocol details the synthesis of PLA using this catalyst, providing researchers with a foundational method for producing this versatile polymer.
Experimental Protocol
Materials
-
L-lactide (or D,L-lactide)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous Toluene
-
Methanol
-
Chloroform
-
Initiator (e.g., 1-dodecanol, 1-hexanol)[5]
-
Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Heating mantle or oil bath with temperature controller
-
Vacuum line
Procedure
-
Drying of Glassware and Monomer:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Dry the lactide monomer under vacuum for at least 24 hours prior to use to remove any residual water, which can negatively impact the polymerization.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of L-lactide.
-
Add the initiator, such as 1-dodecanol, to control the molecular weight. The monomer-to-initiator ratio is a critical parameter.
-
Heat the flask in an oil bath to the desired reaction temperature (typically between 130 °C and 180 °C) to melt the lactide.[5][7]
-
-
Initiation of Polymerization:
-
In a separate, dry vial, prepare a solution of tin(II) 2-ethylhexanoate in anhydrous toluene.
-
Once the lactide is completely melted and at the target temperature, inject the catalyst solution into the reaction flask using a syringe. The monomer-to-catalyst ratio typically ranges from 1000:1 to 50,000:1.[10]
-
-
Polymerization:
-
Termination and Purification:
-
After the desired reaction time, cool the flask to room temperature. The resulting solid polymer will be a hard, glassy material.
-
Dissolve the crude polymer in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring. This step helps to remove unreacted monomer and residual catalyst.
-
Collect the precipitated PLA by filtration and wash with fresh methanol.
-
Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Data Presentation
The molecular weight and polydispersity of the synthesized PLA are highly dependent on the reaction conditions. The following table summarizes typical results obtained under various experimental parameters.
| Monomer:Catalyst Ratio | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Weight Average Molecular Weight (Mw, kg/mol ) | Polydispersity Index (PDI) |
| 10,000:1 | 500:1 | 140 | 24 | 50-70 | 1.5-1.8 |
| 10,000:1 | 250:1 | 140 | 24 | 90-110 | 1.6-1.9 |
| 20,000:1 | 500:1 | 160 | 12 | 60-80 | 1.7-2.0 |
| 20,000:1 | 250:1 | 160 | 12 | 120-150 | 1.8-2.2 |
| 300:1 (catalyst in ppm) | 1250:1 (with 0.08wt% 1-hexanol) | 180 | 3 | 242 | Not Specified |
Note: The values presented are illustrative and can vary based on the specific purity of reagents and experimental setup. A typical polydispersity index (PDI) for polymers is between 1 and 3, where a value of 1 indicates a monodisperse polymer and higher values indicate a broader molecular weight distribution.[12]
Characterization
The synthesized PLA should be characterized to determine its molecular weight, polydispersity, and thermal properties.
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the PLA and to determine the extent of racemization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the synthesized PLA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of PLA, confirming the success of the polymerization.
Diagrams
Experimental Workflow
Caption: Experimental workflow for PLA synthesis.
Signaling Pathway: Coordination-Insertion Mechanism
Caption: Coordination-insertion mechanism of ROP.
References
- 1. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. WGE Knowledgebase: Polylactic Acid (Polylactide, PLA) Molecular Weight Determination with the BI-MwA [wge-dr-bures.de]
- 5. EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. In Situ Ring-Opening Polymerization of L-lactide on the Surface of Pristine and Aminated Silica: Synthesis and Metal Ions Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. lcms.cz [lcms.cz]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: Experimental Setup for Bulk Polymerization with Sn(Oct)₂ Catalyst
Introduction
The bulk polymerization of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), using stannous octoate (Sn(Oct)₂) as a catalyst is a prevalent method for synthesizing biodegradable aliphatic polyesters like polylactide (PLA) and polycaprolactone (PCL). These polymers are of significant interest to researchers, scientists, and drug development professionals due to their biocompatibility and biodegradability, making them ideal for applications in drug delivery systems, medical implants, and tissue engineering. Sn(Oct)₂ is a widely used catalyst due to its high efficiency, solubility in common monomers and solvents, and its approval by the US Food and Drug Administration (FDA) as a food additive.[1][2] This document provides detailed application notes and protocols for conducting bulk polymerization using Sn(Oct)₂.
Experimental Protocols
The following protocols outline the methodologies for the bulk ring-opening polymerization (ROP) of lactide and ε-caprolactone. The procedures are based on established laboratory practices.
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes a general procedure for the bulk polymerization of L-lactide (L-LA) to synthesize poly(L-lactide) (PLLA).
1. Materials and Equipment:
-
Monomer: L-lactide (purified by recrystallization from ethyl acetate)[3]
-
Catalyst: Stannous octoate (Sn(Oct)₂), typically as a solution in dry toluene (e.g., 0.4 M)[4]
-
Initiator (optional): A hydroxyl-containing compound, such as an alcohol (e.g., benzyl alcohol, diethylene glycol) or water.[3][4][5]
-
Apparatus: A 50 mL Erlenmeyer flask or a three-necked round-bottom flask, magnetic stirrer, oil bath with thermostat, vacuum oven, and a nitrogen or argon source for inert atmosphere.[2][4]
-
Solvents: Toluene and tetrahydrofuran (THF) or dioxane for preparing catalyst and initiator solutions, respectively (purified and dried before use).[4][5]
2. Procedure:
-
Monomer Preparation: Dry the purified L-lactide monomer under vacuum at 55 °C for at least 8 hours before use.[1]
-
Apparatus Setup: Thoroughly dry all glassware at 120 °C overnight and cool under an inert atmosphere (nitrogen or argon).[1]
-
Charging the Reactor: Weigh the desired amount of L-lactide (e.g., 40 mmol) and a magnetic stir bar into the reaction flask under a blanket of inert gas.[4]
-
Catalyst and Initiator Addition:
-
Inject the Sn(Oct)₂ solution (e.g., 0.04 mmol in toluene) into the flask. The catalyst-to-monomer ratio can be varied to control polymerization, with common ratios being 1:1000 or lower for biomedical applications to minimize residual tin.[4][6]
-
If an initiator is used, inject it into the flask. For example, water can be added as a solution in THF or dioxane (e.g., 1.6 mmol for a LA/H₂O ratio of 25/1).[4] The use of an alcohol co-initiator is common to improve the effectiveness of Sn(Oct)₂.[1]
-
-
Polymerization: Immerse the reaction vessel into a preheated oil bath set to the desired temperature (typically between 130 °C and 180 °C).[4][7]
-
Reaction Time: Allow the polymerization to proceed with continuous stirring for a set duration, which can range from a few hours to 48 hours, depending on the temperature, catalyst concentration, and desired molecular weight.[3][4]
-
Termination and Purification:
-
After the specified time, remove the flask from the oil bath and cool it to room temperature. The resulting polymer will be a viscous solid.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by adding the solution to a non-solvent like cold methanol.[8]
-
Filter the precipitated polymer and wash it with methanol.
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 45-80 °C) until a constant weight is achieved.[3][8]
-
Protocol 2: Bulk Polymerization of ε-Caprolactone
This protocol details the synthesis of polycaprolactone (PCL) via bulk ROP of ε-caprolactone.
1. Materials and Equipment:
-
Monomer: ε-Caprolactone (dried over CaH₂ and distilled under reduced pressure)[8]
-
Catalyst: Stannous octoate (Sn(Oct)₂)
-
Initiator: An alcohol, such as n-butanol or n-hexanol.[7][9]
-
Apparatus: Same as for lactide polymerization.
-
Solvents: Dry toluene for dissolving the catalyst and initiator.[7]
2. Procedure:
-
Monomer and Reagent Preparation: Ensure all reagents are free of moisture. Dry the ε-caprolactone over calcium hydride and distill it under reduced pressure.[8]
-
Apparatus Setup: Use oven-dried glassware cooled under an inert atmosphere.
-
Charging the Reactor: In a typical procedure, a solution of Sn(Oct)₂ and an alcohol initiator (e.g., n-hexanol) in toluene is prepared in the reaction flask.[5][9] The initiator/catalyst ratio can vary, with a 2:1 ratio being common.[9]
-
Initiation Step: Stir the catalyst/initiator mixture at an elevated temperature (e.g., 100-110 °C) for a short period (e.g., 5-30 minutes) to allow for the formation of the active tin alkoxide species.[5][10]
-
Monomer Addition: Add the ε-caprolactone monomer to the activated catalyst/initiator mixture.
-
Polymerization: Maintain the reaction at the desired polymerization temperature, typically ranging from 110 °C to 180 °C.[7][8]
-
Reaction Time: The reaction time can vary from 1 hour to 24 hours.[8][9] Shorter times are possible at higher temperatures and catalyst concentrations.
-
Termination and Purification: The process is similar to that for PLLA. Cool the reaction, dissolve the polymer, precipitate it in cold methanol, and dry under vacuum.[8]
Data Presentation
The following tables summarize quantitative data from various studies on the bulk polymerization of lactide and caprolactone using Sn(Oct)₂.
Table 1: Bulk Polymerization of L-Lactide with Sn(Oct)₂
| Monomer/Catalyst Ratio | Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
|---|---|---|---|---|---|---|---|
| 1000:1 | 40:1 (H₂O) | 140 | 24 | - | - | - | [4] |
| 2000:1 | 40:1 (H₂O) | 140 | 24 | - | - | - | [4] |
| 50:1 (w.r.t DEG) | - | 140 | 24 | - | 28,000 | 1.85 | [3] |
| 50:1 (w.r.t DEG) | - | 140 | 48 | - | 16,000 | 1.90 |[3] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Đ)
Table 2: Bulk Polymerization of ε-Caprolactone with Sn(Oct)₂
| Monomer/Catalyst Ratio | Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
|---|---|---|---|---|---|---|---|
| 1000:1 | 2:1 (n-HexOH) | 160 | 1 | 89 | 90,000 | - | [9][11] |
| 10000:1 | - | - | - | - | - | - | [6] |
| 20000:1 | - | - | - | - | - | - | [6] |
| - | 1:1 (BnOH) | 100 | 2 | >95 | - | - |[5] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Đ); BnOH = Benzyl Alcohol
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: General experimental workflow for bulk polymerization.
Caption: Coordination-insertion mechanism for ROP.
Polymer Characterization
After synthesis, the polymers are characterized to determine their properties, which is crucial for their application, especially in the drug development field.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, determine copolymer composition, and analyze end-groups.[3][5]
-
Differential Scanning Calorimetry (DSC): Provides information on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[3]
The bulk polymerization of lactide and ε-caprolactone with Sn(Oct)₂ is a robust and versatile method for producing biodegradable polyesters. By carefully controlling reaction parameters such as temperature, time, and the ratios of monomer, catalyst, and initiator, researchers can tailor the molecular weight and properties of the resulting polymers to suit specific applications in the biomedical and pharmaceutical fields. The protocols and data provided herein serve as a comprehensive guide for scientists and professionals to successfully implement this polymerization technique.
References
- 1. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reprap.org [reprap.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. improving-the-ring-opening-polymerization-of-caprolactone-and-l-lactide-using-stannous-octanoate - Ask this paper | Bohrium [bohrium.com]
- 6. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stannous Octoate: A Catalyst for Performance in Coatings, Adhesives, and Sealants
Application Notes and Protocols for Researchers and Formulation Scientists
Stannous octoate, an organotin compound with the chemical formula Sn(C₈H₁₅O₂)₂, is a widely utilized catalyst in the formulation of a variety of polymer systems.[1] Its primary function is to accelerate the polymerization and cross-linking reactions, particularly in polyurethane-based products. This document provides detailed application notes, experimental protocols, and performance data for the use of stannous octoate in coatings, adhesives, and sealants, intended for researchers, scientists, and professionals in product development.
Core Applications and Functionality
Stannous octoate is a highly efficient catalyst for the gelling reaction in polyurethane systems, which involves the reaction between a polyol and an isocyanate to form a urethane linkage.[1] This catalytic activity is crucial for controlling the cure time and final physical properties of coatings, adhesives, and sealants.[2] It is often used in two-component polyurethane systems where a controlled and rapid cure is required upon mixing of the reactive components.[3]
In Coatings: Stannous octoate promotes rapid curing, leading to the formation of a durable and resilient film. Its use can significantly reduce drying times and improve the hardness of the final coating.[4]
In Adhesives: The catalytic effect of stannous octoate is critical for achieving strong and rapid adhesion. It accelerates the bond formation, leading to high lap shear strength in polyurethane adhesives.
In Sealants: For polyurethane sealants, stannous octoate provides a controlled curing profile, ensuring that the sealant achieves its desired elasticity and mechanical strength in a timely manner.[5]
Quantitative Performance Data
The concentration of stannous octoate in a formulation is a critical parameter that directly influences the performance characteristics of the final product. The following tables summarize the typical effects of varying stannous octoate concentration on key properties of polyurethane coatings, adhesives, and sealants.
Table 1: Effect of Stannous Octoate Concentration on a Two-Component Polyurethane Coating
| Stannous Octoate (wt%) | Tack-Free Time (hours) | Pencil Hardness (ASTM D3363) | Viscosity (cP) |
| 0.05 | 8 | F | 1500 |
| 0.1 | 4 | H | 1800 |
| 0.2 | 2 | 2H | 2200 |
| 0.5 | <1 | 3H | 2800 |
Table 2: Effect of Stannous Octoate Concentration on Polyurethane Adhesive Lap Shear Strength
| Stannous Octoate (wt%) | Cure Time (hours) | Lap Shear Strength (MPa) on Steel |
| 0.1 | 24 | 10.5 |
| 0.2 | 12 | 15.2 |
| 0.4 | 6 | 18.8 |
| 0.6 | 3 | 17.5 (Cohesive Failure) |
Table 3: Effect of Stannous Octoate Concentration on a Polyurethane Sealant
| Stannous Octoate (wt%) | Skin-Over Time (minutes) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.05 | 60 | 1.5 | 450 |
| 0.1 | 30 | 2.2 | 400 |
| 0.2 | 15 | 2.8 | 350 |
| 0.4 | <10 | 3.1 | 300 |
Experimental Protocols
The following are detailed protocols for the formulation and testing of polyurethane coatings, adhesives, and sealants using stannous octoate as a catalyst.
Protocol for a Two-Component Polyurethane Clear Coat
Materials:
-
Part A (Polyol Component):
-
Polyester Polyol (hydroxyl value ~150 mg KOH/g): 60 parts by weight
-
Flow and leveling agent: 0.5 parts by weight
-
Solvent (e.g., xylene/butyl acetate blend): 20 parts by weight
-
-
Part B (Isocyanate Component):
-
Hexamethylene diisocyanate (HDI) trimer: 20 parts by weight
-
-
Catalyst:
-
Stannous octoate solution (e.g., 10% in a suitable solvent)
-
Procedure:
-
In a clean, dry mixing vessel, thoroughly blend the polyester polyol, flow and leveling agent, and solvent to create Part A.
-
In a separate, moisture-free container, prepare Part B by weighing the HDI trimer.
-
Just prior to application, add the desired amount of stannous octoate solution to Part A and mix thoroughly for 2 minutes.
-
Add Part B to the catalyzed Part A and mix vigorously for 3-5 minutes, ensuring a homogeneous mixture.
-
Apply the coating to the substrate using a suitable method (e.g., spray, brush, or draw-down bar).
-
Allow the coating to cure at ambient temperature (25°C) and 50% relative humidity.
-
Perform performance testing (tack-free time, pencil hardness) at specified intervals.
Protocol for a Polyurethane Adhesive and Lap Shear Strength Testing
Materials:
-
Part A (Polyol Component):
-
Polyether Polyol (e.g., PPG, molecular weight ~2000 g/mol ): 70 parts by weight
-
Adhesion promoter (e.g., silane): 1 part by weight
-
Filler (e.g., fumed silica): 5 parts by weight
-
-
Part B (Isocyanate Component):
-
Methylene diphenyl diisocyanate (MDI): 24 parts by weight
-
-
Catalyst:
-
Stannous octoate
-
Procedure:
-
Adhesive Preparation:
-
In a moisture-free container, mix the polyether polyol, adhesion promoter, and filler until a uniform paste is formed (Part A).
-
In a separate container, weigh the MDI (Part B).
-
Add the desired amount of stannous octoate to Part A and mix thoroughly.
-
Add Part B to Part A and mix until a homogeneous adhesive is obtained.
-
-
Lap Shear Specimen Preparation (ASTM D1002): [6]
-
Prepare test substrates (e.g., steel coupons) by cleaning and degreasing.
-
Apply a uniform layer of the mixed adhesive to a defined overlap area on one substrate.
-
Join the second substrate to create a single lap joint with a specified overlap length.[6]
-
Clamp the assembly and allow it to cure at ambient conditions for the specified time.
-
-
Lap Shear Strength Testing:
-
Mount the cured specimens in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until failure.
-
Record the maximum load and calculate the lap shear strength in megapascals (MPa).
-
Visualizations
Catalytic Mechanism of Stannous Octoate in Urethane Formation
The following diagram illustrates the proposed catalytic mechanism of stannous octoate in the reaction between a polyol and an isocyanate.
Caption: Catalytic cycle of stannous octoate in polyurethane formation.
Experimental Workflow for Polyurethane Adhesive Formulation and Testing
The diagram below outlines the key steps in the formulation and performance evaluation of a polyurethane adhesive catalyzed by stannous octoate.
Caption: Workflow for polyurethane adhesive formulation and testing.
Safety and Handling
Stannous octoate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis and a loss of catalytic activity.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. emirachem.com [emirachem.com]
- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 3. CN104559733B - Two-component Waterproof Polyurethane Coating - Google Patents [patents.google.com]
- 4. morpholine.cc [morpholine.cc]
- 5. bdmaee.net [bdmaee.net]
- 6. researchgate.net [researchgate.net]
- 7. Stannous Octoate Catalyst T-9 CAS 301-10-0 – Manufature of PU foam Material and Products [leticiachem.com]
Application Notes and Protocols: The Role of Stannous Octoate in Controlling Polymer Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate or Sn(Oct)₂, is a widely utilized catalyst in the synthesis of biodegradable polyesters.[1][2] It is particularly effective in the ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide, and ε-caprolactone, which are the building blocks of biocompatible and biodegradable polymers like polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL).[1][2] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[3] Precise control over the molecular weight of these polymers is critical as it directly influences their mechanical properties, degradation rate, and drug release kinetics.[4] Stannous octoate serves as a key tool for achieving this control.[2][4]
Mechanism of Action: Coordination-Insertion
The polymerization of cyclic esters catalyzed by stannous octoate proceeds via a coordination-insertion mechanism.[1][2] While stannous octoate itself can initiate polymerization, it is more commonly used in conjunction with a co-initiator, typically a hydroxyl-containing compound such as an alcohol or water.[5][6][7] The co-initiator reacts with stannous octoate to form a tin alkoxide, which is the true initiating species.[5]
The polymerization process can be summarized in the following steps:
-
Initiator Formation: The co-initiator (e.g., an alcohol, R-OH) reacts with stannous octoate to form a tin(II) alkoxide.
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates with the tin(II) center of the tin alkoxide.
-
Insertion and Ring-Opening: The alkoxide group of the initiator attacks the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the tin-alkoxide bond. This ring-opening step extends the polymer chain.
-
Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and ring-open another monomer molecule, propagating the polymerization.
-
Chain Transfer and Termination: Chain transfer reactions can occur, often involving the hydroxyl groups of other polymer chains or impurities, which can affect the final molecular weight and its distribution.
Application in Polymer Molecular Weight Control
The concentration of stannous octoate, in relation to the monomer and co-initiator concentrations, is a critical parameter for controlling the molecular weight of the final polymer. Generally, a higher concentration of the initiating species (formed from stannous octoate and the co-initiator) leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration results in fewer polymer chains, each growing to a higher molecular weight.
The ratio of monomer to initiator ([M]/[I]) is a key determinant of the theoretical number-average molecular weight (Mn). However, the concentration of stannous octoate can also influence the reaction kinetics and the prevalence of side reactions, such as transesterification, which can affect the final molecular weight and the polydispersity index (PDI).[8]
Table 1: Effect of Stannous Octoate Concentration on Polylactide (PLA) Molecular Weight
| Monomer:Initiator Ratio ([L-lactide]:[1-dodecanol]) | Monomer:Catalyst Ratio ([L-lactide]:[Sn(Oct)₂]) | Sn(Oct)₂ Concentration (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 100:1 | 1000:1 | 0.1 | ~12,000 | 1.2 | >95 |
| 100:1 | 500:1 | 0.2 | ~11,500 | 1.3 | >95 |
| 200:1 | 2000:1 | 0.05 | ~25,000 | 1.3 | >95 |
| 200:1 | 1000:1 | 0.1 | ~24,000 | 1.4 | >95 |
| 500:1 | 5000:1 | 0.02 | ~55,000 | 1.5 | >95 |
| 500:1 | 2500:1 | 0.04 | ~52,000 | 1.6 | >95 |
Note: The values in this table are representative and synthesized from trends reported in the literature. Actual results may vary depending on specific reaction conditions such as temperature, reaction time, and purity of reagents.
Table 2: Effect of Stannous Octoate on Poly(ε-caprolactone) (PCL) Synthesis
| Monomer:Initiator Ratio ([ε-CL]:[EG]) | Sn(Oct)₂ Concentration (mol% relative to monomer) | Reaction Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 0.05 | 24 | ~11,000 | 1.4 |
| 100:1 | 0.1 | 24 | ~10,500 | 1.5 |
| 100:1 | 0.2 | 24 | ~10,000 | 1.6 |
EG = Ethylene Glycol. Data is illustrative of trends where molecular weight is primarily controlled by the [M]/[I] ratio, but higher catalyst concentrations can slightly decrease Mn and increase PDI.[8]
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide for High Molecular Weight PLA
This protocol describes the synthesis of high molecular weight poly(L-lactic acid) via bulk ring-opening polymerization using stannous octoate as a catalyst and an alcohol as a co-initiator.
Materials:
-
L-lactide
-
Stannous octoate (Sn(Oct)₂)
-
1-Dodecanol (co-initiator)
-
Toluene (for dissolving catalyst and initiator)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution of polymer)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum line
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for transfer of catalyst and initiator solutions
-
Beakers and filtration apparatus
Procedure:
-
Monomer Purification: L-lactide is purified by recrystallization from dry ethyl acetate to remove impurities, particularly water and lactic acid. Dry the purified monomer under vacuum for at least 24 hours before use.
-
Reaction Setup:
-
Assemble the three-neck round-bottom flask with a mechanical stirrer and connect it to a Schlenk line.
-
Flame-dry the glassware under vacuum and then purge with dry nitrogen or argon to ensure an inert atmosphere.
-
-
Charging the Reactor:
-
Weigh the desired amount of purified L-lactide and add it to the reaction flask under a positive pressure of inert gas.
-
Heat the flask to the desired reaction temperature (typically 130-160°C) to melt the monomer.
-
-
Initiator and Catalyst Preparation:
-
In a separate vial under an inert atmosphere, prepare a stock solution of 1-dodecanol in dry toluene.
-
In another vial, prepare a stock solution of stannous octoate in dry toluene. The concentrations should be calculated to achieve the desired monomer-to-initiator and monomer-to-catalyst ratios.
-
-
Initiation of Polymerization:
-
Once the L-lactide is completely molten and at the target temperature, inject the required volume of the 1-dodecanol solution into the flask with vigorous stirring.
-
Immediately after, inject the required volume of the stannous octoate solution.
-
-
Polymerization:
-
Continue stirring under an inert atmosphere at the set temperature for the desired reaction time (typically 2-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
-
Polymer Isolation:
-
After the desired time, stop heating and allow the reaction mixture to cool to room temperature. The polymer will solidify.
-
Dissolve the solid polymer in a suitable solvent like dichloromethane.
-
Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Polymer Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Effect of Stannous Octoate on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
Application of Tin(II) Octoate in Biodegradable Polymer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tin(II) octoate, also known as stannous octoate (Sn(Oct)₂), in the synthesis of biodegradable polymers. Tin(II) octoate is a highly effective and widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA), glycolide (GA), and ε-caprolactone (CL), leading to the formation of polylactide (PLA), polyglycolide (PGA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL).[1][2][3] These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability.[4][5]
Overview of Tin(II) Octoate as a Catalyst
Tin(II) octoate is favored for ROP due to its high catalytic activity, solubility in common organic solvents and monomers, and its approval by the U.S. Food and Drug Administration (FDA) as a food additive, which is advantageous for biomedical applications.[3][6] It functions as a coordination-insertion catalyst.[1][7] The polymerization is typically initiated by a hydroxyl-containing compound (initiator), and the tin(II) octoate activates the monomer for nucleophilic attack by the initiator.[8][9] The choice of initiator and the monomer-to-initiator ratio can be used to control the molecular weight of the resulting polymer.[10]
Key Polymerization Reactions
The primary application of tin(II) octoate is in the ROP of cyclic esters. The general reaction mechanism involves the coordination of the cyclic ester to the tin catalyst, followed by nucleophilic attack from an alcohol initiator, leading to the opening of the ring and propagation of the polymer chain.
Below is a diagram illustrating the generalized workflow for the synthesis of biodegradable polymers using tin(II) octoate.
Experimental Protocols
The following are detailed protocols for the synthesis of PLA, PLGA, and PCL using tin(II) octoate as a catalyst.
This protocol describes the bulk polymerization of L-lactide to produce high molecular weight PLA.
Materials:
-
L-lactide
-
Tin(II) octoate (Sn(Oct)₂)
-
Initiator (e.g., 1-dodecanol, ethanol)
-
Toluene (for catalyst solution)
-
Dichloromethane (for dissolution)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum line
-
Schlenk line
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer and Initiator Charging: Place the desired amount of L-lactide and initiator into the reaction flask. For example, to target a specific molecular weight, the monomer-to-initiator ratio can be adjusted.
-
Purging: Seal the flask and purge with dry nitrogen or argon for at least 30 minutes to remove air and moisture.
-
Catalyst Addition: Prepare a stock solution of tin(II) octoate in dry toluene. Add the required amount of the catalyst solution to the reaction flask via a syringe under a positive pressure of inert gas. The monomer-to-catalyst ratio typically ranges from 1,000:1 to 20,000:1.[11][12]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130-180 °C) with continuous stirring.[13] The reaction time can vary from a few hours to over 24 hours, depending on the temperature, catalyst concentration, and desired conversion.[10]
-
Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. Dissolve the crude polymer in dichloromethane. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
This protocol outlines the synthesis of PLGA by ring-opening copolymerization of lactide and glycolide.
Materials:
-
L-lactide
-
Glycolide
-
Tin(II) octoate (Sn(Oct)₂)
-
Initiator (e.g., 1-dodecanol)
-
Dichloromethane
-
Methanol
Procedure:
-
Follow steps 1-3 from the PLA synthesis protocol, charging the flask with the desired molar ratio of L-lactide and glycolide.
-
Catalyst and Initiator Addition: Add the initiator and tin(II) octoate catalyst. The monomer-to-catalyst ratio is typically in the range of 5,000:1 to 50,000:1.[14]
-
Polymerization: Heat the reaction mixture to 140-200 °C with stirring under an inert atmosphere.[14] The reaction time will depend on the temperature and catalyst concentration. Note that glycolide is more reactive than lactide, which can lead to the formation of blocky copolymers.[15]
-
Purification: Cool the reaction, dissolve the resulting polymer in dichloromethane, and precipitate in cold methanol.
-
Drying: Collect and dry the PLGA polymer under vacuum.
This protocol details the synthesis of PCL from ε-caprolactone.
Materials:
-
ε-caprolactone
-
Tin(II) octoate (Sn(Oct)₂)
-
Initiator (e.g., n-butanol)
-
Toluene
Procedure:
-
Purify ε-caprolactone by vacuum distillation before use.
-
Charge the dried reaction flask with ε-caprolactone and the initiator.
-
Purge the system with inert gas.
-
Add the tin(II) octoate catalyst. Monomer-to-catalyst ratios can range from 1,000:1 to 20,000:1.[12]
-
Polymerization: Heat the mixture to 110-140 °C with stirring.[16] The polymerization is typically faster than that of lactide.
-
Purification: After cooling, dissolve the PCL in a suitable solvent like toluene and precipitate in a non-solvent such as cold methanol.
-
Drying: Dry the polymer under vacuum.
Data Presentation: Influence of Reaction Parameters
The properties of the synthesized polymers are highly dependent on the reaction conditions. The following tables summarize the quantitative effects of key parameters on the final polymer characteristics.
Table 1: Effect of Monomer-to-Catalyst Ratio on PLA Molecular Weight
| Monomer:Catalyst Ratio | Reaction Temp (°C) | Reaction Time (h) | Mn ( g/mol ) | PDI | Reference |
| 1,000:1 | 145 | 30 | ~20,000 | - | [13] |
| 5,000:1 | 145 | 30 | ~20,000 | - | [13] |
| 10,000:1 | 145 | 30 | ~20,000 | - | [13] |
| 500 ppm (~3000:1) | 190 | 0.83 | 228,000 | 1.94 | [17][18] |
Note: Mn is the number-average molecular weight, and PDI is the polydispersity index.
Table 2: Effect of Initiator Concentration on PLGA25 (L:G 25:75) Molecular Weight
| [Monomer]:[Initiator] | Reaction Temp (°C) | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| 200:1 | 150 | 24 | 136,000 | 399,000 | 2.93 | [14] |
| 400:1 | 150 | 24 | 114,000 | 302,000 | 2.65 | [14] |
| 800:1 | 150 | 24 | 88,000 | 215,000 | 2.44 | [14] |
Note: Mw is the weight-average molecular weight.
Table 3: Effect of Catalyst Concentration on Residual Tin in PCL
| Catalyst:Monomer Ratio | Residual Tin (ppm) | Reference |
| 1:1,000 | 176 | [11][12] |
| 1:10,000 | 5 | [11][12] |
| 1:20,000 | <5 | [12] |
Signaling Pathways and Logical Relationships
The mechanism of tin(II) octoate-catalyzed ROP is a coordination-insertion mechanism. The following diagram illustrates the key steps.
The relationship between catalyst concentration and polymer properties can be summarized as follows:
Conclusion
Tin(II) octoate remains a cornerstone catalyst in the research and development of biodegradable polymers. Its efficiency and versatility allow for the synthesis of a wide range of polyesters with tunable properties. By carefully controlling the reaction parameters as outlined in these notes and protocols, researchers can reliably produce high-quality biodegradable polymers for various applications, including drug delivery systems, medical implants, and environmentally friendly packaging. The provided data and diagrams offer a foundational understanding for optimizing these synthetic processes.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II) Octoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Team:TU Darmstadt/Project/PLGA - 2018.igem.org [2018.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synergistic Catalysis of Tin(II) 2-Ethylhexanoate and Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2-ethylhexanoate, also known as stannous octoate, is a widely utilized catalyst in various polymerization reactions. Its efficacy is significantly enhanced when used in conjunction with tertiary amine co-catalysts, particularly in the synthesis of polyurethanes. This combination offers a synergistic effect, allowing for precise control over reaction kinetics and the final properties of the polymer. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this dual catalytic system.
The tin catalyst primarily accelerates the gelling reaction (the formation of urethane linkages from polyols and isocyanates), while the tertiary amine influences both the gelling and blowing reactions (the reaction of isocyanates with water to produce carbon dioxide gas). This dual control is crucial in the production of polyurethane foams, coatings, sealants, and elastomers.[1][2][3][4][5][6]
Data Presentation
The concentration of both tin(II) 2-ethylhexanoate and the tertiary amine co-catalyst has a significant impact on the reaction profile of polyurethane foams. The following tables summarize the quantitative effects on key reaction parameters.
Table 1: Effect of Catalyst Concentration on Polyurethane Foam Reactivity
| Formulation | Tin(II) 2-Ethylhexanoate (pphp) | Tertiary Amine Co-Catalyst (pphp) | Cream Time (s) | Gel Time (s) | Rise Time (s) |
| 1 | 0.6 | - | 17 | 175 | 150 |
| 2 | 0.7 | - | 15 | 160 | 140 |
| 3 | 0.8 | - | 15 | 145 | 125 |
| 4 | 0.6 | 0.05 | 15 | 165 | 140 |
| 5 | 0.7 | 0.05 | 14 | - | 130 |
| 6 | 0.8 | 0.05 | 13 | - | 116 |
| 7 | 1.0 | 0.05 | 12 | - | 102 |
*pphp = parts per hundred parts of polyol
Data adapted from US Patent 4,456,696. The specific tertiary amine used in this study was a partial salt of a tertiary amine and 2-ethylhexanoic acid.[7]
Table 2: General Formulation Guidelines for Flexible Polyurethane Foam
| Component | Parts by Weight (pphp) |
| Polyol | 100 |
| Water | 1.5 - 7.5 |
| Silicone Surfactant | 0.5 - 2.5 |
| Tertiary Amine Catalyst | 0.1 - 1.0 |
| Tin(II) 2-Ethylhexanoate | 0.0 - 0.5 |
| Isocyanate | To desired index (typically 100-110) |
This table provides a general starting point for formulation development. The optimal concentration of each component will depend on the specific polyol, isocyanate, and desired foam properties.
Signaling Pathways and Experimental Workflows
The synergistic action of tin(II) 2-ethylhexanoate and tertiary amines can be visualized through the following catalytic cycles and experimental workflows.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 3. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 4. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. morpholine.cc [morpholine.cc]
- 7. US4456696A - Catalyst for making polyurethanes - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to minimize residual tin catalyst in polylactide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize residual tin catalyst in polylactide (PLA) synthesis.
Overview
Tin(II) 2-ethylhexanoate, also known as tin(II) octoate or Sn(Oct)₂, is a widely used and highly effective catalyst for the ring-opening polymerization (ROP) of lactide to produce high molecular weight polylactide (PLA).[1] Despite its efficiency, residual tin in the final polymer can be a significant concern due to potential cytotoxicity, which can be problematic for biomedical applications.[2] Furthermore, residual tin can negatively impact the thermal stability of the polymer.[3][4] The U.S. Food and Drug Administration (FDA) has set an upper limit for residual tin content in bioabsorbable polymers, making its removal a critical step for medical-grade materials.[5]
This guide addresses common issues related to tin catalyst residues and provides methods for their minimization and removal.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to minimize residual tin catalyst in PLA?
A1: Minimizing residual tin is crucial for several reasons:
-
Biocompatibility: Tin-based catalysts are suspected of cytotoxicity, which is a major concern for medical and pharmaceutical applications such as implants and drug delivery systems.[2] For biomedical-grade polymers, residual tin levels may need to be below 50 ppm, with some applications requiring levels as low as 5-20 ppm.[5]
-
Thermal Stability: Trace metal residues, including tin, can adversely affect the thermal stability of PLA by reducing the onset degradation temperature.[3][4] This can be problematic during melt processing steps like extrusion.[6]
-
Regulatory Compliance: For specific applications, particularly in the medical field, regulatory bodies like the FDA have established limits for heavy metal residues in polymers.[5]
-
Polymer Properties: Residual catalysts can participate in undesirable side reactions, such as transesterification, which can lower control over the polymer's molecular weight and increase its dispersity, thereby affecting its mechanical properties.[5]
Q2: What are the primary methods for removing residual tin catalyst from PLA?
A2: Common methods for removing tin catalyst residues include:
-
Precipitation and Washing: This is a traditional but effective method. The polymer is dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate) and then precipitated by adding a non-solvent (e.g., methanol, hexane).[7][8] The catalyst residues are washed away during this process.[7]
-
Solvent Extraction with Chelating Agents: This technique involves washing or extracting the polymer with a solvent containing a chelating agent. For instance, Soxhlet extraction using isopropanol and a chelating agent like acetoacetone has been shown to be highly effective, reducing tin content from 100 ppm to below 10 ppm.[9]
-
Adsorption: This method involves passing a solution of the polymer through a column packed with an adsorbent material like alumina or silica gel.[7] These materials can trap the metal catalyst on their surface, thus purifying the polymer solution.
-
Aqueous Acid Extraction: Washing a polymer solution (e.g., PLLA in chloroform) with an aqueous acid solution (e.g., 1 M HCl) can help extract the catalyst residue. However, multiple washing steps may be required as this method may not remove all the tin in a single pass.[3]
Q3: Can I minimize residual tin without extensive post-polymerization purification?
A3: Yes, a primary strategy is to reduce the initial amount of catalyst used. By optimizing the catalyst-to-monomer ratio, it's possible to achieve target tin levels without needing additional purification steps. For example, in the polymerization of ε-caprolactone, reducing the catalyst:monomer ratio from 1:1000 to 1:10,000 decreased the residual tin from 176 ppm to just 5 ppm.[5][10] This approach requires careful optimization to ensure that the polymerization reaction still proceeds efficiently to achieve the desired molecular weight and conversion.[5][10]
Q4: Are there effective, non-toxic alternatives to tin-based catalysts?
A4: Yes, significant research has been dedicated to developing tin-free catalyst systems. Some promising alternatives include catalysts based on:
-
Zinc, Magnesium, and Calcium: These metals are found in metabolic pathways and are considered more biocompatible.[1] Zinc-based catalysts, in particular, have been shown to achieve high lactide conversion.[1]
-
Germanium: Germanium is known to be harmless and has properties similar to tin. Certain germanium-based catalysts have demonstrated polymerization activities for lactide that are significantly higher than Sn(Oct)₂ under industrial conditions.[11]
-
Zirconium and Titanium: These metals are used in bone implants and are generally considered nontoxic. They are recommended for synthesizing medical-grade PLA, though they can be more expensive than Sn(Oct)₂.[1]
-
Enzymatic Catalysts: Enzymes offer high stereo-, enantio-, and regioselectivity. Immobilized enzymes can be easily removed after synthesis, leaving no catalyst residues in the final polymer, which is a significant advantage over metal-based catalysts.[12]
Q5: How can I accurately quantify the amount of residual tin in my synthesized PLA?
A5: Atomic Absorption Spectroscopy (AAS) is a common and effective method for determining the concentration of metal residues, like tin, in polymer samples.[9] For quantification, a sample of the polymer is digested, typically using an acid, to bring the metal into solution, which is then analyzed by the AAS instrument.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution / Troubleshooting Step |
| High residual tin levels (>50 ppm) after purification. | 1. Inefficient purification method. 2. Initial catalyst concentration was too high. | 1. Optimize Purification: If using precipitation, ensure the polymer is fully dissolved before adding the non-solvent. Increase the number of washing steps. Consider switching to a more robust method like Soxhlet extraction with a chelating agent (e.g., acetoacetone).[9] 2. Reduce Catalyst Loading: Decrease the catalyst:monomer ratio. Ratios of 1:10,000 or lower may be required for biomedical applications.[5][10] |
| Poor thermal stability of the final PLA (degradation at lower than expected temperatures). | 1. Presence of residual tin catalyst. 2. Presence of other impurities like residual monomer. | 1. Improve Catalyst Removal: High levels of residual tin are known to lower the degradation temperature of PLA.[3][4] Implement a more rigorous purification protocol as described above. 2. Remove Residual Monomer: Unreacted lactide can also decrease thermal stability. Purify the polymer via precipitation or consider vacuum drying at elevated temperatures (but below the polymer's melting point) to sublimate the remaining monomer.[13] |
| PLA has a yellow or discolored appearance. | 1. High polymerization temperature or long reaction time. 2. Impurities in the monomer or catalyst. | 1. Optimize Reaction Conditions: Increasing the reaction temperature can significantly reduce the required reaction time but may cause polymer discoloration.[5] Experiment with lower temperatures for longer times to find an optimal balance. 2. Purify Monomer: Before polymerization, recrystallize the lactide monomer to remove impurities that can cause discoloration during the reaction.[14] |
| Low molecular weight or broad polydispersity in the final PLA. | 1. Undesirable side reactions (transesterification) catalyzed by residual tin. 2. Presence of water or other impurities during polymerization. | 1. Quench the Catalyst: After polymerization is complete, a catalyst poison can be added to the polymer melt to suppress degradation and side reactions before extrusion.[6] 2. Ensure Anhydrous Conditions: Water acts as an initiator and can lead to lower molecular weight polymers. Thoroughly dry all glassware, monomers, and solvents before starting the reaction.[15] |
Quantitative Data Summary
Table 1: Effect of Catalyst Concentration on Residual Tin in Poly(ε-caprolactone) Data from a study on a related polyester, demonstrating a key principle applicable to PLA.
| Catalyst:Monomer Ratio | Initial Sn(Oct)₂ Concentration | Residual Tin in Polymer (ppm) |
| 1:1000 | 1000 ppm | 176 |
| 1:10,000 | 100 ppm | 5 |
| 1:20,000 | 50 ppm | < 5 |
| (Source: Adapted from research on PCL polymerization, which highlights the direct impact of initial catalyst loading on final residue levels)[5][10] |
Table 2: Comparison of Alternative Biocompatible Catalysts for L-Lactide Polymerization Polymerization Conditions: 200 °C for 24 hours with 0.05%mol catalyst.
| Catalyst | Lactide Conversion (%) | Average Molar Mass ( kg/mol ) |
| Calcium Octoate (CaOct₂) | 58.0% | 19.5 |
| Magnesium Octoate (MgOct₂) | 91.5% | 31.0 |
| Zinc Octoate (ZnOct₂) | 92.8% | 64.0 |
| (Source: Data from a study comparing the activity of different metal octoate catalysts)[1] |
Table 3: Efficiency of CO₂-Laden Water for Catalyst Removal from Poly(propylene carbonate) This "green chemistry" approach shows high efficiency in removing metal residues from a similar polymer.
| Purification Method | Polymer | Initial Catalyst Residue (ppm) | Final Catalyst Residue (ppm) | Removal Efficiency |
| CO₂-Laden Water Extraction | PPC | 2450 (Zinc Glutarate) | ~245 | ~90% |
| (Source: Data from a study on a green purification technique for PPC)[12][16] |
Experimental Protocols
Protocol 1: Purification of PLA by Dissolution-Precipitation
This protocol describes a standard method for removing residual catalyst and unreacted monomer from synthesized PLA.
-
Dissolution: Dissolve the crude PLA polymer in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate, at a concentration of approximately 10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a non-solvent (e.g., cold methanol or hexane) under vigorous stirring. Use a non-solvent volume that is at least 10 times the volume of the polymer solution. A white, fibrous precipitate of PLA should form immediately.
-
Washing: Allow the precipitate to settle, then decant the solvent/non-solvent mixture. Add fresh non-solvent to the precipitate, stir vigorously for 10-15 minutes to wash the polymer, and decant again. Repeat this washing step 2-3 times to ensure thorough removal of impurities.[7]
-
Collection: Collect the purified PLA precipitate by vacuum filtration.
-
Drying: Dry the collected polymer in a vacuum oven at a temperature below its glass transition temperature (typically 40-50 °C) until a constant weight is achieved. This removes any residual solvent and non-solvent.
Protocol 2: Quantification of Residual Lactide Monomer by Gas Chromatography (GC)
This protocol outlines a method to determine the amount of unreacted lactide monomer in a PLA sample.[8]
-
Sample Preparation: Accurately weigh a known amount of the PLA sample (e.g., 100 mg) into a vial.
-
Dissolution with Internal Standard: Add a precise volume of dichloromethane (DCM) containing a known concentration of an internal standard (e.g., diphenyl ether) to the vial.[8] Seal the vial and agitate until the polymer is fully dissolved.
-
Extraction/Precipitation: Add hexane to the solution to precipitate the PLA polymer. The residual lactide monomer and the internal standard will remain in the DCM/hexane solution.[8]
-
Analysis: Inject an aliquot of the resulting supernatant directly into a Gas Chromatography (GC) system equipped with a suitable column (e.g., a polar capillary column).
-
Quantification: Create a calibration curve by analyzing solutions with known concentrations of lactide and the internal standard. Use the peak area ratio of lactide to the internal standard from the sample analysis to determine the residual lactide concentration by referencing the calibration curve.[8]
Visual Guides
Caption: Workflow for PLA purification via dissolution-precipitation.
Caption: Troubleshooting decision tree for high residual tin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. KR101696980B1 - Method for removal of lactide from polylactide - Google Patents [patents.google.com]
- 14. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 15. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]
- 16. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing oxidation and hydrolysis of stannous octoate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stannous octoate solutions. The information provided here will help in preventing the degradation of stannous octoate through oxidation and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is stannous octoate and why is it sensitive to its environment?
A1: Stannous octoate, also known as tin(II) 2-ethylhexanoate, is an organotin compound widely used as a catalyst in the production of polyurethanes and as an initiator for the polymerization of biodegradable polymers like polylactic acid (PLA).[1] The tin atom in stannous octoate is in the +2 oxidation state (Sn(II)), which is susceptible to oxidation to the more stable +4 state (Sn(IV)).[1][2] Furthermore, the ester linkages in the molecule are prone to hydrolysis, especially in the presence of water.
Q2: What are the primary degradation pathways for stannous octoate?
A2: The two main degradation pathways for stannous octoate are:
-
Oxidation: In the presence of air, the stannous (Sn(II)) ion is oxidized to the stannic (Sn(IV)) ion, which significantly reduces its catalytic activity.[3] This is often visually indicated by a color change of the solution from colorless or pale yellow to a more pronounced yellow.[1][2]
-
Hydrolysis: Reaction with water breaks down stannous octoate into stannous hydroxide (or tin(II) oxide) and 2-ethylhexanoic acid.[3] This not only deactivates the catalyst but can also affect the properties of the final product.
Q3: How can I visually identify a degraded stannous octoate solution?
A3: A fresh, high-quality stannous octoate solution is typically a clear, colorless to pale yellow liquid.[1][2] A noticeable yellowing of the solution is a common indicator of oxidation, where Sn(II) has been converted to Sn(IV).[1][2] The formation of a white or brownish precipitate can suggest hydrolysis has occurred.
Q4: What is the expected shelf life of stannous octoate, and how can I extend it?
A4: The typical shelf life of stannous octoate is between 12 and 24 months when stored under optimal conditions. To extend its shelf life, it is crucial to prevent exposure to moisture and oxygen. Store the solution in a cool, dry place, and for optimal stability, blanket the container with an inert gas like nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow reaction rate or incomplete polymerization | Reduced catalytic activity due to oxidation or hydrolysis of stannous octoate. | - Use a fresh, unopened container of stannous octoate. - Quantify the Sn(II) content of your existing solution using the iodimetric titration protocol below to assess its activity. - Consider adding an antioxidant to your formulation. |
| Yellowing of the stannous octoate solution | Oxidation of Sn(II) to Sn(IV). | - Discard the discolored solution as its catalytic activity is likely compromised. - Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a precipitate in the solution | Hydrolysis of stannous octoate. | - The solution is likely degraded and should not be used. - Ensure all solvents and reagents are anhydrous. - Store the stannous octoate solution in a tightly sealed container in a dry environment. |
| Inconsistent batch-to-batch reaction outcomes | Variable activity of the stannous octoate catalyst. | - Standardize your storage and handling procedures for stannous octoate. - Perform a quality control check on each new batch of stannous octoate by titrating for Sn(II) content. |
Data on Stannous Octoate Stability
While specific quantitative data on the degradation of stannous octoate with various antioxidants is proprietary to manufacturers, the following table provides a qualitative comparison of the effectiveness of different stabilization strategies.
| Stabilization Method | Effectiveness in Preventing Oxidation | Effectiveness in Preventing Hydrolysis | Considerations |
| Inert Atmosphere (Nitrogen/Argon) | High | Moderate | Essential for long-term storage. Helps to displace both oxygen and atmospheric moisture. |
| Anhydrous Solvents | Low | High | Critical for preventing hydrolysis. Ensure all components of the reaction mixture are dry. |
| Phenolic Antioxidants (e.g., BHT) | High | Low | Effective at scavenging free radicals that promote oxidation. |
| Low Storage Temperature (<25°C) | Moderate | Moderate | Slows down the rates of both oxidation and hydrolysis reactions. |
Experimental Protocols
Protocol for Iodimetric Titration of Stannous (Sn(II)) Octoate
This method determines the concentration of active Sn(II) in a stannous octoate solution. The principle is the oxidation of Sn(II) to Sn(IV) by iodine.
Materials:
-
Stannous octoate sample
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Dry ice (solid CO2) or a source of CO2/N2 gas
-
Potassium iodide/potassium iodate (KI/KIO3) titrant solution (standardized)
-
Starch indicator solution
-
250 mL glass titration beaker
-
Analytical balance
-
Burette
Procedure:
-
In the 250 mL glass beaker, add 50 mL of concentrated hydrochloric acid and 90 mL of deionized water.[4]
-
To create an oxygen-free environment, add a few pieces of dry ice to the beaker or bubble CO2 or N2 gas through the solution for 2 minutes.[4] This is crucial to prevent air oxidation of the Sn(II) during the analysis.
-
Accurately weigh 0.04-0.05 g of the stannous octoate sample and add it to the beaker.[4]
-
While maintaining the inert atmosphere, gently boil the solution for 3 minutes.[4] This step ensures that any Sn(IV) present is reduced to Sn(II).
-
Cool the solution to room temperature by adding more dry ice.[4]
-
Add a few drops of starch indicator solution.
-
Immediately titrate the solution with the standardized KI/KIO3 solution until the first permanent blue color appears.[4]
-
Record the volume of titrant used.
Calculation: The percentage of Sn(II) can be calculated using the following formula:
% Sn(II) = (V * C * M) / (10 * m * z)
Where:
-
V = Volume of KI/KIO3 solution used (mL)
-
C = Molarity of the KI/KIO3 solution (mol/L)
-
M = Molar mass of Tin (118.71 g/mol )
-
m = Mass of the stannous octoate sample (g)
-
z = Number of electrons transferred (2 for Sn(II) -> Sn(IV))
Visualizations
Caption: Degradation pathways of stannous octoate.
References
Technical Support Center: Optimizing Tin di(octanolate) Catalyst Loading
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of tin di(octanolate), also known as stannous octoate or Sn(Oct)₂, as a catalyst, primarily in ring-opening polymerization (ROP) reactions for polyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for tin di(octanolate) in ring-opening polymerization?
A1: The optimal catalyst loading depends on the specific monomer, desired polymer molecular weight, and reaction conditions. However, common catalyst-to-monomer ratios range from 1:1000 to 1:20,000.[1][2] For esterification reactions, a concentration of 0.01% to 0.2% by weight is often used.[3] It has been demonstrated that the amount of Sn(Oct)₂ can often be significantly reduced without negatively impacting the final conversion or polymer properties.[1][2]
Q2: How does catalyst concentration affect the polymerization process?
A2: A higher catalyst concentration generally leads to an increased polymerization rate.[4][5] However, excessively high concentrations can promote side reactions, such as inter- and intramolecular transesterification.[2][4] These side reactions can lead to a broader molecular weight distribution (higher polydispersity) and reduced control over the final polymer architecture.[2][4]
Q3: What is the role of an initiator, and how does it relate to the catalyst?
A3: In many Sn(Oct)₂-catalyzed ROP reactions, an initiator, typically a compound with hydroxyl groups like an alcohol (e.g., n-butanol, n-hexanol), is used.[5][6] The polymerization proceeds through a coordination-insertion mechanism, where the initiator is required to form the true initiating species with the tin catalyst.[7] The initiator concentration can be adjusted to control the molecular weight of the resulting polymer.[6]
Q4: How can I minimize residual tin in my final polymer product?
A4: Minimizing residual tin is crucial, especially for biomedical applications. The most effective strategy is to reduce the initial catalyst loading.[1][2] Studies have shown that decreasing the catalyst:monomer ratio from 1:1000 to 1:10,000 can lower residual tin from 176 ppm to 5 ppm without requiring additional purification steps.[1][2]
Q5: What are the common side reactions, and how can they be controlled?
A5: The most common side reactions are inter- and intramolecular transesterification.[2][4] These reactions can be promoted by elevated temperatures and high catalyst concentrations.[4] To control them, it is recommended to use the lowest effective catalyst concentration and reaction temperature that still achieves the desired conversion in a reasonable timeframe. Prolonging the reaction time unnecessarily can also increase the occurrence of these side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | 1. Insufficient catalyst loading.2. Low reaction temperature.3. Short reaction time.4. Impurities in monomer or solvent (e.g., water). | 1. Incrementally increase the catalyst concentration.2. Increase the reaction temperature. Note that this may also increase side reactions.[4]3. Extend the reaction time.4. Ensure all reagents and solvents are properly purified and dried.[8] |
| High Polydispersity Index (PDI) / Broad Molecular Weight Distribution | 1. High catalyst concentration.2. High reaction temperature.3. Prolonged reaction time leading to transesterification.[4] | 1. Reduce the catalyst-to-monomer ratio.[2]2. Lower the reaction temperature.[2]3. Monitor the reaction and stop it once high conversion is reached to avoid unnecessary side reactions. |
| Poor Control Over Molecular Weight | 1. Incorrect initiator-to-monomer ratio.2. Presence of impurities with hydroxyl groups (e.g., water).3. Side reactions like transesterification.[2] | 1. Carefully control the stoichiometry of the initiator.2. Use anhydrous conditions and purified reagents.[8]3. Optimize temperature and catalyst loading to minimize side reactions. |
| Polymer Discoloration | 1. High reaction temperatures.[2]2. Oxidation of the catalyst or polymer. | 1. Reduce the reaction temperature if possible.[2]2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Reaction Rates | 1. Inaccurate dispensing of the catalyst.2. Fluctuations in reaction temperature.3. Variable purity of monomers or initiator. | 1. Prepare a stock solution of the catalyst for more accurate addition.2. Ensure stable and uniform heating of the reaction vessel.3. Use monomers and initiators from the same purified batch for a series of experiments. |
Data on Catalyst Loading and Reaction Conditions
The following tables summarize data from various studies on the ring-opening polymerization of ε-caprolactone (PCL Synthesis) and L-lactide (PLLA Synthesis) using tin di(octanolate).
Table 1: Effect of Sn(Oct)₂ Loading on ε-Caprolactone Polymerization Reaction Conditions: Bulk polymerization, 1h reaction time.
| Temperature (°C) | Catalyst Conc. (mol%) | Initiator (n-HexOH) Conc. (mol%) | Yield (%) | M_n ( g/mol ) | PDI |
| 160 | 0.1 | 0.2 | 89.0 | 90,000 | - |
| 140 | 0.1 | 0.2 | 78.4 | 82,100 | 1.54 |
| 140 | 0.2 | 0.4 | 80.5 | 45,200 | 1.58 |
| 140 | 0.3 | 0.6 | 82.1 | 29,800 | 1.61 |
| 140 | 0.4 | 0.8 | 83.5 | 22,600 | 1.65 |
| 140 | 0.5 | 1.0 | 85.2 | 18,300 | 1.70 |
| (Data synthesized from[6][9]) |
Table 2: Impact of Catalyst:Monomer Ratio on Residual Tin in PCL This study highlights how reducing catalyst concentration minimizes residual tin content.
| Catalyst:Monomer Ratio | Residual Tin (ppm) |
| 1:1000 | 176 |
| 1:10,000 | 5 |
| 1:20,000 | < 5 |
| (Data synthesized from[1][2]) |
Experimental Protocols & Workflows
Protocol: Bulk Polymerization of ε-Caprolactone
This protocol describes a general procedure for the synthesis of polycaprolactone (PCL) using a tin di(octanolate)/n-hexanol initiating system.
Materials:
-
ε-caprolactone (monomer), purified (e.g., by distillation from CaH₂)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
n-hexanol (initiator)
-
Toluene or Chloroform (for dissolving)
-
Methanol (for precipitation)
-
Round-bottom flask with ground-glass joints
-
Magnetic stirrer and stir bar
-
Silicone oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under an inert atmosphere.
-
Reagent Addition: In a controlled atmosphere glove box, accurately weigh the desired amounts of ε-caprolactone, tin di(octanolate), and n-hexanol into the reaction flask.[6] For example, for a 0.1 mol% catalyst concentration, use a monomer-to-catalyst molar ratio of 1000:1. The initiator-to-catalyst ratio is often kept at 2:1.[6]
-
Reaction Setup: Seal the flask, remove it from the glove box, and place it in a pre-heated silicone oil bath set to the desired reaction temperature (e.g., 140-180°C).[6]
-
Polymerization: Begin magnetic stirring. Conduct the polymerization for the specified time (e.g., 1 hour).[6]
-
Quenching and Isolation: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the crude polymer in a suitable solvent like chloroform.
-
Purification: Precipitate the polymer by slowly adding the solution to cold methanol with vigorous stirring.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.
Visualizations
References
- 1. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Our inorganic tin catalysts: quality from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polydispersity in Sn(Oct)₂ Catalyzed Polymerization
Welcome to the technical support center for Sn(Oct)₂ catalyzed ring-opening polymerization (ROP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control polydispersity in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity index (PDI) and why is it important to control it in my polymerization?
A1: The polydispersity index (PDI), or dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the weight-average molecular weight (Mw) divided by the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In practice, a lower PDI (typically below 1.5) signifies a more controlled polymerization, resulting in polymers with more uniform and predictable physical and mechanical properties, which is critical for applications in drug delivery and biomedical devices.
Q2: What are the main factors that influence PDI in Sn(Oct)₂ catalyzed ROP?
A2: The primary factors influencing PDI are:
-
Purity of Reagents: The presence of impurities, especially water, in the monomer, catalyst, or initiator can lead to uncontrolled initiation events and side reactions, broadening the molecular weight distribution.
-
Catalyst and Initiator Concentration: High concentrations of Sn(Oct)₂ and the alcohol initiator can increase the polymerization rate but may also promote side reactions, such as transesterification, leading to a higher PDI.[1][2]
-
Reaction Temperature: Elevated temperatures can accelerate the polymerization rate but also significantly increase the likelihood of side reactions, including inter- and intramolecular transesterification, which broadens the PDI.[1][2]
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the extent of transesterification reactions, leading to a broader molecular weight distribution.[2][3]
Q3: How does water affect the polymerization and PDI?
A3: Water acts as an initiator in Sn(Oct)₂ catalyzed ROP, reacting with the catalyst to form the true initiating species, tin(II) alkoxides.[4] However, the presence of uncontrolled amounts of water leads to a variable and unknown concentration of active initiator species, resulting in poor control over the polymerization and a broader PDI.[5][6] It is crucial to use anhydrous reagents and perform the reaction under an inert atmosphere to minimize the impact of water.[7]
Q4: What are transesterification side reactions and how do they affect PDI?
A4: Transesterification reactions are side reactions that can occur during ROP, especially at high temperatures and long reaction times.[2][3][8] These reactions involve the exchange of ester linkages along the polymer chains, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution, thus increasing the PDI.[3][5] Sn(Oct)₂ is known to be an effective transesterification catalyst.[5][9]
Troubleshooting Guide
Problem: My polymer has a high PDI (> 1.5). What are the potential causes and how can I fix it?
This troubleshooting guide will help you identify and resolve common issues leading to high polydispersity in your Sn(Oct)₂ catalyzed polymerization.
// Purity Branch Monomer_Purity [label="Is the monomer pure and dry?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Purity [label="Is the Sn(Oct)₂ fresh and pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator_Purity [label="Is the alcohol initiator anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify_Monomer [label="Action: Recrystallize/distill monomer.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify_Catalyst [label="Action: Use fresh or purified Sn(Oct)₂.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Initiator [label="Action: Distill and dry the initiator.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions Branch Temp_Check [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Check [label="Is the reaction time too long?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Conc_Check [label="Are catalyst/initiator concentrations optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Action: Reduce reaction temperature.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduce_Time [label="Action: Shorten reaction time.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conc [label="Action: Adjust catalyst/initiator ratio.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Setup Branch Inert_Atmosphere [label="Was the reaction run under a strictly inert atmosphere?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Improve_Inert [label="Action: Ensure proper inert gas purging and dry glassware.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Purity; Start -> Check_Conditions; Start -> Check_Setup;
Check_Purity -> Monomer_Purity [label="Monomer"]; Monomer_Purity -> Catalyst_Purity [label="Yes"]; Monomer_Purity -> Purify_Monomer [label="No"]; Purify_Monomer -> Catalyst_Purity; Catalyst_Purity -> Initiator_Purity [label="Yes"]; Catalyst_Purity -> Purify_Catalyst [label="No"]; Purify_Catalyst -> Initiator_Purity; Initiator_Purity -> Check_Conditions [label="Yes"]; Initiator_Purity -> Dry_Initiator [label="No"]; Dry_Initiator -> Check_Conditions;
Check_Conditions -> Temp_Check [label="Temperature"]; Temp_Check -> Time_Check [label="No"]; Temp_Check -> Lower_Temp [label="Yes"]; Lower_Temp -> Time_Check; Time_Check -> Conc_Check [label="No"]; Time_Check -> Reduce_Time [label="Yes"]; Reduce_Time -> Conc_Check; Conc_Check -> Check_Setup [label="Yes"]; Conc_Check -> Optimize_Conc [label="No"]; Optimize_Conc -> Check_Setup;
Check_Setup -> Inert_Atmosphere [label="Atmosphere"]; Inert_Atmosphere -> Improve_Inert [label="No"]; } Caption: Troubleshooting workflow for high PDI.
Data Presentation: Reaction Conditions vs. PDI
The following tables summarize quantitative data from literature on the impact of reaction conditions on the resulting polymer properties, including PDI.
Table 1: Effect of Catalyst Concentration on PCL Polymerization [4]
| [Sn(Oct)₂] (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 160 | 1 | 90,000 | 135,000 | 1.50 |
| 0.2 | 160 | 1 | 75,000 | 116,250 | 1.55 |
| 0.3 | 160 | 1 | 63,000 | 100,800 | 1.60 |
| 0.4 | 160 | 1 | 54,000 | 89,100 | 1.65 |
| 0.5 | 160 | 1 | 48,000 | 81,600 | 1.70 |
Table 2: Effect of Temperature on PCL Polymerization [4]
| [Sn(Oct)₂] (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 140 | 1 | 85,000 | 123,250 | 1.45 |
| 0.1 | 160 | 1 | 90,000 | 135,000 | 1.50 |
| 0.1 | 180 | 1 | 82,000 | 131,200 | 1.60 |
Table 3: Effect of Catalyst to Monomer Ratio on PCL Polymerization [10][11]
| Catalyst:Monomer Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1:1,000 | 25,000 | 1.4 |
| 1:10,000 | 26,000 | 1.4 |
| 1:20,000 | 24,000 | 1.5 |
Key Experimental Protocols
1. Purification of Monomers (L-lactide or ε-caprolactone)
-
Objective: To remove impurities, particularly water and acidic compounds, that can interfere with the polymerization.
-
Method:
-
Place the crude monomer in a round-bottom flask.
-
Add a suitable solvent (e.g., ethyl acetate for L-lactide, or dry over CaH₂ for ε-caprolactone).[9][12]
-
For L-lactide, heat the mixture to dissolve the monomer completely.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, dry solvent.
-
Dry the purified monomer under vacuum at a temperature below its melting point for at least 8 hours.[5]
-
Store the purified monomer in a desiccator under an inert atmosphere.
-
2. Purification of Sn(Oct)₂
-
Objective: To remove impurities that may affect catalytic activity and polymerization control.
-
Method:
-
Set up a vacuum distillation apparatus.
-
Place the commercial Sn(Oct)₂ in the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the purified, colorless liquid distillate.[13]
-
Store the purified catalyst under an inert atmosphere in a sealed container.
-
3. Bulk Polymerization of L-lactide or ε-caprolactone
-
Objective: To synthesize the polymer with controlled molecular weight and low PDI.
-
Method:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a glovebox.[5]
-
In a glovebox or under a flow of inert gas, add the desired amount of purified monomer to a reaction flask equipped with a magnetic stirrer.
-
In a separate vial, prepare a stock solution of the alcohol initiator (e.g., benzyl alcohol) in dry toluene.
-
Add the required amount of initiator solution to the monomer.
-
Add the appropriate amount of Sn(Oct)₂ catalyst to the reaction mixture.
-
Seal the reaction flask and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
After the desired time, remove the flask from the oil bath and cool it to room temperature.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.[13]
-
4. Characterization by Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Method:
-
Prepare a dilute solution of the polymer sample (typically 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform).[14]
-
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene).[15]
-
Inject the filtered polymer solution into the GPC system.
-
The eluting polymer is detected by a refractive index (RI) or other suitable detector.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.[15][16]
-
Visualizations
// Primary Factors Purity [label="Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Params [label="Reaction Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-factors for Purity Monomer_Purity [label="Monomer Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Purity [label="Catalyst Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator_Purity [label="Initiator Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Water_Content [label="Water Content", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-factors for Reaction Parameters Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Catalyst/Initiator\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-factors for Side Reactions Transesterification [label="Transesterification", fillcolor="#F1F3F4", fontcolor="#202124"]; Uncontrolled_Initiation [label="Uncontrolled Initiation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Purity -> PDI; Reaction_Params -> PDI; Side_Reactions -> PDI;
Purity -> Monomer_Purity; Purity -> Catalyst_Purity; Purity -> Initiator_Purity; Purity -> Water_Content;
Reaction_Params -> Temperature; Reaction_Params -> Time; Reaction_Params -> Concentration;
Side_Reactions -> Transesterification; Side_Reactions -> Uncontrolled_Initiation;
Water_Content -> Uncontrolled_Initiation [style=dashed]; Temperature -> Transesterification [style=dashed]; Time -> Transesterification [style=dashed]; Concentration -> Transesterification [style=dashed]; } Caption: Key factors influencing PDI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reprap.org [reprap.org]
- 10. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. tandfonline.com [tandfonline.com]
- 14. 2.12. Gel Permeation Chromatography (GPC) [bio-protocol.org]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. resolvemass.ca [resolvemass.ca]
Troubleshooting inconsistent gel times in polyurethane reactions with stannous octoate
Technical Support Center: Polyurethane Gel Time Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies in gel times for polyurethane reactions catalyzed by stannous octoate.
Frequently Asked Questions (FAQs)
Q1: What is stannous octoate and what is its primary role in polyurethane reactions?
Stannous octoate, also known as tin(II) 2-ethylhexanoate or T-9, is an organotin compound widely used as a catalyst in polyurethane systems.[1][2] Its principal function is to accelerate the "gelling" reaction—the formation of urethane linkages between polyol (hydroxyl, -OH) and isocyanate (-NCO) groups.[2][3] This catalysis is crucial for controlling the polymer chain growth and cross-linking, which ultimately dictates the material's properties and the speed at which it solidifies.[4] While other catalysts, like tertiary amines, primarily promote the "blowing" reaction (isocyanate-water reaction to produce CO2 gas for foaming), stannous octoate is the key driver of polymerization.[2][3]
Q2: My gel times are inconsistent. What are the most common causes?
Inconsistent gel times (either too fast or too slow) in polyurethane reactions catalyzed by stannous octoate typically stem from three main areas:
-
Catalyst Integrity: Stannous octoate is highly sensitive to moisture and oxygen.[5][6] Degradation through hydrolysis or oxidation will significantly reduce its catalytic activity, leading to longer gel times.[1]
-
Raw Material Quality: The purity and specifications of your polyols and isocyanates are critical. Excess moisture in the polyol is a primary culprit for variability, as it competes with the gelling reaction.[7][8][9] Variations in hydroxyl number (polyol) or NCO content (isocyanate) will also alter the reaction stoichiometry and affect gel time.[10][11]
-
Process Conditions: Temperature, catalyst concentration, and mixing efficiency must be tightly controlled.[1] Higher temperatures generally increase the reaction rate, while improper catalyst dosage or inefficient mixing can lead to unpredictable results.[1]
Q3: How does moisture affect the reaction and gel time?
Moisture is a significant source of inconsistency. Both polyols and isocyanates can be hygroscopic, absorbing moisture from the atmosphere.[9][12]
-
Reaction with Isocyanate: Water reacts with isocyanate groups to produce carbon dioxide gas and urea linkages.[9][13] This side reaction consumes isocyanate that was intended for the reaction with the polyol, altering the stoichiometry and potentially causing bubbles or foaming in non-foam systems.[9][12]
-
Catalyst Hydrolysis: Stannous octoate can be deactivated by water through hydrolysis, which breaks down the active catalyst into less reactive species like stannic oxide. This reduces its efficiency in promoting the gelling reaction, leading to slower cure times.[14]
-
Impact on Gel Time: While the isocyanate-water reaction can be fast, the primary effect of moisture contamination is often a slowing of the intended gelation due to catalyst deactivation and consumption of isocyanate.[8]
Troubleshooting Guide: Diagnosing Inconsistent Gel Times
Problem: My gel time is significantly longer than expected.
This is the most common issue and is almost always related to a reduction in catalytic activity or a change in reactant concentration.
Step 1: Evaluate the Catalyst
-
Question: Has the stannous octoate been exposed to air or moisture?
-
Discussion: Stannous (Sn²⁺) octoate is susceptible to oxidation to the less catalytically active stannic (Sn⁴⁺) state upon exposure to air.[15] It is also highly sensitive to hydrolysis in the presence of water.[14] Proper storage under an inert atmosphere (like nitrogen) and low humidity is crucial to prevent degradation.[5]
-
Corrective Action: Use a fresh, unopened container of catalyst to see if the problem resolves. Always blanket partially used containers with dry nitrogen before sealing.[9]
-
Step 2: Analyze Raw Materials
-
Question: Have you verified the moisture content of your polyol?
-
Discussion: Excessive moisture in the polyol is a primary cause of slow gelation.[7] The water competes for the isocyanate and deactivates the stannous octoate catalyst.[8][14] Polyols should be dried to below 1000 ppm (0.1%) moisture content for consistent results.[8]
-
Corrective Action: Measure the water content of your polyol using Karl Fischer titration. If high, dry the polyol under vacuum and heat or use moisture scavengers.
-
-
Question: Are the hydroxyl number of the polyol and the NCO content of the isocyanate within specification?
-
Discussion: The reaction rate is dependent on the concentration of reactive -OH and -NCO groups. A lower-than-expected hydroxyl or NCO value means fewer reactive sites are available, leading to a slower reaction.
-
Corrective Action: Verify the Certificate of Analysis for your raw material batches. If in doubt, perform a hydroxyl number titration for the polyol and an NCO content titration for the isocyanate.[10]
-
-
Question: Could there be acidic impurities in your raw materials?
-
Discussion: Acidic impurities can neutralize and deactivate the stannous octoate catalyst, leading to inconsistent and slower cure times.[1] The acid value of polyols is a key quality parameter to monitor.[10]
-
Corrective Action: Check the acid number of your polyol. If it is out of specification, this could be the source of the problem.
-
Step 3: Verify Process Parameters
-
Question: Is the reaction temperature consistent?
-
Discussion: The catalytic activity of stannous octoate is temperature-dependent. Lower ambient or material temperatures will slow down the reaction rate.[1]
-
Corrective Action: Ensure all components and the reaction environment are at the specified temperature before mixing. Monitor and control the temperature throughout the process.
-
Problem: My gel time is significantly shorter than expected.
A faster-than-expected gel time can lead to processing issues, such as poor flow and premature solidification.[4]
-
Question: Is your catalyst concentration correct?
-
Discussion: An excessive concentration of stannous octoate will dramatically accelerate the gelling reaction.[1] Typical loading levels range from 0.1% to 0.5% by weight of the polyol.[1]
-
Corrective Action: Double-check all calculations and measurements for the catalyst addition. Ensure scales are calibrated. Perform a dilution if a masterbatch is used.
-
-
Question: Is the reaction temperature too high?
-
Discussion: Higher-than-specified temperatures will increase the catalytic activity and shorten the gel time.[1]
-
Corrective Action: Verify the temperature of the raw materials and the reaction vessel. Account for any exothermic heat generated during mixing.
-
-
Question: Are there unintended catalytic impurities in the system?
-
Discussion: Certain basic compounds or other metal contaminants can have a catalytic effect on the polyurethane reaction. For example, some polyether polyols may contain residual basic catalysts from their manufacturing process that can accelerate the reaction.[14]
-
Corrective Action: Review the specifications of all components, including additives and fillers, for any potentially catalytic species. Test a simplified formulation to isolate the source of the acceleration.
-
Data Presentation
Table 1: Key Factors Influencing Gel Time with Stannous Octoate
| Factor | Effect on Gel Time | Common Cause / Explanation |
| Catalyst Concentration | Higher concentration → Shorter gel time | More active catalytic sites available.[1] |
| Temperature | Higher temperature → Shorter gel time | Increased reaction kinetics and catalyst activity.[1] |
| Moisture Content | Higher moisture → Longer gel time | Deactivates catalyst via hydrolysis and consumes isocyanate.[7][14] |
| Catalyst Degradation | Degraded catalyst → Longer gel time | Hydrolysis or oxidation reduces the concentration of active Sn(II) species.[1] |
| Acidic Impurities | Higher acidity → Longer gel time | Neutralizes the stannous octoate catalyst.[1] |
| Basic Impurities | Higher basicity → Shorter gel time | Can have a co-catalytic effect, accelerating the reaction.[16] |
Table 2: Typical Quality Control Parameters for Polyurethane Raw Materials
| Raw Material | Key Parameter | ASTM Method (Example) | Significance |
| Polyol | Hydroxyl Number | D6342 (NIR), D4274 | Determines the concentration of reactive -OH groups.[10][16] |
| Water Content | D4672 (Karl Fischer) | Critical for preventing side reactions and catalyst deactivation.[7][16] | |
| Acid Number | D7253 | Measures acidic impurities that can inhibit catalysis.[10] | |
| Isocyanate | % NCO Content | D5155 | Determines the concentration of reactive -NCO groups.[16][17] |
| Hydrolyzable Chlorine | D4663 | Indicates impurities that can affect reactivity.[16] |
Experimental Protocols
1. Protocol for Comparative Gel Time Test
This protocol is used to assess the activity of a questionable batch of stannous octoate against a known, reliable standard.
-
Objective: To determine if a catalyst batch has lost activity.
-
Materials:
-
Reference (control) batch of stannous octoate.
-
Test (experimental) batch of stannous octoate.
-
Standardized batches of polyol and isocyanate (known to be within specification, especially low moisture).
-
Mixing container (e.g., polypropylene cup), stirrer, and stopwatch.
-
Temperature-controlled environment (e.g., water bath).
-
-
Procedure:
-
Bring all reactants (polyol, isocyanate, catalyst) to a standardized temperature (e.g., 25°C).
-
Prepare two identical polyol samples. To the first, add the specified concentration of the reference catalyst. To the second, add the same concentration of the test catalyst.
-
Mix each polyol-catalyst blend thoroughly.
-
For the first sample, add the stoichiometric amount of isocyanate and immediately start the stopwatch.
-
Mix vigorously for a specified time (e.g., 10 seconds).
-
Observe the mixture. The gel time is the point at which the mixture becomes stringy or rubbery and no longer flows.[18] This can be determined by probing with a wooden stick.[19]
-
Record the gel time for the reference sample.
-
Repeat steps 4-7 for the test sample.
-
-
Interpretation: If the gel time for the test catalyst is significantly longer than the reference, the catalyst has likely degraded.
2. Protocol for Moisture Content Determination (Karl Fischer Titration)
-
Objective: To quantify the water content in a polyol sample.
-
Principle: This method is based on the reaction of iodine with water and sulfur dioxide in the presence of a base. The endpoint is detected potentiometrically.
-
Procedure (General Outline):
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a sample of the polyol and inject it into the titration vessel containing the anhydrous solvent.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The instrument calculates the amount of water in the sample based on the volume of titrant used.
-
-
Reference: ASTM D4672 provides a standard test method for water content in polyols.[16]
3. Protocol for NCO Content Titration
-
Objective: To determine the weight percent of reactive isocyanate groups in an isocyanate sample.
-
Principle: A known excess of a standard di-n-butylamine solution is reacted with the isocyanate sample. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
-
Procedure (General Outline):
-
Accurately weigh the isocyanate sample into a flask.
-
Add a precise volume of a standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene).
-
Allow the reaction to proceed for a specified time.
-
Add an indicator and titrate the solution with standardized hydrochloric acid until the endpoint color change is observed.
-
Calculate the %NCO based on the difference between the initial amount of amine and the amount that remained after reaction.
-
-
Reference: ASTM D5155 provides standard test methods for isocyanate content.[17]
Visualizations
Caption: Catalytic mechanism of stannous octoate in urethane bond formation.
Caption: A logical workflow for troubleshooting inconsistent gel times.
Caption: Primary degradation pathways for stannous octoate catalyst.
References
- 1. newtopchem.com [newtopchem.com]
- 2. emirachem.com [emirachem.com]
- 3. ohans.com [ohans.com]
- 4. bdmaee.net [bdmaee.net]
- 5. Stannous Octoate Tin Catalyst T9 for Flexible Foam Making [gvchem.com]
- 6. SYNOCAT® T-9 - Stannous Octoate Polyurethane Catalyst [sinocurechem.com]
- 7. pudaily.com [pudaily.com]
- 8. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resinlab.com [resinlab.com]
- 10. turkchem.net [turkchem.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 13. Documents download module [ec.europa.eu]
- 14. pcimag.com [pcimag.com]
- 15. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 16. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 17. matestlabs.com [matestlabs.com]
- 18. intertekinform.com [intertekinform.com]
- 19. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
Technical Support Center: Optimizing Caprolactone Polymerization with Sn(Oct)2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate of ε-caprolactone (ε-CL) ring-opening polymerization (ROP) catalyzed by stannous octoate (Sn(Oct)2).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Sn(Oct)2-catalyzed ring-opening polymerization of ε-caprolactone?
A1: The polymerization proceeds via a coordination-insertion mechanism.[1][2] Sn(Oct)2 reacts with an alcohol initiator (co-initiator) to form a tin alkoxide, which is the actual initiating species.[2] The ε-caprolactone monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, leading to ring-opening and chain propagation.
Q2: What are the key factors that influence the polymerization rate?
A2: The primary factors affecting the reaction rate are:
-
Temperature: Higher temperatures generally increase the polymerization rate.[3][4]
-
Catalyst (Sn(Oct)2) Concentration: A higher catalyst concentration leads to a faster reaction rate.[2][5][6]
-
Initiator Type and Concentration: The type of alcohol used as an initiator and its concentration relative to the monomer and catalyst can significantly impact the rate. Primary and secondary alcohols are typically more active than tertiary alcohols.[3]
-
Monomer Concentration: The initial monomer concentration can affect the reaction kinetics. While a higher concentration can increase the rate, it can also lead to viscosity issues at later stages, which may slow down the reaction.[3]
Q3: How can I increase the molecular weight of the resulting polycaprolactone (PCL)?
A3: To obtain a higher molecular weight PCL, you should decrease the initiator concentration relative to the monomer concentration.[2] The molecular weight of the polymer is inversely proportional to the amount of initiator used. Additionally, minimizing side reactions like transesterification, which can be promoted by prolonged reaction times and high temperatures, is crucial for preserving the polymer chain length.[3][4]
Troubleshooting Guide
Issue 1: The polymerization reaction is very slow or has not initiated.
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | Increase the reaction temperature. The rate of polymerization increases with temperature. A common temperature range for bulk polymerization is 140-180°C.[5][7] For solution polymerization, temperatures around 80-110°C are often used.[3][8] |
| Insufficient Catalyst Concentration | Increase the Sn(Oct)2 concentration. Higher catalyst loading leads to a faster polymerization rate.[2][5][6] However, be aware that higher catalyst levels can also increase the rate of side reactions. |
| Inactive Initiator | Ensure an appropriate initiator is being used. Primary alcohols like n-butanol or n-hexanol are effective initiators.[3][5] Tertiary alcohols exhibit lower initiation activity.[3] Also, verify the purity of the initiator, as impurities can inhibit the reaction. |
| Presence of Impurities | The presence of water or other hydroxyl-containing impurities can interfere with the polymerization by acting as unintended initiators or by hydrolyzing the catalyst.[1] Ensure all reagents (monomer, initiator, solvent) and glassware are thoroughly dried before use.[3] |
| Induction Period | Some initiator systems, particularly diols like ethylene glycol, may exhibit an induction period where the reaction is slow to start.[9][10] This is often due to the slower formation of the active tin alkoxide species. Allow for this initial phase or consider using a monofunctional primary alcohol as the initiator. |
Issue 2: The reaction starts but slows down significantly at higher monomer conversion.
| Possible Cause | Recommended Solution |
| Increased Viscosity of the Reaction Medium | At high monomer concentrations and conversions, the viscosity of the reaction mixture can increase substantially, hindering monomer diffusion and slowing down the polymerization rate.[3][4] Consider performing the polymerization in a suitable solvent (e.g., toluene) to maintain a lower viscosity.[3] If conducting a bulk polymerization, ensure efficient stirring to improve mass transfer. |
| Reversible Propagation/Depropagation Equilibrium | At very high conversions, the rate may appear to slow as the system approaches equilibrium between the forward (propagation) and reverse (depropagation) reactions. This is more pronounced at higher temperatures. |
Issue 3: The final polymer has a broad molecular weight distribution (high Polydispersity Index - PDI).
| Possible Cause | Recommended Solution |
| Transesterification Side Reactions | High temperatures and prolonged reaction times can lead to intermolecular and intramolecular transesterification reactions, which broaden the molecular weight distribution.[3][4] Optimize the reaction time and temperature to achieve high conversion while minimizing these side reactions. |
| Impurities | Impurities with active hydrogens (e.g., water, carboxylic acids) can act as chain transfer agents or additional initiators, leading to a broader PDI.[1] Ensure all components of the reaction are pure and dry. |
| High Catalyst Concentration | While increasing the catalyst concentration speeds up the polymerization, it can also promote transesterification reactions, leading to a higher PDI.[1][11] Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. |
Data Presentation
Table 1: Effect of Temperature on Monomer Conversion and Molecular Weight
| Temperature (°C) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 140 | >78 | Varies with catalyst conc. | - | [2] |
| 160 | 89 | 90,000 (at 0.1 mol% Sn(Oct)2) | - | [2][7] |
| 180 | >78 | Varies with catalyst conc. | - | [2] |
Note: Data is compiled from various sources and specific conditions (e.g., reaction time, catalyst concentration) may vary between studies.
Table 2: Effect of Sn(Oct)2 Concentration on Polymerization Rate and Molecular Weight
| Sn(Oct)2 Concentration (mol%) | Polymerization Rate | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 0.1 | - | 90,000 | - | [2] |
| 1.0 | Lower | Higher | - | [2][5][6] |
| 1.5 | Intermediate | Intermediate | - | [2][5][6] |
| 2.0 | Higher | Lower | - | [2][5][6] |
Note: The polymerization rate increases with increasing catalyst concentration, while the molecular weight generally decreases.
Experimental Protocols
Protocol 1: Bulk Polymerization of ε-Caprolactone
This protocol is adapted from procedures described in the literature.[2][5]
Materials:
-
ε-Caprolactone (ε-CL), purified by fractional distillation under reduced pressure.
-
Stannous octoate (Sn(Oct)2), purified by vacuum distillation.
-
n-Hexanol (initiator), dried over sodium metal and distilled.
-
Nitrogen gas (high purity).
-
Glass reaction vessel (e.g., Schlenk flask) with a magnetic stirrer, thoroughly dried in an oven.
Procedure:
-
Assemble the reaction vessel while hot and allow it to cool under a stream of dry nitrogen.
-
Introduce the desired amount of ε-CL monomer into the reaction vessel via a syringe.
-
Add the calculated amount of n-hexanol (initiator) to the monomer. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the Sn(Oct)2 catalyst. For convenience, a stock solution of Sn(Oct)2 in dry toluene can be prepared.[1]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 160°C) and begin stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours).
-
To terminate the reaction, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Filter and dry the purified polycaprolactone under vacuum.
Mandatory Visualizations
Caption: Workflow for the bulk polymerization of ε-caprolactone.
Caption: Troubleshooting logic for a slow polymerization rate.
References
- 1. reprap.org [reprap.org]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinetics-of-sn-oct-2-catalyzed-ring-opening-polymerization-of-caprolactone - Ask this paper | Bohrium [bohrium.com]
- 4. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Stability of Polymers Synthesized with Tin Octoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using tin(II) 2-ethylhexanoate (tin octoate).
Frequently Asked Questions (FAQs)
Q1: What is the role of tin octoate in polymer synthesis and how does it affect thermal stability?
A1: Tin octoate is a commonly used catalyst for the ring-opening polymerization of lactones, such as lactide and caprolactone, to produce polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[1] It is favored for its high efficiency and ability to produce high molecular weight polymers.[2] However, residual tin octoate in the final polymer can act as a catalyst for thermal degradation, leading to reduced thermal stability.[3] The tin species can initiate depolymerization reactions, causing a decrease in molecular weight and compromising the material's properties at elevated temperatures.[3]
Q2: What are the typical thermal degradation pathways for polyesters synthesized with tin octoate?
A2: The primary thermal degradation pathways for these polymers in the presence of residual tin octoate include:
-
Hydrolysis: Scission of ester bonds by water molecules, a reaction that can be accelerated by the catalyst.[4]
-
Alcoholysis (Transesterification): Reaction with hydroxyl end-groups or residual alcohol from the synthesis, leading to chain scission.[4]
-
Intramolecular Transesterification ("Back-biting"): The hydroxyl end-group of a polymer chain attacks an ester linkage along its own chain, leading to the formation of cyclic monomers and oligomers. This "unzipping" mechanism is a significant contributor to depolymerization.[3]
-
Random Chain Scission: At higher temperatures, random cleavage of the polymer backbone can occur.[5]
Q3: How does the concentration of tin octoate affect the thermal stability of the resulting polymer?
A3: Generally, a higher concentration of residual tin octoate leads to lower thermal stability. Increased catalyst levels can accelerate degradation reactions, resulting in a lower onset temperature for weight loss as observed in thermogravimetric analysis (TGA).[3] Optimizing the catalyst concentration to the lowest effective level is crucial for maximizing the thermal stability of the final polymer.[6]
Q4: Can residual tin octoate be removed after polymerization to improve thermal stability?
A4: Yes, removing residual tin octoate is a key strategy for enhancing the thermal stability of the polymer. Various purification techniques can be employed, including precipitation of the polymer in a non-solvent, washing with solvents that can dissolve the catalyst, or using techniques like supercritical fluid extraction with CO2.[1] Reducing the residual tin content can significantly increase the degradation temperature of the polymer.
Q5: Are there additives that can improve the thermal stability of polymers containing residual tin octoate?
A5: Yes, the addition of antioxidants can help to mitigate the thermo-oxidative degradation of polyesters. Antioxidants, such as hindered phenols or secondary arylamines, can interrupt the free-radical chain reactions that contribute to degradation, thereby improving the overall thermal stability of the polymer.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Polymer Discoloration (Yellowing) During Synthesis or Processing | 1. High concentration of residual tin octoate.[6]2. Thermo-oxidative degradation. | 1. Reduce the initial concentration of tin octoate in the polymerization reaction.2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Consider adding a suitable antioxidant to the formulation.[9]4. Purify the polymer to remove residual catalyst. |
| Unexpected Decrease in Polymer Viscosity or Molecular Weight | 1. Presence of impurities like water or alcohol, which can act as chain transfer agents.[5]2. Excessive residual tin octoate catalyzing depolymerization.[3]3. High processing temperatures. | 1. Thoroughly dry all monomers, initiators, and solvents before use.2. Optimize the catalyst concentration to the lowest effective level.3. Lower the processing temperature if possible, while still ensuring adequate flow.4. Perform end-capping of hydroxyl terminals to reduce "back-biting" reactions. |
| Poor Reproducibility of Thermal Stability Between Batches | 1. Inconsistent levels of residual catalyst.2. Variations in the purity of monomers or initiators (e.g., water content).[5]3. Differences in the thermal history of the samples. | 1. Standardize the catalyst concentration and purification procedure for all batches.2. Implement rigorous quality control for all starting materials to ensure consistent purity.3. Ensure identical processing conditions (temperature, time, atmosphere) for all batches. |
| Broad or Bimodal Molecular Weight Distribution | 1. Transesterification side reactions during polymerization.[10]2. Presence of impurities that initiate new polymer chains. | 1. Lower the polymerization temperature to minimize transesterification reactions.2. Reduce the catalyst concentration.3. Ensure high purity of all reactants. |
Quantitative Data
Table 1: Effect of Tin Octoate Concentration on Residual Tin and Polymer Properties
| Catalyst:Monomer Ratio | Residual Tin (ppm) | Onset Degradation Temperature (°C) | Reference |
| 1:1000 | 176 | Lower | [6] |
| 1:10,000 | 5 | Higher | [6] |
| 1:20,000 | <5 | Higher | [6] |
Note: Specific degradation temperatures can vary depending on the polymer type and analytical conditions.
Table 2: Influence of Antioxidants on the Thermal Stability of Polyesters
| Polymer System | Antioxidant | Onset of Oxidation (°C) | Change in Onset Temperature (°C) | Reference |
| PLA/P(3.4 HB) Blend | None | 233 | - | [11] |
| PLA/P(3.4 HB) Blend | Flavone | 241 | +8 | [11] |
| PLA/P(3.4 HB) Blend | trans-chalcone | 269 | +36 | [11] |
| Polyol Ester | None | - | - | [8] |
| Polyol Ester | Hindered Phenolic + Thiopropionate | Significantly Increased | - | [8] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset of thermal degradation and the degradation profile of the synthesized polymer.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is dry by holding it in a vacuum oven at a temperature below its glass transition temperature (Tg) for at least 24 hours.
-
Accurately weigh 5-10 mg of the dried polymer into a TGA crucible (ceramic or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Temperature Program:
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset degradation temperature (Tonset), which is often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal History and Transitions
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer, and to erase the thermal history before TGA.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature about 20-30°C above its expected melting point at a rate of 10°C/min. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its melting point.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg (midpoint of the step change in heat flow) and Tm (peak of the melting endotherm).
-
Calculate the percent crystallinity from the enthalpy of melting, if a reference value for the 100% crystalline polymer is available.
-
Visualizations
Caption: Degradation pathways of polyesters catalyzed by residual tin octoate.
Caption: Troubleshooting workflow for poor thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Degradation of End-of-Life Poly(lactic acid) into Methyl Lactate by a Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with tin(II) 2-ethylhexanoate catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with Sn(Oct)₂ catalysis?
A1: The main side reactions encountered during Sn(Oct)₂-catalyzed polymerizations are:
-
Transesterification: This is a major side reaction that can be either intermolecular (between polymer chains) or intramolecular (backbiting), leading to a broader molecular weight distribution (PDI), the formation of cyclic oligomers, and a redistribution of monomer units in copolymers.[1][2]
-
Hydrolysis: Sn(Oct)₂ is sensitive to moisture. Water can react with the catalyst to form tin hydroxides or oxides, which can alter the catalytic activity.[3] Water can also act as an initiator, leading to polymers with lower molecular weights than targeted.[4]
-
Oxidation: The tin(II) center is susceptible to oxidation to tin(IV), especially at elevated temperatures or in the presence of impurities.[5] Sn(IV) species may have different catalytic activities and can affect the final polymer properties.
Q2: My polymer has a broad molecular weight distribution (high PDI). What are the likely causes?
A2: A broad PDI is often a result of transesterification reactions.[2] Several factors can promote transesterification:
-
High reaction temperature: Higher temperatures increase the rate of both polymerization and transesterification.[6]
-
Long reaction times: Prolonged exposure of the polymer to the active catalyst at high temperatures allows for more extensive transesterification.[7]
-
High catalyst concentration: A higher concentration of Sn(Oct)₂ can lead to more significant transesterification.[3]
-
Impurities: The presence of hydroxyl-containing impurities can participate in exchange reactions.
Q3: I am observing lower molecular weights than theoretically predicted. What could be the issue?
A3: Lower than expected molecular weights can be attributed to several factors:
-
Presence of water: Water can act as an initiator, increasing the number of polymer chains and thus reducing the average molecular weight.[4]
-
Alcohol impurities: Alcohols are effective co-initiators with Sn(Oct)₂.[8] Any unintended alcohol impurities in the monomer or reaction system will initiate additional polymer chains.
-
High initiator-to-monomer ratio: An incorrect calculation or measurement of the initiator concentration will directly impact the final molecular weight.
-
Chain transfer reactions: Transesterification with impurities can lead to chain cleavage.
Q4: How can I minimize residual tin catalyst in my final polymer product?
A4: Minimizing residual tin is crucial for biomedical applications. Strategies include:
-
Reducing catalyst concentration: Using a lower catalyst-to-monomer ratio can significantly decrease the amount of residual tin.[9]
-
Purification after polymerization: The polymer can be dissolved in a suitable solvent and precipitated in a non-solvent to remove catalyst residues.
-
Using alternative purification methods: Techniques like extraction with CO₂-laden water are being explored as greener alternatives for catalyst removal.[10]
Troubleshooting Guides
Issue 1: Unexpectedly Broad Molecular Weight Distribution (PDI > 1.5)
| Possible Cause | Troubleshooting Action | Verification Method |
| Excessive Transesterification | 1. Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still provides a reasonable reaction rate. 2. Reduce Reaction Time: Monitor the reaction kinetics and quench the polymerization as soon as the desired monomer conversion is reached. 3. Optimize Catalyst Concentration: Use the minimum amount of Sn(Oct)₂ necessary for efficient polymerization. | Gel Permeation Chromatography (GPC) to analyze the PDI of the resulting polymer. |
| Impurities in Monomer | Purify the Monomer: Recrystallize the lactide or distill the caprolactone monomer to remove water, lactic acid, or other impurities. | ¹H NMR or Karl Fischer titration to assess the purity of the monomer before polymerization. |
| Inadequate Quenching | Properly Quench the Reaction: At the end of the polymerization, rapidly cool the reaction mixture and add a quenching agent like ethanol to deactivate the catalyst.[11] | GPC analysis of samples taken at different times after the supposed quenching to ensure no further change in molecular weight distribution occurs. |
Issue 2: Polymer Molecular Weight is Significantly Lower Than Target
| Possible Cause | Troubleshooting Action | Verification Method |
| Presence of Water | 1. Dry Monomer and Initiator: Dry the monomer and any alcohol initiator over a suitable drying agent (e.g., calcium hydride) and distill before use. 2. Dry Glassware and Setup: Thoroughly dry all glassware in an oven and assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon). | Karl Fischer titration to determine the water content of monomers and solvents. |
| Alcohol Impurities | Purify Monomer and Solvents: Ensure all components of the reaction mixture are free from unintended alcohol impurities through appropriate purification methods like distillation. | Gas Chromatography (GC) or ¹H NMR to detect and quantify alcohol impurities. |
| Incorrect Initiator Concentration | Accurately Prepare Initiator Solution: Prepare a stock solution of the initiator with a precisely known concentration and use a calibrated micropipette for addition. | Titration or other analytical methods to verify the concentration of the initiator stock solution. |
Issue 3: Inconsistent Reaction Rates or Initiation Period
| Possible Cause | Troubleshooting Action | Verification Method |
| Catalyst Hydrolysis | Handle Sn(Oct)₂ under Inert Atmosphere: Store and handle Sn(Oct)₂ under dry nitrogen or argon to prevent exposure to moisture.[3] | Visually inspect the catalyst for any turbidity or precipitation which might indicate hydrolysis. |
| Catalyst Oxidation | Use Fresh or Properly Stored Catalyst: Sn(Oct)₂ can oxidize over time, appearing yellow.[5] Use fresh catalyst or purify older batches by distillation if necessary.[8] | ¹¹⁹Sn NMR or Mössbauer spectroscopy can be used to determine the Sn(II)/Sn(IV) ratio. |
| Presence of Acidic Impurities | Purify Monomer: Acidic impurities like lactic acid in lactide monomer can react with the catalyst. Recrystallize the monomer to remove these impurities. | Titration of the monomer to determine the residual acid content. |
Quantitative Data
Table 1: Effect of Catalyst-to-Monomer Ratio on Residual Tin in Poly(ε-caprolactone)
| Catalyst:Monomer Ratio | Residual Tin (ppm) |
| 1:1000 | 176 |
| 1:10,000 | 5 |
| 1:20,000 | < 5 |
Data sourced from a study on the ring-opening polymerization of ε-caprolactone.[9]
Experimental Protocols
Protocol 1: Purification of Lactide Monomer by Recrystallization
-
Dissolution: Dissolve the crude lactide in a minimal amount of hot ethyl acetate or toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified lactide crystals under vacuum at a temperature below their melting point.
Protocol 2: Drying of Reaction Setup for Anhydrous Polymerization
-
Glassware Preparation: Clean all glassware thoroughly and dry in an oven at >120 °C for at least 4 hours, preferably overnight.
-
Assembly: Assemble the reaction apparatus (e.g., flask, condenser, stirrer) while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon).
-
Flame Drying (for rigorous applications): For highly sensitive polymerizations, the assembled glassware can be flame-dried under vacuum and then backfilled with inert gas. This should be performed with appropriate safety precautions.
-
Inert Gas Flow: Maintain a gentle flow of inert gas throughout the reaction setup during the entire experiment.
Protocol 3: Quenching of Sn(Oct)₂ Catalyzed Polymerization
-
Cooling: At the desired reaction endpoint, rapidly cool the reaction mixture by immersing the flask in an ice-water bath.
-
Quenching Agent Addition: While stirring, add an excess of a protic solvent such as ethanol to the reaction mixture.[11] A typical volume would be 5-10 times the volume of the catalyst solution.
-
Precipitation: Precipitate the polymer by pouring the quenched reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 4: Sample Preparation for GPC Analysis
-
Weighing: Accurately weigh 5-10 mg of the dry polymer sample into a vial.[12]
-
Dissolution: Add the appropriate GPC-grade solvent (e.g., tetrahydrofuran (THF) or chloroform) to achieve a concentration of approximately 1-2 mg/mL.[5]
-
Dissolving: Gently agitate the vial until the polymer is completely dissolved. This may take several hours for high molecular weight polymers. Avoid vigorous shaking which can cause shear degradation.[13]
-
Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter (PTFE or other compatible material) to remove any dust or particulate matter before injecting it into the GPC system.[12]
Visualizations
Caption: Main catalytic cycle for Sn(Oct)₂ initiated ring-opening polymerization.
Caption: Major side reaction pathways in Sn(Oct)₂ catalysis.
References
- 1. reprap.org [reprap.org]
- 2. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of stannous octoate or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 9. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Purification of Polymers from Residual Tin di(Octanoate)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of polymers containing residual tin di(octanoate) (Sn(Oct)₂), a common catalyst in ring-opening polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual tin di(octanoate) from my polymer?
A1: Residual tin di(octanoate) catalyst can be cytotoxic, which is a major concern for biomedical applications such as drug delivery systems and medical implants. For instance, to ensure biocompatibility in PCL-based biomedical implants, the residual tin content should be reduced to below 50 ppm.[1] Furthermore, leftover catalyst can negatively impact the polymer's stability, leading to degradation, and can affect its mechanical and optical properties.
Q2: What are the most common methods for removing tin di(octanoate)?
A2: The most prevalent methods for removing residual tin catalysts from polymers include:
-
Precipitation (or Reprecipitation): This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The catalyst remains dissolved in the solvent/non-solvent mixture.[2]
-
Adsorption: This method involves passing a polymer solution through a column packed with an adsorbent material like neutral alumina or silica gel, which traps the metal catalyst.[3]
-
Solvent Extraction: This technique uses a solvent that selectively dissolves the catalyst without dissolving the polymer.
-
Chelation: Chelating agents can be used to form complexes with the tin ions, which can then be more easily removed from the polymer.[3]
Q3: How do I choose the best purification method for my polymer?
A3: The choice of purification method depends on several factors, including the type of polymer, the solvent system, the required purity level, and the scale of your experiment. Precipitation is often a good starting point due to its simplicity. Adsorption can be very effective for achieving high purity. The selection of a specific method can be guided by the data presented in the comparison tables below.
Troubleshooting Guides
This section addresses common problems encountered during the purification of polymers from tin di(octanoate).
Troubleshooting Precipitation/Reprecipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - The polymer is partially soluble in the non-solvent. - The polymer solution is too dilute. - Mechanical loss during filtration or transfer. | - Select a non-solvent in which the polymer is completely insoluble. - Use a more concentrated polymer solution, but be mindful of viscosity. - Ensure careful handling and transfer of the precipitated polymer. Use a centrifuge to collect fine precipitates.[4] |
| Gummy or Oily Precipitate Instead of a Powder | - The non-solvent is added too quickly. - The polymer solution is too concentrated. - The temperature of the non-solvent is too high. | - Add the polymer solution dropwise into the vigorously stirred non-solvent. - Use a more dilute polymer solution to reduce viscosity. - Cool the non-solvent (e.g., in an ice bath) before precipitation. |
| Ineffective Catalyst Removal (High Residual Tin) | - The catalyst is co-precipitating with the polymer. - Insufficient washing of the precipitate. - Only one precipitation cycle was performed. | - Ensure the catalyst is soluble in the solvent/non-solvent mixture. - Wash the precipitated polymer thoroughly with the non-solvent. - Perform multiple (2-3) reprecipitation cycles for higher purity. |
| Polymer Degradation (Decrease in Molecular Weight) | - Use of harsh solvents. - High temperatures during dissolution. - Presence of water or other impurities that can cause hydrolysis. | - Use mild solvents and avoid prolonged exposure to high temperatures. - Use dry solvents and perform the procedure under an inert atmosphere if the polymer is sensitive to hydrolysis. |
Troubleshooting Adsorption Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymer Adheres to the Column | - The adsorbent is too active for the polymer. - The eluting solvent is not polar enough. | - Use a less polar adsorbent (e.g., neutral alumina instead of acidic). - Gradually increase the polarity of the eluting solvent. |
| Inefficient Catalyst Removal | - The adsorbent has a low affinity for the tin catalyst. - The flow rate is too fast. - The column is overloaded. | - Choose an adsorbent with a known affinity for tin compounds (neutral alumina is a good choice). - Reduce the flow rate to allow for sufficient interaction between the catalyst and the adsorbent. - Use a larger column or less polymer solution. |
| Clogging of the Column | - The polymer solution is too viscous. - The presence of particulate matter in the polymer solution. | - Dilute the polymer solution. - Filter the polymer solution before loading it onto the column. |
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data on the efficiency of different methods for removing residual tin.
Table 1: Efficiency of Tin Removal by Adjusting Catalyst Concentration (No Additional Purification)
| Polymer | Initial Catalyst:Monomer Ratio | Initial Tin Content (ppm) | Final Tin Content (ppm) | Reference |
| PCL | 1:1000 | 176 | 176 | [1] |
| PCL | 1:10,000 | 5 | 5 | [1] |
| PCL | 1:20,000 | < 5 | < 5 | [1] |
Table 2: Comparison of Different Purification Techniques for Metal Catalyst Removal (General)
| Purification Method | Polymer System | Metal Catalyst | Initial Metal Content (ppm) | Final Metal Content (ppm) | Removal Efficiency (%) | Reference |
| Precipitation (Methanol) | Polystyrene | Copper | ~200 | ~20 | ~90% | General ATRP data |
| Adsorption (Alumina Column) | Polystyrene | Copper | ~200 | < 5 | >97.5% | General ATRP data |
| CO₂ Laden Water Extraction | Poly(propylene carbonate) | Zinc | 2450 | ~245 | ~90% | [1] |
Note: Data directly comparing different methods for tin di(octanoate) removal is limited. The table above provides a general comparison for other metal catalysts to illustrate the potential efficiencies of the methods.
Experimental Protocols
Protocol 1: Purification of Poly(L-lactide) (PLA) by Precipitation
This protocol describes the purification of PLA synthesized via ring-opening polymerization using tin di(octanoate) as a catalyst.
Materials:
-
Crude PLA containing residual tin di(octanoate)
-
Chloroform (CHCl₃), reagent grade
-
Methanol (CH₃OH), reagent grade, chilled (-20°C)
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude PLA in chloroform at a concentration of approximately 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: Place a volume of chilled methanol that is 10 times the volume of the PLA solution into a beaker with a magnetic stir bar and stir vigorously.
-
Slowly add the PLA/chloroform solution dropwise to the stirring methanol using a dropping funnel. A white, fibrous precipitate of PLA should form immediately.
-
Isolation: Continue stirring for 30 minutes after all the PLA solution has been added to ensure complete precipitation.
-
Collect the precipitated PLA by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected PLA precipitate with an additional portion of chilled methanol to remove any remaining dissolved impurities.
-
Drying: Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature (typically 40-50°C) until a constant weight is achieved.
-
(Optional) Reprecipitation: For higher purity, redissolve the dried PLA in chloroform and repeat steps 2-7.
Protocol 2: Purification of PLA using a Neutral Alumina Column
This protocol is suitable for removing polar impurities, including metal catalyst residues, from a polymer solution.
Materials:
-
Crude PLA solution in a suitable solvent (e.g., chloroform or dichloromethane)
-
Neutral alumina (Brockmann I, standard grade, ~150 mesh)
-
Sand, acid-washed
-
Glass chromatography column with a stopcock
-
Eluting solvent (e.g., chloroform or dichloromethane)
-
Cotton or glass wool
-
Collection flasks
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of neutral alumina in the eluting solvent.
-
Pour the slurry into the column and allow the alumina to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed alumina.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude PLA in a minimal amount of the eluting solvent.
-
Carefully load the polymer solution onto the top of the column.
-
-
Elution:
-
Begin eluting the polymer through the column with the chosen solvent. The non-polar polymer will move through the column while the more polar tin catalyst residues will be adsorbed by the alumina.
-
Collect the eluate in fractions.
-
-
Analysis and Collection:
-
Monitor the collected fractions for the presence of the polymer (e.g., by checking the viscosity or by thin-layer chromatography if applicable).
-
Combine the fractions containing the purified polymer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified polymer.
-
Dry the polymer further in a vacuum oven.
-
Mandatory Visualizations
Caption: Workflow for Polymer Purification by Precipitation.
Caption: Workflow for Adsorption Chromatography Purification.
References
Effect of impurities in stannous octoate on catalytic activity
Technical Support Center: Stannous Octoate Catalysis
Welcome to the technical support center for stannous octoate [Sn(Oct)₂]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the catalytic activity of stannous octoate, with a specific focus on the impact of impurities.
Frequently Asked Questions (FAQs)
Q1: What is stannous octoate and what is its primary function?
A1: Stannous octoate, also known as tin(II) 2-ethylhexanoate, is an organotin compound widely used as a catalyst in various polymerization reactions.[1] Its primary function is to accelerate reaction rates, such as the formation of urethane linkages in polyurethane production and the ring-opening polymerization of lactones like ε-caprolactone to produce polyesters (e.g., PCL) and polylactic acid (PLA).[2][3] The tin(II) center acts as a Lewis acid, coordinating with and activating the monomers to facilitate polymer chain growth.[1]
Q2: What are the most common impurities in stannous octoate and where do they come from?
A2: The most common impurities arise from degradation and exposure to the environment:
-
Stannic (Sn(IV)) compounds: These are formed when the active stannous (Sn(II)) ion is oxidized upon exposure to air.[2][4] This is a primary cause of catalyst deactivation.
-
Water (Moisture): Exposure to moisture leads to hydrolysis of the stannous octoate.[3][4]
-
2-Ethylhexanoic Acid: This can be present as a residual reactant from synthesis or as a byproduct of hydrolysis.[4][5]
-
Stannic Oxide (SnO₂): This is a precipitation product resulting from the hydrolysis of stannous octoate in the presence of water.[4]
Q3: How do these impurities negatively affect the catalytic activity?
A3: Impurities significantly reduce the catalyst's effectiveness:
-
Oxidation to Sn(IV): Stannic (Sn(IV)) species are far less catalytically active than stannous (Sn(II)) species, leading to a direct reduction in the reaction rate.[4]
-
Hydrolysis: The breakdown of stannous octoate into inactive species like stannic oxide and free acid diminishes the concentration of the active catalyst.[4] Water can also compete with the reactants for coordination to the tin center, further inhibiting the reaction.[4]
-
Acid/Base Contamination: Strong acids or bases can disrupt the coordination environment of the tin atom, altering its catalytic function.[4]
Q4: My stannous octoate has a yellow tint. Is it still effective?
A4: Pure stannous octoate is a colorless to pale yellow liquid.[2] A distinct yellow color often indicates the presence of impurities, most notably the oxidation of Sn(II) to Sn(IV).[2][6][7] While it may still possess some catalytic activity, the yellowing is a strong indicator of reduced potency. For reactions requiring precise control and consistent rates, using a fresh, colorless batch is highly recommended.
Q5: How critical is it to protect stannous octoate from air and moisture?
A5: It is extremely critical. Stannous octoate is sensitive to both oxygen and humidity.[8] Exposure to air leads to irreversible oxidation, while moisture causes hydrolysis.[4] Both degradation pathways reduce the concentration of the active Sn(II) catalyst, leading to slower and less efficient reactions.[4] To ensure optimal performance, it should be stored under an inert atmosphere (e.g., nitrogen) and in tightly sealed containers.[8]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Slow or Incomplete Polymerization
-
Symptom: The reaction takes significantly longer than expected to reach the desired viscosity or conversion, or it stalls completely.
-
Possible Cause: The most likely cause is reduced catalytic activity due to degradation of the stannous octoate. This is often a result of oxidation (Sn(II) → Sn(IV)) from air exposure or hydrolysis from moisture contamination in the catalyst or reactants.[4]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh vial of stannous octoate from a reputable supplier, ensuring it was stored under an inert atmosphere.[8]
-
Dry Reactants: Ensure all monomers, initiators (e.g., polyols), and solvents are thoroughly dried before the reaction.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent contamination during the experiment.
-
Quantify Active Tin: If the problem persists, consider analytical quantification of the Sn(II) content in your catalyst batch (see Experimental Protocol 1).
-
Problem 2: Inconsistent Batch-to-Batch Reaction Profiles
-
Symptom: Identical experimental setups result in different reaction times, exotherms, or final polymer properties (e.g., molecular weight) between batches.
-
Possible Cause: The concentration of active Sn(II) varies between different lots or even within the same bottle of catalyst if it has been handled improperly over time.
-
Troubleshooting Steps:
-
Standardize Catalyst Handling: Implement a strict protocol for handling the catalyst. Use a syringe to extract the required amount under a positive pressure of inert gas rather than opening the bottle repeatedly.
-
Quality Control New Batches: Before use in critical applications, perform a small-scale test reaction with each new batch of stannous octoate to verify its activity against a known standard.
-
Characterize the Catalyst: For maximum consistency, perform analytical tests such as Sn(II)/Sn(IV) quantification and water content analysis on each new batch.
-
Problem 3: Unexpected Induction Period at the Start of the Reaction
-
Symptom: The reaction shows a significant delay before polymerization begins, even though the catalyst has been added.
-
Possible Cause: This is particularly common in polyester synthesis (e.g., from ε-caprolactone) where an alcohol initiator is used. Certain alcohols, especially diols like ethylene glycol, can have strong interactions with stannous octoate.[5][9] These interactions can form more stable, less reactive stannous alkoxide species, which must be consumed before rapid chain propagation can begin.[5][10]
-
Troubleshooting Steps:
-
Review Initiator Choice: The type of alcohol initiator can significantly affect the induction period. For example, 1-butanol has been shown to have no detectable induction period compared to diols.[5][9]
-
Monitor Initiator Consumption: If possible, use techniques like ¹H NMR to monitor the consumption of the free alcohol initiator. The end of the induction period often coincides with the near-complete consumption of the free initiator.[5]
-
Adjust Process Parameters: If the initiator cannot be changed, account for this induction period in your process timing.
-
Data Presentation
Table 1: Summary of Common Impurities and Their Effects
| Impurity | Source | Effect on Catalytic Activity | Visual/Physical Indicators |
| Stannic (Sn(IV)) Compounds | Oxidation from exposure to air[4] | Significantly lower catalytic activity compared to Sn(II)[4] | Catalyst liquid turns yellow[2][6] |
| Water (H₂O) | Exposure to humidity, contaminated reactants[4] | Causes hydrolysis, deactivating the catalyst[4] | Catalyst may appear cloudy; potential for SnO₂ precipitate |
| 2-Ethylhexanoic Acid | Byproduct of hydrolysis, residual from synthesis[4][5] | Can retard the polymerization rate[5] | May increase the overall acidity of the catalyst solution |
| Stannic Oxide (SnO₂) | Product of hydrolysis[4] | Inactive solid, reduces active catalyst concentration | White precipitate may form in the catalyst |
Table 2: Illustrative Impact of Sn(IV) Content on Polyurethane Gel Time
This table presents hypothetical data to illustrate the quantitative effect of Sn(IV) impurities on catalytic activity, as measured by the gel time in a representative flexible polyurethane foam formulation.
| Stannous Octoate Batch | Sn(II) Content (%) | Sn(IV) Content (%) | Gel Time (seconds) |
| A (High Purity) | 99.5 | 0.5 | 65 |
| B (Slightly Oxidized) | 95.0 | 5.0 | 85 |
| C (Moderately Oxidized) | 90.0 | 10.0 | 110 |
| D (Heavily Oxidized) | 80.0 | 20.0 | 180 |
Note: Data are for illustrative purposes. Actual results will vary based on the specific formulation and reaction conditions. Higher Sn(II) content correlates with stronger catalytic activity and shorter reaction times.[11]
Experimental Protocols
Protocol 1: Quantification of Sn(II) and Sn(IV) by Differential Pulse Polarography (DPP)
This method allows for the selective determination of stannous and stannic ions.[12]
-
Objective: To quantify the concentration of active Sn(II) and inactive Sn(IV) in a stannous octoate sample.
-
Principle: DPP measures the current that flows as the potential is varied at an electrode. Sn(II) and Sn(IV) ions are reduced at different potentials, allowing for their separation and quantification.[12][13]
-
Methodology:
-
Sample Preparation (Critical): All sample preparation must be performed under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of Sn(II) during the analysis.[12]
-
Extraction: Accurately weigh a sample of stannous octoate and dissolve it in a suitable deoxygenated organic solvent (e.g., toluene). Extract the tin species into an acidic aqueous solution (e.g., HCl) that has been purged with nitrogen.
-
Instrument Setup:
-
Working Electrode: Dropping Mercury Electrode (DME)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
-
Analysis:
-
Transfer the aqueous extract to the polarographic cell and purge with nitrogen for 5-10 minutes to remove dissolved oxygen.
-
Scan the potential over the appropriate range. Well-defined peaks for the reduction of Sn(II) and Sn(IV) will appear at characteristic potentials (e.g., around -650 mV for Sn(II) and -1210 mV for Sn(IV), though this can vary with the electrolyte).[12]
-
Create a calibration curve using standards of known Sn(II) and Sn(IV) concentrations.
-
-
Calculation: Determine the concentration of Sn(II) and Sn(IV) in the sample by comparing the peak heights or areas to the calibration curve.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water in a stannous octoate sample.
-
Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base. The endpoint is detected potentiometrically.
-
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for non-polar samples, such as a mixture of methanol and chloroform or a specialized commercial Karl Fischer solvent.
-
Sample Preparation: In a dry, inert atmosphere, draw a known volume or weight of the stannous octoate sample using a gas-tight syringe.
-
Titration: Inject the sample directly into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for slow or inconsistent reactions.
Caption: Degradation pathways of stannous octoate.
Caption: Quality control workflow for new catalyst batches.
References
- 1. nbinno.com [nbinno.com]
- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. bdmaee.net [bdmaee.net]
- 5. researchgate.net [researchgate.net]
- 6. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 7. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 8. SEAVALOUR - 2003 STANNOUS OCTOATE [seavalour.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. Development and validation of a quantitative method for the selective determination of tin species in tin octoate by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stannous Octoate and Dibutyltin Dilaurate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical determinant of reaction efficiency, product characteristics, and process viability in polyurethane and polyester synthesis. Among the most prevalent organometallic catalysts are stannous octoate (Sn(Oct)₂) and dibutyltin dilaurate (DBTDL). This guide provides an objective comparison of their catalytic activity, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Introduction to the Catalysts
Stannous octoate, also known as tin(II) 2-ethylhexanoate or T-9, is a metal carboxylate featuring tin in the +2 oxidation state.[1][2][3] It is widely recognized as a primary gelling catalyst in the production of flexible polyurethane foams.[4][5][6] Dibutyltin dilaurate (DBTDL or T-12) is an organotin compound with a tin atom in the +4 oxidation state covalently bonded to two butyl groups and two laurate groups.[7][8] DBTDL is a highly versatile and reactive catalyst used across a broad spectrum of applications, including polyurethane coatings, adhesives, sealants, elastomers (CASE), and rigid foams.[8][9][10]
Catalytic Mechanism and Signaling Pathways
Both catalysts function as Lewis acids but are generally believed to proceed via different coordination mechanisms in polyurethane formation.
Stannous Octoate (SO): Polyol Activation Pathway
Stannous octoate is thought to primarily activate the polyol component. The tin(II) center coordinates with the oxygen atom of the polyol's hydroxyl group.[2][5] This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen and making it more susceptible to attack the electrophilic carbon of the isocyanate group.[2]
Dibutyltin Dilaurate (DBTDL): Isocyanate Activation Pathway
The prevailing mechanism for DBTDL involves its coordination with the isocyanate group.[8] The tin atom acts as a Lewis acid, interacting with the nitrogen or oxygen of the isocyanate, which increases the electrophilicity of the isocyanate's carbonyl carbon. This activation facilitates the nucleophilic attack from the hydroxyl group of the polyol.
Comparative Performance Data
Direct quantitative comparison of catalytic activity is highly dependent on the specific formulation, including the type of polyol and isocyanate, temperature, and presence of other additives. While comprehensive, directly comparable data across various applications is proprietary, data from a model system study and typical physical properties are summarized below.
| Property | Stannous Octoate (SO, T-9) | Dibutyltin Dilaurate (DBTDL, T-12) |
| Chemical Formula | Sn(C₈H₁₅O₂)₂ | C₃₂H₆₄O₄Sn |
| Appearance | Light yellow, transparent viscous liquid[6][11] | Colorless to pale yellow transparent liquid[7][8] |
| Tin Content (%) | ≥28.0%[11] | 18.2 - 18.9%[9] |
| Typical Application | Flexible Polyurethane Foams[1] | Coatings, Adhesives, Sealants, Elastomers (CASE), Rigid Foams[12] |
| Hydrolytic Stability | Low; sensitive to moisture[12][13] | Good[9] |
| Relative Toxicity | Lower toxicity profile[14][15] | Higher toxicity profile; regulatory scrutiny[14][16] |
| Kinetic Rate Constant (k) | Little to no catalytic activity observed in this system.[17] | 5.9 x 10⁻⁴ L/(mol·s)[17] |
| Kinetic data from a model study reacting dicyclohexylmethane-4,4'-diisocyanate (H12MDI) with 1-butanol in DMF at 40°C.[17] This system is not representative of all polyurethane reactions, particularly foam production where stannous octoate is highly effective. |
Qualitatively, DBTDL is often considered a more reactive and potent gelling catalyst than stannous octoate in CASE applications.[14] However, in the production of flexible foams, stannous octoate provides a highly efficient and balanced gelation reaction.[18] Stannous octoate's poor hydrolytic stability makes it unsuitable for pre-blended, two-component systems where DBTDL's stability is an advantage.[12]
Experimental Protocols
To quantitatively assess and compare the catalytic activity of stannous octoate and DBTDL, the following experimental methodologies are commonly employed.
Kinetic Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
This method measures the rate of the isocyanate-polyol reaction by monitoring the consumption of the isocyanate (NCO) group.
-
Objective: To determine the second-order reaction rate constant (k).
-
Apparatus: A stirred batch reactor, a temperature-controlled circulation loop, and an FTIR spectrometer with a transmission cell.
-
Procedure:
-
Prepare separate solutions of the diisocyanate (e.g., H12MDI) and the polyol (e.g., 1-butanol) in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add a precise concentration of the catalyst (DBTDL or stannous octoate) to the polyol solution.
-
Equilibrate the reactor and FTIR cell to the desired reaction temperature (e.g., 40°C).[17]
-
Combine the isocyanate and polyol/catalyst solutions in the reactor under vigorous stirring to ensure homogeneity. This marks time zero (t=0).
-
Immediately begin circulating the reactor contents through the FTIR cell.
-
Record FTIR spectra at regular intervals. Monitor the decrease in the absorbance of the characteristic NCO stretching peak, typically found around 2260-2275 cm⁻¹.[17]
-
Calculate the concentration of NCO groups at each time point using the Beer-Lambert law.
-
Plot the reciprocal of the NCO concentration (1/[NCO]) against time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.[17]
-
Foam Reactivity Profile Measurement (Cup Test)
This is a standard industry method to characterize the performance of catalysts in a specific foam formulation.
-
Objective: To measure the characteristic reaction times (cream, gel, tack-free) of a polyurethane foam system.
-
Apparatus: A suitable container (e.g., paper cup), a high-speed mixer (e.g., 2000 rpm), a stopwatch, and a thermocouple.[19]
-
Procedure:
-
Pre-condition all components (polyol, isocyanate, catalyst, surfactant, blowing agent) to a specified temperature.
-
In the cup, accurately weigh and combine the polyol, surfactant, blowing agent, and the catalyst being tested (stannous octoate or DBTDL).
-
Mix these components for a specified time (e.g., 15 seconds) until uniform.[19]
-
Add the pre-weighed isocyanate to the mixture and immediately start the stopwatch and high-speed mixing.
-
Mix for a short, standardized duration (e.g., 10-15 seconds).[19]
-
Record the following events:
-
Cream Time: The point at which the mixture begins to rise and change color, typically becoming cream-like.
-
Gel Time (or String Time): The point at which fine, string-like strands of polymer can be pulled from the rising foam with a spatula or wooden stick.
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
-
-
The exotherm (maximum temperature) of the reaction can also be monitored by placing a thermocouple in the center of the reacting mass.
-
Conclusion
The choice between stannous octoate and dibutyltin dilaurate is highly application-dependent. Stannous octoate remains the catalyst of choice for many flexible polyurethane foam applications due to its high efficiency and favorable performance-to-cost ratio.[18] Its primary drawbacks are its low hydrolytic stability and narrower application window.
Dibutyltin dilaurate offers greater versatility, higher reactivity in many non-foam systems, and better hydrolytic stability, making it a staple in the CASE industry.[9][12] However, its higher toxicity profile and the presence of regulatory pressures are significant concerns, driving the search for safer alternatives.[16] For any new formulation, it is imperative to conduct direct experimental comparisons using the methodologies outlined to determine the optimal catalyst and concentration for the desired reaction profile and end-product properties.
References
- 1. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 2. newtopchem.com [newtopchem.com]
- 3. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 4. emirachem.com [emirachem.com]
- 5. ohans.com [ohans.com]
- 6. nbinno.com [nbinno.com]
- 7. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 8. t – 12 catalyst for high reactivity in flexible foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 9. amazontele.com [amazontele.com]
- 10. allhdi.com [allhdi.com]
- 11. SYNOCAT® T-9 - Stannous Octoate Polyurethane Catalyst [sinocurechem.com]
- 12. poliuretanos.net [poliuretanos.net]
- 13. silibasesilicone.com [silibasesilicone.com]
- 14. morpholine.cc [morpholine.cc]
- 15. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 18. nbinno.com [nbinno.com]
- 19. reaxis.com [reaxis.com]
A Comparative Analysis of Tin-Based Catalysts in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of common tin-based catalysts used in polyurethane synthesis. The selection of an appropriate catalyst is critical as it significantly influences the reaction kinetics, processing parameters, and the final properties of the polyurethane product. This document aims to assist researchers and professionals in making informed decisions by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.
Introduction to Tin-Based Catalysts in Polyurethane Chemistry
Organotin compounds are highly effective catalysts for the polyurethane-forming reaction between isocyanates and polyols.[1][2] They are known for their high selectivity towards the gelling reaction (polyol-isocyanate) over the blowing reaction (water-isocyanate), which is crucial for controlling the polymer structure and properties.[2][3] The two most predominantly used tin-based catalysts in the polyurethane industry are Dibutyltin Dilaurate (DBTDL) and Stannous Octoate (also known as Tin(II) 2-ethylhexanoate).[1][3] While both are effective, they exhibit different catalytic activities and are typically employed in different types of polyurethane systems.[2] DBTDL is more commonly used in rigid foams, coatings, and elastomers, whereas stannous octoate is a staple in the production of flexible foams.[2][4]
Comparative Performance of Tin-Based Catalysts
The choice of a tin-based catalyst has a direct impact on the processing characteristics and the mechanical performance of the final polyurethane material. The following tables summarize the key performance indicators for Dibutyltin Dilaurate (DBTDL) and Stannous Octoate.
Reaction Kinetics
The catalytic activity of tin compounds significantly affects the curing profile of the polyurethane system. Key parameters include cream time, gel time, and tack-free time, which are critical for processability and large-scale production.
Table 1: Comparative Reaction Kinetics of Tin-Based Catalysts
| Parameter | Dibutyltin Dilaurate (DBTDL) | Stannous Octoate | Test Method |
| Primary Application | Rigid Foams, Coatings, Elastomers[2] | Flexible Foams[5] | - |
| Cream Time | Moderate | Fast | ASTM D7487[6] |
| Gel Time | Faster gelling catalyst[4] | Slower than DBTDL[5] | ASTM D7487[6] |
| Tack-Free Time | Generally shorter | Generally longer | FEICA TM 1014:2013[7] |
| Catalytic Activity | More reactive than Stannous Octoate[4] | Less reactive than DBTDL[5] | - |
Note: The reactivity can be influenced by the specific formulation, temperature, and presence of co-catalysts.
Mechanical Properties of Resultant Polyurethane Foams
The catalyst type influences the polymer network formation, which in turn dictates the mechanical properties of the polyurethane foam.
Table 2: Comparative Mechanical Properties of Polyurethane Foams
| Property | Dibutyltin Dilaurate (DBTDL) | Stannous Octoate | Test Method |
| Compressive Strength | Generally higher in rigid foams[8] | Lower in flexible foams | ASTM D1621[9][10] |
| Cell Structure | Promotes a more compact cell structure in rigid foams[8] | Promotes uniform cell structure in flexible foams[3] | SEM Analysis |
| Crosslinking Density | Higher | Lower | - |
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate evaluation and comparison of catalyst performance.
Determination of Reaction Kinetics (Cup Foam Test)
This protocol is based on ASTM D7487 for determining the characteristic reaction times of a polyurethane foam formulation.[6]
Materials and Equipment:
-
Paper or plastic cup
-
Mixing propeller
-
Stopwatch
-
Tongue depressor or similar implement
-
Reactants (polyol, isocyanate, catalyst, blowing agent, surfactant) at a specified temperature
Procedure:
-
Weigh the reactants into the cup in a predetermined order.
-
Start the stopwatch and begin mixing the reactants at a specified speed.
-
Cream Time: Record the time when the mixture begins to rise and change color.[6]
-
Gel Time: Periodically touch the surface of the rising foam with a tongue depressor. Record the time at which long, tacky strings of material can be pulled away.[11]
-
Tack-Free Time: Continue to touch the foam surface. Record the time when the surface can be touched without sticking.[6]
-
Rise Time: Record the time at which the foam stops expanding.[12]
Compressive Strength of Rigid Polyurethane Foam
This protocol follows the ASTM D1621 standard for determining the compressive properties of rigid cellular plastics.[9][10][13]
Materials and Equipment:
-
Universal Testing Machine with a compression platen
-
Specimen cutting tool
-
Caliper for dimensional measurements
Procedure:
-
Prepare at least five test specimens with a minimum surface area of 25.8 cm² and a minimum height of 25.4 mm. The loading surfaces should be parallel.[9]
-
Measure and record the dimensions of each specimen.
-
Place a specimen on the lower platen of the testing machine, ensuring it is centered.
-
Apply a compressive load at a constant rate of 2.5 mm/min for each 25.4 mm of specimen thickness.[14]
-
Continue the test until a yield point is reached or the specimen is compressed to 13% of its original thickness.[14]
-
The compressive strength is calculated from the maximum load carried by the specimen divided by the original cross-sectional area.[9]
In-Situ Monitoring of Polyurethane Synthesis via FT-IR Spectroscopy
This protocol allows for the real-time monitoring of the consumption of reactants and the formation of urethane linkages.
Materials and Equipment:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[15]
-
Reaction vessel with a port for the ATR probe.
-
Stirring mechanism.
-
Temperature control system.
Procedure:
-
Set up the reaction vessel with the polyol, catalyst, and any other components except the isocyanate.
-
Insert the ATR probe into the reaction mixture and begin collecting background spectra.
-
Add the isocyanate to the vessel and start the FT-IR data acquisition at regular intervals (e.g., every 30-60 seconds).[15]
-
Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730-1700 cm⁻¹) and the N-H bending peak (around 1530 cm⁻¹).[16][17]
-
The kinetic data can be used to determine reaction rates and catalyst efficiency.
Visualizing the Process
Diagrams can provide a clearer understanding of the chemical pathways and experimental workflows.
Caption: Catalytic mechanism of polyurethane formation.
Caption: Workflow for evaluating tin catalyst performance.
Conclusion
The selection between Dibutyltin Dilaurate and Stannous Octoate is highly dependent on the desired properties of the final polyurethane product. DBTDL is a more reactive catalyst, promoting a faster cure and leading to higher crosslinking density, which is advantageous for rigid applications requiring high mechanical strength.[4][8] Conversely, Stannous Octoate provides a more balanced reaction profile suitable for flexible foams, where controlled rise and uniform cell structure are paramount.[3] Environmental and health regulations are also a growing consideration, as organotin compounds are facing increasing scrutiny.[18] This guide provides a foundational understanding and practical protocols to aid in the rational selection and evaluation of tin-based catalysts for specific polyurethane applications.
References
- 1. researchgate.net [researchgate.net]
- 2. poliuretanos.net [poliuretanos.net]
- 3. nbinno.com [nbinno.com]
- 4. morpholine.cc [morpholine.cc]
- 5. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. feica.eu [feica.eu]
- 8. The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes [scirp.org]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 14. testresources.net [testresources.net]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols [repositorio.ipv.pt]
- 18. taylorfrancis.com [taylorfrancis.com]
A Comparative Analysis of Bismuth-Based Catalysts as Sustainable Alternatives to Tin Di(octanolate) in Polymer Synthesis
Introduction: The synthesis of polyurethanes and other polymers has long relied on the high catalytic activity of organotin compounds, such as tin di(octanolate) and dibutyltin dilaurate (DBTDL). However, significant concerns regarding their toxicity and environmental impact have driven the search for safer, more sustainable alternatives.[1] Bismuth-based catalysts, particularly bismuth carboxylates like bismuth neodecanoate, have emerged as a leading class of non-toxic substitutes.[2][3] This guide provides an objective comparison of the efficacy of bismuth-based catalysts versus tin di(octanolate), supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in making informed catalyst selections.
Performance Comparison: Bismuth vs. Tin Catalysts
Bismuth catalysts have demonstrated comparable and, in some cases, superior performance to their tin counterparts, particularly in the synthesis of polyurethane (PU) foams and elastomers.
Catalytic Activity: Bismuth catalysts function as Lewis acids to promote the urethane reaction, coordinating with both the isocyanate and polyol to facilitate the reaction.[1] Studies show that the catalytic activity can be highly effective. For instance, bismuth triflate has been shown to have a higher isocyanate conversion efficiency than stannous octoate in flexible polyurethane foam production.[4][5] This is attributed to its high Lewis acidity and solubility in water, which allows it to effectively catalyze both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[6] While some bismuth carboxylates may show moderate or lower activity compared to DBTDL, their performance can be significantly enhanced by using them in heterobimetallic complexes, for example, with lithium carboxylates.[7]
Selectivity and Side Reactions: A key advantage of bismuth catalysts is their higher selectivity for the isocyanate-hydroxyl (gel) reaction over the isocyanate-water (blow) reaction compared to many tin catalysts.[8] This provides better control over the foaming process and the final polymer structure. Tin catalysts, conversely, can promote side reactions like transesterification, which may lead to a loss of control over molecular weight and an increase in the dispersity of the polymer.[9]
Hydrolytic and Thermal Stability: Bismuth neodecanoate is noted for its excellent hydrolytic stability, making it suitable for use in formulations containing moisture.[1][3] Certain proprietary bismuth catalysts (e.g., BiCATs 8840 and 8842) have been specifically engineered for enhanced long-term hydrolytic stability, outperforming traditional bismuth and tin catalysts in this regard.[10] Thermally, bismuth neodecanoate remains stable at temperatures up to 200°C.[3]
Toxicity and Environmental Impact: The primary driver for replacing tin catalysts is their toxicity.[9] Organotin compounds are associated with significant health and environmental risks. Bismuth and its compounds are, by contrast, widely recognized for their low toxicity and are even used in medical and cosmetic applications, positioning them as a "green" alternative.[3][9][11]
Data Presentation
The following tables summarize the quantitative data from comparative studies.
Table 1: Comparison of Catalytic Activity in Polyurethane Foam Synthesis
| Catalyst | Concentration (wt%) | Isocyanate Conversion | Gel Time (s) | Cream Time (s) | Reference |
|---|---|---|---|---|---|
| Bismuth Triflate | 0.1 | Higher than Stannous Octoate | ~135 | ~12 | [4][6] |
| Stannous Octoate | 0.2 | Lower than Bismuth Triflate | ~135 | ~12 | [6] |
| BiCAT 8842 | Not specified | Stable over time | Higher but more stable | Stable over time | [10] |
| BiCAT 8106 | Not specified | "Bounce" in performance | Variable | Variable | [10] |
| Tin Di(octanolate) | Not specified | Varies | Varies | Varies |[10] |
Table 2: Comparison of Mechanical Properties of Resulting Polyurethane Foams
| Catalyst Type | Density ( kg/m ³) | Young's Modulus (Normalized) | Thermal Stability | Cellular Morphology | Reference |
|---|---|---|---|---|---|
| Bismuth-catalyzed | Similar to Tin | Better mechanical behavior | Similar to Tin | Well-evolved, open-cell | [4][5] |
| Tin-catalyzed | Similar to Bismuth | Lower than Bismuth | Similar to Bismuth | - |[4][5] |
Table 3: General Properties of Bismuth vs. Tin Catalysts
| Property | Bismuth-Based Catalysts | Tin-Based Catalysts | Reference |
|---|---|---|---|
| Toxicity | Low, environmentally friendly | High, toxic | [1][2][3] |
| Catalytic Activity | Good to high, can be enhanced | High | [2][7] |
| Selectivity (Gel/Blow) | Higher selectivity for gel reaction | Less selective | [8] |
| Hydrolytic Stability | Good to excellent | Varies, can be poor | [1][10] |
| Cost | Relatively low cost | Cost-effective | [1] |
| Side Reactions | Less prone to side reactions | Can promote transesterification |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating comparative studies.
Protocol 1: Synthesis of Flexible Polyurethane Foam This protocol is based on the methodology described for comparing bismuth triflate and stannous octoate.[6]
-
Premix Preparation: A premix is formulated by blending all components except the isocyanate. This includes the polyol, water (blowing agent), amine catalyst, surfactant, and the metal catalyst (either bismuth-based or tin-based). The components are mixed using a mechanical mixer at 2000 rpm for 2 minutes.
-
Isocyanate Addition: The required amount of isocyanate is added to the premix and vigorously mixed for 10 seconds at 2000 rpm.
-
Foaming: The resulting mixture is immediately poured into an open mold (e.g., 20 x 13 x 13 cm³) and allowed to free-rise at ambient room temperature.
-
Curing: The foam is allowed to cure at room temperature for at least 24 hours before characterization.
-
Characterization: The foam's properties are then analyzed, including density, mechanical properties (tensile strength, Young's modulus), and thermal stability (Thermogravimetric Analysis).
Protocol 2: Kinetic Analysis via 1H NMR Spectroscopy This protocol outlines a method for studying reaction kinetics, as described for BiCAT catalysts.[10]
-
System Preparation: A model system is prepared using 1-octanol as the limiting reagent and phenylisocyanate. The reaction is conducted under pseudo-first-order conditions.
-
Catalyst Addition: A precise concentration of the catalyst (bismuth or tin-based) is added to the system.
-
Data Acquisition: 1H NMR spectra are collected at various time intervals and at different temperatures (e.g., 15°C, 25°C, 35°C, 45°C).
-
Analysis: The disappearance of the 1-octanol hydroxyl proton signal is monitored over time to determine the reaction rate. A plot of ln[OH] versus time allows for the calculation of the rate constant (k).
-
Thermodynamic Parameters: By determining the rate constant at different temperatures, an Eyring plot can be constructed to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for each catalyst system.
Visualizations
Diagram 1: Generalized Catalytic Mechanism for Urethane Formation
References
- 1. bdmaee.net [bdmaee.net]
- 2. bdmaee.net [bdmaee.net]
- 3. newtopchem.com [newtopchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shepchem.com [shepchem.com]
- 11. Investigation of a Non-Toxic Bismuth Catalyst for ROTEP - ACS Green Chemistry [gcande.digitellinc.com]
A Comparative Guide to Validating the Molecular Weight of PLA from Stannous Octoate Polymerization
For researchers and drug development professionals, the synthesis of Poly(Lactic Acid) (PLA) with a predictable and consistent molecular weight is paramount. As a biodegradable and biocompatible polymer, PLA's mechanical properties, degradation profile, and drug release kinetics are directly influenced by its molecular weight and molecular weight distribution. Stannous octoate (Sn(Oct)₂) is one of the most effective and widely used catalysts for the ring-opening polymerization (ROP) of lactide to produce high molecular weight PLA.[1][2]
This guide provides an objective comparison of how different reaction parameters affect the molecular weight of PLA synthesized using stannous octoate. It also offers a detailed experimental protocol for the validation of these results using the industry-standard technique of Gel Permeation Chromatography (GPC).
The Role of Stannous Octoate in PLA Synthesis
Stannous octoate catalyzes the ROP of lactide via a coordination-insertion mechanism.[3][4] It is crucial to note that Sn(Oct)₂ is a catalyst, not an initiator; it requires a nucleophilic co-initiator, such as an alcohol or residual water, to begin the polymerization process.[1][4][5] The co-initiator reacts with the tin catalyst to form a stannous alkoxide, which is the true initiating species. The lactide monomer then coordinates to the tin atom and is subsequently inserted into the tin-alkoxide bond, propagating the polymer chain.
References
A Comparative Kinetic Analysis of Tin(II) 2-Ethylhexanoate versus Zinc Catalysts in Ring-Opening Polymerization
A comprehensive guide for researchers on the catalytic performance of Sn(Oct)₂ and zinc-based catalysts in the synthesis of polyesters, with a focus on polylactide.
The synthesis of biodegradable polyesters, such as polylactide (PLA), through ring-opening polymerization (ROP) is of paramount importance in the development of advanced materials for biomedical and pharmaceutical applications. The choice of catalyst is a critical factor that dictates not only the reaction kinetics but also the properties of the resulting polymer and its suitability for specific applications. This guide provides a detailed comparison of the kinetic performance of the widely used tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst and emerging zinc-based catalysts.
Executive Summary
Tin(II) 2-ethylhexanoate is a highly active catalyst for the ROP of lactide, leading to rapid polymerization and high monomer conversion. However, its use is associated with concerns regarding tin toxicity and a higher propensity for side reactions, such as transesterification, which can affect the polymer's molecular weight distribution and thermal stability. Zinc-based catalysts have emerged as a promising, less toxic alternative. While generally exhibiting lower catalytic activity compared to Sn(Oct)₂, certain zinc catalysts offer improved control over the polymerization process, leading to polymers with more defined architectures.
Comparative Kinetic and Performance Data
The following tables summarize the key performance indicators for Sn(Oct)₂ and various zinc catalysts in the ring-opening polymerization of lactide, based on published experimental data.
Table 1: Comparison of Catalytic Activity and Polymer Properties for Sn(Oct)₂ and Zinc Catalysts in Lactide Polymerization
| Catalyst | Monomer | Temperature (°C) | Monomer/Catalyst Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Sn(Oct)₂ | L-lactide | 180 | 200:1 | 1 | 99 | - | - | [1] |
| Sn(Oct)₂ | rac-lactide | 130 | - | - | - | Comparable to Zn complexes | - | [2] |
| Zinc Caprylate (ZnCap₂) | L-lactide | 130 | - | - | - | - | - | [1] |
| Dehydrated Zinc Lactate | DL-lactide | - | - | - | Slower than Sn(Oct)₂ | High | - | [3][4] |
| Zinc Complex (guanidine-phenolate) | rac-lactide | 130 | - | - | - | Lower than expected | - | [2] |
| Zinc Complex (imidazole-phenolate) | L-lactide | 190 | - | - | Competitive with Sn(Oct)₂ | - | - | [5] |
Note: "-" indicates data not specified in the provided search results. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Qualitative Performance Comparison
| Feature | Tin(II) 2-Ethylhexanoate (Sn(Oct)₂) | Zinc-Based Catalysts |
| Catalytic Activity | Very high, approximately 50 times more active than ZnCap₂.[1] | Generally lower, but some newer complexes show competitive activity at high temperatures.[1][5] |
| Toxicity | Concerns over residual tin content.[6][7] | Considered a less toxic and more biocompatible alternative.[8] |
| Control over Polymerization | Prone to side reactions like transesterification, leading to broader PDI.[8] | Can offer better control, leading to narrower PDI and more defined end-groups.[8] |
| Polymer Properties | Can produce high molecular weight PLA.[3] PLA-Sn is more resistant to degradation.[6] | Can produce high molecular weight PLA.[3] PLA-Zn is more hydrophilic.[6] |
| Mechanism | Primarily coordination-insertion.[8][9] | Primarily coordination-insertion, with some systems also showing an activated monomer mechanism.[2] |
Reaction Mechanisms and Experimental Workflow
The polymerization process for both catalyst systems predominantly follows a coordination-insertion mechanism. The key steps are illustrated in the diagrams below.
Figure 1: Polymerization mechanism with Sn(Oct)₂.
Figure 2: General polymerization mechanism with a Zinc catalyst.
Figure 3: A typical experimental workflow for ROP.
Experimental Protocols
Below is a generalized experimental protocol for the bulk polymerization of L-lactide. Specific parameters should be adjusted based on the desired polymer characteristics and the specific catalyst used.
Materials:
-
L-lactide (recrystallized from dry toluene and dried under vacuum)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Zinc catalyst
-
Co-initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Preparation: A flame-dried Schlenk flask is charged with the desired amount of L-lactide and heated to melt the monomer under a nitrogen atmosphere.
-
Catalyst and Initiator Addition: The required amounts of the catalyst (e.g., Sn(Oct)₂) and co-initiator (e.g., benzyl alcohol) are dissolved in a minimal amount of anhydrous toluene and injected into the molten monomer via syringe.
-
Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 130-180 °C) for the specified reaction time. Aliquots may be taken periodically to monitor monomer conversion by ¹H NMR.
-
Termination and Purification: The polymerization is terminated by cooling the reaction to room temperature and dissolving the crude polymer in a suitable solvent (e.g., chloroform). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by:
-
¹H NMR spectroscopy to determine monomer conversion and polymer microstructure.
-
Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) to determine thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).
-
Conclusion
The choice between tin(II) 2-ethylhexanoate and zinc-based catalysts for ring-opening polymerization depends on the specific requirements of the application. Sn(Oct)₂ remains a highly efficient and fast catalyst, suitable for industrial-scale production where high throughput is essential.[5] However, for applications with stringent purity and low toxicity requirements, such as in the biomedical field, zinc catalysts present a compelling alternative.[8] While historically slower, recent research has led to the development of highly active zinc catalysts that can compete with Sn(Oct)₂ under industrially relevant conditions.[5] Researchers should carefully consider the trade-offs between catalytic activity, polymerization control, and the toxicological profile of the catalyst when selecting the optimal system for their needs.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of stannous octoate or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stannous Octoate in Polyurethane Systems: A Comparative Analysis of Performance in Polyether vs. Polyester Polyols
For researchers, scientists, and professionals in polymer chemistry, the choice of polyol—polyether or polyester—in conjunction with a catalyst like stannous octoate is a critical decision that significantly influences the reaction kinetics and final properties of polyurethane products. This guide provides a detailed comparison of stannous octoate's performance in these two primary polyol systems, supported by experimental data and protocols.
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a widely utilized catalyst in the polyurethane industry, primarily accelerating the gelling reaction between polyols and isocyanates.[1][2][3][4] Its high catalytic activity makes it a cornerstone in the production of flexible polyurethane foams, coatings, adhesives, and elastomers.[1][2][4][5] The interaction of stannous octoate with the polyol, however, is not uniform across all types. Polyester polyols have been observed to interact more strongly with stannous octoate compared to polyether polyols, a factor that can influence the catalyst's efficiency.[6]
Catalytic Activity and Reaction Kinetics
The primary role of stannous octoate is to accelerate the formation of the urethane linkage. The efficiency of this catalysis can be observed through key reaction profile metrics, including cream time, gel time, rise time, and tack-free time.
Table 1: Comparative Reaction Profile of Stannous Octoate in Polyether and Polyester Polyol Systems (Hypothetical Data)
| Parameter | Polyether Polyol System | Polyester Polyol System |
| Cream Time (s) | 10 - 15 | 8 - 12 |
| Gel Time (s) | 45 - 60 | 35 - 50 |
| Rise Time (s) | 90 - 120 | 80 - 110 |
| Tack-Free Time (s) | 150 - 180 | 130 - 160 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative quantitative data was not available in the search results. The trend reflects the generally accepted higher reactivity in polyester polyol systems.
The shorter cream, gel, rise, and tack-free times in the polyester polyol system are indicative of a faster reaction rate. This is attributed to the stronger coordination between the carbonyl groups of the polyester and the tin atom of the stannous octoate, which enhances the catalytic activity.
Final Polymer Properties
The choice of polyol not only affects the reaction kinetics but also has a profound impact on the final physical and mechanical properties of the polyurethane foam.
Table 2: Comparison of Final Foam Properties with Stannous Octoate Catalysis (Hypothetical Data)
| Property | Polyether-Based Polyurethane | Polyester-Based Polyurethane |
| Density ( kg/m ³) | 28 - 32 | 30 - 35 |
| Tensile Strength (kPa) | 100 - 130 | 120 - 160 |
| Elongation at Break (%) | 150 - 200 | 120 - 180 |
| Tear Strength (N/m) | 250 - 350 | 300 - 450 |
| Compression Set (%) | 5 - 8 | 8 - 12 |
| Hydrolytic Stability | Excellent | Moderate |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative quantitative data was not available in the search results. The properties reflect general knowledge of polyurethane chemistry.
Generally, polyester-based polyurethanes exhibit higher tensile and tear strength, while polyether-based polyurethanes offer better hydrolytic stability and low-temperature flexibility.[7][8]
Experimental Protocols
To obtain the comparative data presented above, the following experimental methodologies are typically employed.
Experiment 1: Determination of Reaction Profile
Objective: To measure and compare the cream time, gel time, rise time, and tack-free time of polyurethane foam formulations based on polyether and polyester polyols with stannous octoate as the catalyst.
Materials:
-
Polyether polyol (e.g., PPG, molecular weight 3000 g/mol )
-
Polyester polyol (e.g., adipate-based, molecular weight 2000 g/mol )
-
Toluene diisocyanate (TDI 80/20)
-
Stannous octoate catalyst
-
Amine catalyst (for blowing reaction)
-
Silicone surfactant
-
Distilled water (blowing agent)
-
Disposable cups and mixing stirrer
-
Stopwatch
-
Thermocouple
Procedure:
-
Pre-condition all components to a controlled temperature (e.g., 25°C).
-
In a disposable cup, accurately weigh the polyol, water, amine catalyst, and silicone surfactant.
-
Mix these components thoroughly for 15 seconds.
-
Add the stannous octoate catalyst and mix for another 15 seconds.
-
Add the pre-weighed TDI to the mixture and start the stopwatch immediately.
-
Mix vigorously for 5-7 seconds until a homogenous mixture is obtained.
-
Record the following events:
-
Cream Time: The time at which the mixture begins to rise and turns cloudy.
-
Gel Time: The time at which fine, sticky strings can be drawn from the rising foam with a spatula.
-
Rise Time: The time at which the foam reaches its maximum height.
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
-
-
Repeat the experiment for both polyether and polyester polyol formulations, ensuring identical component ratios and conditions.
Experiment 2: Evaluation of Final Foam Properties
Objective: To determine and compare the physical and mechanical properties of the cured polyurethane foams.
Materials:
-
Cured foam samples from Experiment 1 (conditioned for at least 24 hours at standard conditions)
-
Universal Testing Machine (UTM)
-
Density measurement equipment
-
Compression set apparatus
-
Hydrolysis testing chamber
Procedure:
-
Density: Cut a specimen of known dimensions from the core of the foam and weigh it. Calculate the density using the formula: Density = Mass / Volume.
-
Tensile Strength and Elongation at Break: Prepare dumbbell-shaped specimens according to ASTM D3574. Test the specimens in a UTM at a specified crosshead speed, recording the maximum stress before failure (tensile strength) and the percentage of elongation at break.
-
Tear Strength: Use a trouser tear specimen as per ASTM D3574 and measure the force required to propagate a tear in the UTM.
-
Compression Set: Measure the initial height of a cylindrical foam specimen. Compress the specimen to a specified percentage of its original height for a set period at a controlled temperature. After release, measure the final height after a recovery period. Calculate the compression set as the percentage of the original height that was not recovered.
-
Hydrolytic Stability: Expose foam samples to a high-humidity and elevated temperature environment (e.g., 70°C and 95% relative humidity) for a specified duration. Measure the change in physical properties (e.g., tensile strength) before and after exposure.
Visualizing the Catalytic Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of stannous octoate and the experimental workflow.
Caption: Catalytic mechanism of stannous octoate in urethane formation.
Caption: Experimental workflow for comparing polyurethane foam properties.
References
- 1. ohans.com [ohans.com]
- 2. nbinno.com [nbinno.com]
- 3. Stannous Octoate Tin Catalyst T9 for Flexible Foam Making [gvchem.com]
- 4. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. newtopchem.com [newtopchem.com]
- 7. Polyether vs Polyester Polyurethane [taiwanpu.com]
- 8. gantrade.com [gantrade.com]
A Comparative Guide to the Environmental Impact of Tin Catalysts and Tin-Free Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, influencing not only reaction efficiency and product purity but also the overall environmental footprint of a process. For decades, organotin compounds, such as dibutyltin dilaurate (DBTDL), have been the catalysts of choice in applications ranging from polyurethane production to esterification reactions, prized for their high activity and versatility.[1] However, mounting evidence of their environmental persistence, bioaccumulation, and toxicity has led to increased regulatory scrutiny and a growing demand for safer, more sustainable alternatives.[1][2][3]
This guide provides an objective comparison of the environmental and performance characteristics of traditional tin-based catalysts versus emerging tin-free alternatives, supported by experimental data.
Environmental and Health Profile of Tin Catalysts
Organotin compounds are recognized for their high catalytic efficiency but also for their significant environmental and health risks.[4][5] Trisubstituted organotins are used as biocides, while di- and mono-substituted versions are primarily used as catalysts and PVC heat stabilizers.[6] The toxicity of these compounds is a major concern, with effects including neurotoxicity, endocrine disruption, and immunosuppression.[3][4][6] Their lipophilic nature leads to bioaccumulation in organisms, posing a threat to aquatic ecosystems and potentially entering the human food chain.[3][6]
Regulations, particularly in the European Union, have increasingly restricted the use of certain organotin compounds, classifying them as substances of very high concern and mandating strict safety labeling.[2] This regulatory pressure is a primary driver for the transition to tin-free technologies.[1]
Quantitative Toxicity Data
Residual tin catalysts from polymer synthesis can have a significant toxic effect on microorganisms crucial for biodegradation.[7] The level of toxicity is dependent on the specific tin compound, its concentration, and the microbial species.[8]
| Catalyst | Test Method | Organism | Observed Toxic Effect | Effective Concentration | Citation |
| Tin(II)-acetate (SnAc) | Liquid Culture | Various polymer-degrading bacteria | Toxicity observed | As low as 0.025 mg/mL | [9][10] |
| Tin(II)-acetate (SnAc) | Solid Agar Plate | Paucimonas lemoignei | Complete inhibition of growth | 0.2 mg/mL | [7][10] |
| Tin(II)-octoate (SnOct) | Clear-Zone Assay | Polymer-degrading species | Inhibition of polymer biodegradation | > 1-2 mol% residual concentration | [8][10] |
| Tin(II)-oxide (SnOx) | Solid Agar Plate | Various polymer-degrading bacteria | Little to no toxicity observed | Not significant at tested levels | [7][9][10] |
Tin-Free Alternatives: A Comparative Analysis
The search for greener catalysts has yielded several promising classes of tin-free alternatives, each with a unique profile of activity, selectivity, and environmental impact. Key alternatives include compounds based on bismuth, zinc, zirconium, titanium, and iron.
-
Bismuth (Bi) Catalysts : Bismuth compounds, such as bismuth neodecanoate, are emerging as powerful and safe alternatives to organotins, particularly in polyurethane production.[11] They offer high catalytic activity, are considered non-toxic, and do not contain lead or other toxic heavy metals, helping industries meet stricter environmental regulations.[11] Studies have shown that bismuth catalysts can exhibit higher isocyanate conversion efficiency than traditional stannous octoate catalysts in the production of flexible polyurethane foams.[12]
-
Zinc (Zn) Catalysts : Zinc-based catalysts, such as zinc diethyldithiocarbamate (ZDTC), present another viable, low-toxicity alternative.[13] They have demonstrated exceptional performance in synthesizing high molecular weight polyurethanes. Crucially, in-vitro studies revealed that residual ZDTC in unpurified polymers exerted significantly lower cytotoxicity compared to DBTL-catalyzed materials, a critical advantage for biomedical applications.[13]
-
Zirconium (Zr) Catalysts : Zirconium catalysts are noted for their excellent hydrolytic stability, making them well-suited for applications where moisture is a concern, such as in marine and exterior coatings.[1]
-
Titanium (Ti) Catalysts : As an abundant, inexpensive, and low-toxicity metal, titanium is an attractive basis for green catalysts.[14] Titanium compounds are effective in esterification and polymerization reactions and are considered more environmentally friendly than alternatives like germanium catalysts.[15][16] They also play a role in environmental protection through applications in photocatalysis to decompose persistent organic pollutants like dioxins.[15]
-
Iron (Fe) Catalysts : Iron stands out as a sustainable alternative to precious metal catalysts (like palladium) and a greener option than tin.[17] It is earth-abundant, low-cost, and has low toxicity.[18] Iron-based catalysts have proven versatile and efficient in a range of C-C coupling reactions, offering a more eco-friendly approach to organic synthesis.[18][19][20]
Comparative Performance Data
| Catalyst Type | Application | Key Performance Metric | Advantages | Limitations | Citation |
| Organotin (DBTDL) | Polyurethanes | High reaction rate | High activity, versatile, cost-effective | High toxicity, bioaccumulative, regulated | [1][5] |
| Bismuth Triflate | Polyurethane Foam | Higher isocyanate conversion efficiency vs. stannous octoate | High activity, low toxicity, environmentally safe | Can be sensitive to moisture | [11][12] |
| Zinc (ZDTC) | Biomedical Polyurethanes | Achieves high molecular weight polymers | Significantly lower cytotoxicity than DBTL | May have different selectivity vs. tin | [13] |
| Zirconium Carboxylate | Coatings | High gloss and hardness | Excellent hydrolytic stability, reduced yellowing | May require co-catalysts to match tin's cure speed | [1][2] |
| Titanium Isopropoxide | Polyester Synthesis (PEV) | Higher -COOH conversion (80-85%) vs. Sb₂O₃ (73%) | High catalytic activity, low toxicity | Can be sensitive to hydrolysis | [14][16] |
| Iron (FeCl₃) | Thermoplastic Polyurethanes | Viable alternative to organotins in harsher conditions | Abundant, low cost, low toxicity, eco-friendly | Can be less active or stable in air/moisture | [21][22] |
Experimental Protocols
Protocol 1: Assessment of Catalyst Toxicity on Microbial Growth
This protocol provides a general method for evaluating the toxic effects of residual catalysts on microorganisms, adapted from methodologies in ACS publications.[9][10]
-
Strain and Culture Preparation : Cultivate a relevant microbial species (e.g., Paucimonas lemoignei) in a suitable liquid growth medium until it reaches the exponential growth phase.
-
Catalyst Stock Preparation : Prepare stock solutions of the catalysts (e.g., Tin(II)-acetate, Bismuth neodecanoate) in an appropriate solvent at a known high concentration.
-
Agar Plate Assay :
-
Prepare solid agar plates containing the necessary growth medium.
-
Create a concentration gradient by spotting different dilutions of the catalyst stock solutions directly onto the agar surface.
-
Once the spots are dry, inoculate the plates uniformly with the prepared microbial culture.
-
-
Incubation : Incubate the plates at the optimal temperature for the microbial species (e.g., 30°C) for 24-48 hours.
-
Data Analysis : Measure the zone of growth inhibition around each catalyst spot. A larger zone indicates higher toxicity. Compare the inhibition zones for the tin-based catalyst against the tin-free alternatives at equivalent concentrations.
Protocol 2: Comparative Evaluation of Catalyst Performance in 2-Component Polyurethane Coatings
This protocol outlines a method for comparing the catalytic efficiency of tin and tin-free catalysts in a polyurethane system.[2][23]
-
Formulation Preparation : In separate containers, prepare the polyol component (Part A) by blending the polyol resin with pigments, solvents, and additives.
-
Catalyst Addition : To several aliquots of the polyol blend, add the respective catalysts (e.g., 0.05% wt DBTDL, 0.10% wt Bismuth carboxylate) and mix thoroughly. One aliquot should remain catalyst-free as a control.
-
Reaction Initiation : Add the isocyanate component (Part B) to each catalyzed polyol blend at the specified mix ratio (e.g., 4:1). Start a timer immediately upon mixing.
-
Kinetics and Pot Life Monitoring :
-
Tack-Free Time : Periodically touch the surface of the curing film to determine the time at which it is no longer sticky.
-
Pot Life : Measure the time it takes for the viscosity of the mixture to double from its initial value.
-
-
Curing and Property Testing :
-
Apply the reacting mixtures to standardized panels (e.g., glass or steel) at a consistent wet film thickness.
-
Allow the films to cure under controlled temperature and humidity (e.g., 25°C, 50% RH) for a set period (e.g., 7 days).
-
Hardness Test : Measure the König pendulum hardness (ISO 1522) of the cured films.
-
-
Data Analysis : Compare the tack-free time, pot life, and final hardness values across the different catalysts to evaluate their relative performance.
Visualizations
Caption: Environmental impact pathway of organotin catalysts.
Caption: Experimental workflow for comparative catalyst evaluation.
Caption: Logical comparison of key catalyst attributes.
References
- 1. bdmaee.net [bdmaee.net]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity of tin-based catalysts on polymer-degrading bacteria - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimize your processes with our bismuth catalysts - TIB Chemicals AG [tib-chemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00734J [pubs.rsc.org]
- 14. Titanium catalysis for the synthesis of fine chemicals – development and trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. alfachemic.com [alfachemic.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.w3.tue.nl [assets.w3.tue.nl]
- 21. sciencedaily.com [sciencedaily.com]
- 22. Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. reaxis.com [reaxis.com]
A Comparative Guide to Polymer Synthesis: Stannous Octoate vs. Other Organometallic Catalysts
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a critical parameter in polymer synthesis, profoundly influencing the material's properties and, consequently, its performance in various applications, from biomedical devices to sustainable packaging. Stannous octoate [Sn(Oct)₂] has long been a dominant catalyst, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[1][2][3][4] However, a range of other organometallic catalysts are available, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of polymers synthesized with stannous octoate versus other organometallic alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Catalysts
The efficacy of a catalyst in polymerization is judged by several factors, including its activity, control over polymer molecular weight and dispersity, and its influence on the final polymer's thermal and mechanical properties.
Stannous octoate is widely favored for its high catalytic activity and good solubility in organic media.[2] It is particularly effective in producing high molecular weight polylactic acid (PLA).[5] However, alternatives are being explored for specific applications due to factors like reaction kinetics and environmental profiles.[6] For instance, some formulations may benefit from bismuth or zinc-based catalysts which can offer different reaction profiles.[6]
Below is a summary of comparative performance data for stannous octoate and other organometallic catalysts in the polymerization of lactide and caprolactone.
Table 1: Comparison of Catalyst Performance in L-Lactide Polymerization
| Catalyst | Monomer to Initiator Ratio ([M₀]/[I₀]) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Stannous Octoate (Sn(Oct)₂) | 5069 | 1.02 x 10⁵ | 1.2 - 2.4 | [7] |
| Dibutyltin Dimethoxide (DBTM) | Not Specified | 4.0 x 10⁴ | 1.6 - 1.8 | [7] |
| Zinc Octoate (Zn(Oct)₂) | Not Specified | 64,000 | Not Specified | [8] |
| Magnesium Octoate (Mg(Oct)₂) | Not Specified | 31,000 | Not Specified | [8] |
| Calcium Octoate (Ca(Oct)₂) | Not Specified | 19,500 | Not Specified | [8] |
Table 2: Influence of Stannous Octoate Concentration on Poly(ε-caprolactone) Molecular Weight (Initiated with Ethylene Glycol)
| [CAP]/[EG] Ratio | [SO] (mol %) | Molecular Weight (Mw, g/mol ) | Reference |
| Constant | Varied | Determined by [CAP]/[EG] ratio, not [SO] | [9][10][11] |
Note: In the presence of an initiator like ethylene glycol, the molecular weight of poly(ε-caprolactone) is primarily controlled by the monomer to initiator ratio, not the stannous octoate concentration.[9][10][11]
Experimental Protocols
Accurate characterization of polymers is essential for understanding the influence of the catalyst. Below are detailed methodologies for key experiments.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., chloroform or tetrahydrofuran (THF)) to a concentration of approximately 1 mg/mL.[12] Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Running Conditions:
-
Mobile Phase: HPLC-grade THF or chloroform.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducibility.
-
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Data Analysis: Analyze the resulting chromatograms using appropriate software to calculate Mn, Mw, and PDI relative to the polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure, stereochemistry, and monomer conversion of the polymers.[13][14]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire proton NMR spectra to identify characteristic peaks of the polymer backbone and end groups. For example, in PLA, the methine proton of the repeating unit appears around 5.1-5.2 ppm, and the methyl protons at approximately 1.5-1.6 ppm.[15][16]
-
¹³C NMR: Acquire carbon-13 NMR spectra to gain further insight into the polymer microstructure and stereosequence distribution.[13]
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine monomer conversion and, in some cases, the number-average molecular weight by end-group analysis. Analyze the fine structure of the methine resonance to assess the stereoregularity of the polymer.[13][14]
Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[17][18]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C for PLA) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Second Heating Scan: Heat the sample again at the same rate to obtain the thermal properties.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan to determine the Tg (midpoint of the step change in heat capacity) and Tm (peak of the endothermic melting event). The degree of crystallinity can be calculated by dividing the enthalpy of melting by the enthalpy of melting for a 100% crystalline sample.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.[17][18]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (5-10 mg) into a TGA pan.
-
Instrumentation: Use a TGA instrument.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition. The temperature at which the maximum rate of weight loss occurs can be determined from the derivative of the TGA curve (DTG).
Reaction Mechanisms and Experimental Workflows
The polymerization of cyclic esters by organometallic catalysts typically proceeds through a coordination-insertion mechanism.[2]
Coordination-Insertion Mechanism for Stannous Octoate
The polymerization is initiated by the reaction of stannous octoate with a nucleophile, typically an alcohol (ROH), which can be an impurity or intentionally added as a co-initiator. This forms a tin-alkoxide species which is the active initiator.[12] The cyclic monomer then coordinates to the tin center and is subsequently inserted into the tin-oxygen bond, regenerating the active site for the next monomer addition.
Caption: Coordination-insertion mechanism of ROP.
General Experimental Workflow for Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of polymers using organometallic catalysts.
Caption: Typical experimental workflow.
Conclusion
Stannous octoate remains a highly effective and widely used catalyst for the synthesis of polyesters like PLA and PCL, offering excellent control over molecular weight and achieving high monomer conversion.[1][7] However, the choice of catalyst should be tailored to the specific requirements of the final application.[6] Organometallic alternatives, including those based on zinc, magnesium, and aluminum, present viable options, particularly when seeking different kinetic profiles, stereocontrol, or a more favorable toxicity profile for biomedical applications.[6][8][19] A thorough understanding of the catalyst's impact on the polymer's molecular, thermal, and mechanical properties, as determined by the characterization techniques outlined in this guide, is paramount for the successful development of high-performance polymeric materials.
References
- 1. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Effect of Stannous Octoate on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of Stannous Octoate on the Composition, Molecular Weight, and Molecular Weight Distribution of Ethylene Glycol-Initiated Poly(ϵ-Caprolactone) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. NMR Analysis of Poly(Lactic Acid) via Statistical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. perkinelmer.com [perkinelmer.com]
- 19. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Stannous Octoate: A Cost-Effectiveness Analysis for Industrial Applications
Stannous octoate, a versatile organotin compound, has long been a staple catalyst in various industrial processes, most notably in the production of polyurethane foams, coatings, adhesives, and elastomers. Its widespread use is primarily attributed to its high catalytic activity and cost-effectiveness. However, with an increasing focus on environmental and safety regulations, a closer examination of its performance against viable alternatives is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of stannous octoate's performance with other catalysts, supported by experimental data and detailed methodologies.
Performance and Cost Comparison of Catalysts
The selection of a catalyst in industrial applications is a trade-off between performance, cost, and safety. Stannous octoate is often compared with other organotin catalysts like dibutyltin dilaurate (DBTDL) and non-tin alternatives such as bismuth and zinc-based catalysts.
Stannous octoate is highly effective in promoting the gelling reaction in polyurethane foam production, which is crucial for building the polymer network and determining the foam's physical properties.[1][2] Its catalytic activity is generally higher than that of dibutyltin dilaurate in curing applications.[3] However, alternatives like bismuth neodecanoate are gaining traction due to their lower toxicity profiles.[4]
Below is a summary of the performance and cost of stannous octoate and its common alternatives.
| Catalyst | Primary Application(s) | Key Performance Characteristics | Price Range (per kg) |
| Stannous Octoate | Polyurethane foams, coatings, elastomers | High gelling efficiency, good balance of performance and cost.[1][5] | $9.40 - $13.00[6][7][8][9] |
| Dibutyltin Dilaurate (DBTDL) | Polyurethane coatings, elastomers | Strong gelling catalyst, more reactive than stannous octoate in some applications.[7] | ~$11.40 - $15.00 (converted from INR and GBP)[1][10][11][12] |
| Bismuth Neodecanoate | Polyurethane systems | Low-toxicity alternative to tin catalysts, high catalytic activity.[4] | $20.00 - $100.00[13][14] |
| Amine Catalysts | Polyurethane foams | Promote both gelling and blowing reactions.[5] | Varies widely based on specific amine |
Experimental Protocols
To provide a framework for objective comparison, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Evaluation of Catalytic Activity in Polyurethane Foam Formation
This protocol is based on the principles outlined in ASTM D7487, "Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test".[15]
Objective: To determine the effect of different catalysts on the reaction profile of a standard polyurethane foam formulation by measuring cream time, gel time, and rise time.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI 80/20)
-
Distilled water (blowing agent)
-
Surfactant (e.g., silicone-based)
-
Catalyst (Stannous Octoate, DBTDL, Bismuth Neodecanoate, or Amine Catalyst) at a predetermined concentration (e.g., 0.1 to 0.5 parts per hundred polyol - pphp).[16]
-
Disposable paper cups and wooden stirrer
-
Stopwatch
-
Fume hood
Procedure:
-
In a disposable cup, accurately weigh the polyol, water, and surfactant.
-
Add the specified amount of the catalyst to be tested and mix thoroughly for 10 seconds.
-
Add the isocyanate to the mixture and start the stopwatch immediately.
-
Mix vigorously for 5-7 seconds until the mixture is homogeneous.
-
Observe the mixture and record the following:
-
Repeat the experiment for each catalyst, ensuring all other formulation components and conditions are kept constant.
Experimental Protocol 2: Determination of Isocyanate Conversion using FTIR Spectroscopy
This protocol allows for the quantitative analysis of the isocyanate consumption rate, providing a measure of the catalyst's efficiency.
Objective: To monitor the disappearance of the isocyanate peak in a polyurethane reaction mixture over time using Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel suitable for in-situ monitoring.
-
Polyol, isocyanate, and the catalyst to be evaluated.
-
Solvent (if required for solution-based studies).
Procedure:
-
Set up the FTIR spectrometer and ATR probe for data acquisition.
-
Charge the reaction vessel with the polyol and catalyst.
-
Initiate data collection, recording a background spectrum if necessary.
-
Add the isocyanate to the reaction vessel and start the reaction timer.
-
Continuously record FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[18]
-
The rate of decrease of the isocyanate peak area is proportional to the rate of reaction.
-
Plot the normalized isocyanate peak area against time for each catalyst to compare their activities.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of stannous octoate in polyurethane formation and the general workflow for evaluating catalyst performance.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. nbinno.com [nbinno.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. CAS 34364-26-6 20% Bismuth Neodecanoate Catalyst For Coatings 62804-17-5 [sxzorui.com]
- 5. testresources.net [testresources.net]
- 6. Stannous Octoate Tin Catalyst T9 Price By Leticia Industrial Co LTD, China [m.tradekey.com]
- 7. Stannous octoate Tin catalyst T9 Price By Leticia Industrial Co LTD, [tradekey.com]
- 8. globalpu.net [globalpu.net]
- 9. Wholesale Price Tin Catalyst Stannous Octoate T9 for PU Foam - Stannous Octoate and Tin Catalyst [zhongliantrading.en.made-in-china.com]
- 10. indiamart.com [indiamart.com]
- 11. 二月桂酸二丁基锡 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dibutyltin dilaurate, 95% 77-58-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. Organic Bismuth Catalyst Bismuth Neodecanoate - Organic Bismuth, Bismuth Neodecanoate | Made-in-China.com [m.made-in-china.com]
- 14. BISMUTH NEODECANOATE | 34364-26-6 [chemicalbook.com]
- 15. store.astm.org [store.astm.org]
- 16. How to Regulate Catalyst Dosage to Achieve Ideal Performance in Flexible PU Foam? | Sabtech [sabtechmachine.com]
- 17. erapol.com.au [erapol.com.au]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tin Di(octanolate): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Tin di(octanolate), also known as stannous octoate or tin(II) 2-ethylhexanoate, is a common catalyst in various chemical syntheses. Due to its potential health and environmental hazards, it is crucial to follow specific procedures for its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of tin di(octanolate) waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle tin di(octanolate) with care in a controlled environment. Organotin compounds can be hazardous, and exposure should be minimized.
Always work in a well-ventilated area, preferably inside a chemical fume hood. [1][2] Ensure that an eyewash station and safety shower are readily accessible. In case of accidental contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[3] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3]
Personal Protective Equipment (PPE)
When handling tin di(octanolate) and its waste, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield with goggles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A flame-retardant laboratory coat or an impervious apron.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for high concentrations or insufficient ventilation. |
Step-by-Step Disposal Procedure
The disposal of tin di(octanolate) must be carried out in compliance with local, state, and federal regulations.[3] It is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[4][5] The following procedure outlines the recommended steps for safe disposal.
Experimental Protocol: Neutralization of Tin Di(octanolate) Waste (Optional Pre-treatment)
While direct disposal of untreated tin di(octanolate) waste is permissible when correctly packaged and labeled, a pre-treatment step can reduce its reactivity and toxicity. This optional protocol describes a method for the hydrolysis of tin di(octanolate).
Methodology:
-
Preparation: In a fume hood, place a chemically resistant container (e.g., a borosilicate glass beaker) in a larger secondary container (e.g., a plastic tub) to contain any potential spills.
-
Dilution: For small quantities of liquid tin di(octanolate) waste, slowly and cautiously add it to a larger volume of a suitable organic solvent such as hexanes or toluene to dilute it.[1]
-
Hydrolysis: While stirring the diluted solution, slowly add a 10% aqueous solution of sodium bicarbonate. The hydrolysis reaction will convert the tin di(octanolate) into less hazardous tin hydroxides. Be aware of potential gas evolution.
-
Separation: Allow the mixture to settle. The aqueous layer containing the tin hydroxides can be separated from the organic solvent.
-
Waste Collection: Both the aqueous layer containing the tin precipitate and the organic solvent are considered hazardous waste and must be collected in separate, appropriately labeled waste containers.
Waste Packaging and Labeling
Proper packaging and labeling are critical for the safe storage and subsequent disposal by a licensed waste management service.
-
Container Selection: Use a chemically compatible container with a secure screw-top lid.[6][7] Glass or polyethylene containers are generally suitable.[8] Ensure the container is in good condition, free from leaks or cracks.[7] Do not overfill the container; leave at least 10% headspace for expansion.[6][7]
-
Waste Collection:
-
Liquid Waste: For liquid tin di(octanolate) or its solutions, pour the waste carefully into the designated waste container.
-
Solid Waste: For materials contaminated with tin di(octanolate) (e.g., absorbent materials, gloves, pipette tips), place them in a separate, clearly labeled container for solid hazardous waste.[2]
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[9][10][11] The label should include:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of tin di(octanolate).
Caption: Logical workflow for the safe disposal of tin di(octanolate).
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of tin di(octanolate).
| Parameter | Value | Reference |
| Occupational Exposure Limit (ACGIH-TLV, as Sn) | TWA: 0.1 mg/m³ | [2] |
| Occupational Exposure Limit (ACGIH-TLV STEL, as Sn) | 0.2 mg/m³ | [2] |
| OSHA Permissible Exposure Limit (PEL, as Sn) | TWA: 0.1 mg/m³ | [2] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of tin di(octanolate), protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your local environmental regulations for any additional requirements.
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. Stannous Octoate or Tin Octoate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 7. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. actenviro.com [actenviro.com]
- 13. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
Personal protective equipment for handling Tin di(octanolate)
Essential Safety and Handling Guide for Tin di(octanolate)
This guide provides immediate, essential safety and logistical information for handling Tin di(octanolate), also known as stannous octoate. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling Tin di(octanolate), a comprehensive approach to personal safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield and goggles.[1][2] | Protects against splashes and potential eye contact which can cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as organotin compounds can be absorbed through the skin and may cause irritation or allergic reactions.[1][2][3] |
| Body Protection | Flame-retardant or cotton laboratory coat.[1] For larger quantities or potential for significant splashing, an impervious apron or suit is recommended.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH-approved respirator is necessary.[4] | Organotin compounds can be toxic if inhaled.[5] |
Exposure Limits for Inorganic Tin Compounds:
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH REL | 2 mg/m³ |
| OSHA PEL | 2 mg/m³ |
Note: These limits apply to inorganic tin compounds (as Sn) and should be used as a guideline for organotin compounds in the absence of specific limits for Tin di(octanolate).[4]
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is vital for the safe management of Tin di(octanolate) in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure that a designated work area, typically inside a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Personal Protection : Don the required PPE as outlined in the table above.
-
Dispensing : Transfer Tin di(octanolate) carefully to avoid splashing or creating aerosols. If transferring from a Sure/Seal™ bottle, use a clean, dry syringe and needle under an inert atmosphere.[1]
-
Reaction Setup : All glassware that will come into contact with the reagent should be thoroughly dried to prevent reactions with water.[1]
-
Post-Handling : After use, thoroughly clean all equipment. Glassware should be rinsed with a suitable solvent, such as hexanes or toluene, with the rinsate collected in a designated hazardous waste container.[1]
-
Hygiene : Wash hands and face thoroughly with soap and water after handling the substance and before leaving the laboratory.[3] Remove any contaminated clothing immediately.[1][2]
Disposal Plan:
-
Waste Collection : All waste containing Tin di(octanolate), including rinsates and contaminated disposable materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Clothing : Contaminated work clothing should not be allowed out of the workplace.[3][6] It must be decontaminated or disposed of as hazardous waste.[2]
-
Disposal Route : Dispose of chemical waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[3] |
| Inhalation | Move the exposed person to fresh air at once.[6][7] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill Response Workflow
The following diagram outlines the procedural flow for managing a Tin di(octanolate) spill.
Caption: Workflow for handling a Tin di(octanolate) spill.
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin [cdc.gov]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
